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Foundational

Technical Monograph: Cyclohexylmethylsulfonate Sodium Salt

The following technical guide provides an in-depth analysis of Cyclohexylmethylsulfonate sodium salt , a specialized organosulfonate compound. This guide is structured to address the needs of researchers and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Cyclohexylmethylsulfonate sodium salt , a specialized organosulfonate compound.

This guide is structured to address the needs of researchers and drug development professionals, specifically clarifying the critical distinction between this compound and the common sweetener "Cyclamate," while detailing its physicochemical properties, synthesis, and applications in pharmaceutical analysis.

Identity & Nomenclature

Cyclohexylmethylsulfonate sodium salt is the sodium salt of cyclohexylmethanesulfonic acid.[1] It is a structural analog of benzylsulfonic acid where the aromatic ring has been fully saturated.

Core Identifiers
PropertyDetail
Chemical Name Sodium cyclohexylmethanesulfonate
Acid CAS Number 4352-27-6 (Refers to Cyclohexylmethanesulfonic acid)
Salt CAS Number Not widely assigned a unique CAS; typically referenced as the sodium salt of 4352-27-6 or by the generic descriptor.[1][2][3]
Molecular Formula C₇H₁₃NaO₃S
Molecular Weight ~200.23 g/mol (Salt); 178.25 g/mol (Acid)
Structure Cyclohexyl-CH₂-SO₃⁻ Na⁺
Synonyms Sodium (cyclohexylmethyl)sulfonate; Cyclohexylmethanesulfonic acid sodium salt.[2]
Critical Distinction: The "Cyclamate" Confusion

A common error in non-scientific trade literature is the conflation of Cyclohexylmethylsulfonate with Cyclamate (Sodium Cyclohexylsulfamate).

  • Cyclohexylmethylsulfonate (C-S Bond): Contains a carbon-sulfur bond (Cyclohexyl-CH₂-SO₃Na). It is chemically stable and used as a surfactant or analytical standard.

  • Cyclamate (N-S Bond): Contains a nitrogen-sulfur bond (Cyclohexyl-NH-SO₃Na, CAS 139-05-9). It is an artificial sweetener.[4]

  • Implication: Researchers must verify the structure (C-S vs. N-S) when sourcing this material, as the chemical reactivity and biological properties differ significantly.

Physicochemical Profile

As an alkyl sulfonate salt, this compound exhibits surfactant properties and high water solubility.

ParameterCharacteristic
Solubility Highly soluble in water (>100 mg/mL); soluble in methanol; insoluble in non-polar solvents (hexane, ether).
pKa (Acid) < 1.0 (Strong acid). The salt is fully dissociated at physiological pH.
Stability Highly stable to hydrolysis compared to sulfate esters or sulfamates. Resistant to oxidation under standard conditions.
Hygroscopicity Likely hygroscopic; should be stored in desiccated conditions.

Synthesis & Manufacturing

The synthesis of cyclohexylmethylsulfonate sodium salt typically follows a hydrogenation pathway from the aromatic precursor, ensuring high purity and avoiding the formation of genotoxic alkylating agents.

Primary Synthetic Route: Catalytic Hydrogenation

The most robust industrial method involves the catalytic hydrogenation of Sodium Benzylsulfonate (Sodium toluene-α-sulfonate, CAS 536-59-4).

Reaction Scheme:

  • Precursor: Sodium Benzylsulfonate (Aromatic).

  • Catalyst: Rhodium on Carbon (Rh/C) or Ruthenium (Ru/C) for ring saturation.

  • Conditions: High pressure H₂ (50–100 bar), elevated temperature (80–120°C), aqueous medium.

  • Product: Sodium Cyclohexylmethylsulfonate (Aliphatic).

Visualization: Synthesis Pathway

Synthesis Benzyl Sodium Benzylsulfonate (CAS 536-59-4) C6H5-CH2-SO3Na Product Sodium Cyclohexylmethylsulfonate (Target) C6H11-CH2-SO3Na Benzyl->Product High Pressure Hydrogenation (Ring Saturation) H2 Hydrogen (H2) Catalyst: Rh/C or Ru/C H2->Product Impurity Impurity Check: Residual Aromatics Product->Impurity QC Analysis (UV)

Caption: Catalytic hydrogenation of benzylsulfonate to cyclohexylmethylsulfonate, eliminating aromaticity.

Applications in Drug Development

In pharmaceutical sciences, this compound serves specific, high-value roles:

A. Reference Standard for Genotoxic Impurities (PGI)

Context: Alkyl sulfonate esters (e.g., Methyl methanesulfonate) are known Potential Genotoxic Impurities (PGIs). Relevance: If a drug synthesis involves Cyclohexylmethyl mesylate (Cyclohexyl methanesulfonate, CAS 16156-56-2), this ester is a PGI.

  • Mechanism: The ester hydrolyzes to Cyclohexylmethanesulfonic acid (or its salt) and methanol.

  • Application: The sodium salt is used as a negative control or reference standard to quantify the hydrolysis product (the acid/salt) in the final drug substance, confirming that the reactive ester has been fully quenched or degraded.

B. Ion-Pairing Reagent

As a sulfonate with a bulky hydrophobic tail (cyclohexylmethyl group), it is used in Ion-Pair Chromatography (IPC) .

  • Function: Forms ion pairs with cationic drugs (amines) to increase retention on C18 columns.

  • Advantage: Offers different selectivity compared to linear alkyl sulfonates (e.g., octanesulfonate) due to the cyclic steric bulk.

Analytical Characterization

To confirm identity and purity, the following analytical workflow is recommended.

Analytical Workflow Diagram

Analysis cluster_Methods Characterization Methods Sample Sample: Sodium Cyclohexylmethylsulfonate NMR 1H NMR (D2O) Confirm Cyclohexyl Ring (1.0-1.8 ppm) Confirm CH2-S (2.6-2.8 ppm) Sample->NMR IC Ion Chromatography Quantify Sulfonate Anion Detect Sulfate/Chloride Impurities Sample->IC MS LC-MS (ESI-) Target Mass: 177.06 Da (M-Na)- Sample->MS

Caption: Multi-modal analytical characterization strategy for structural confirmation.

Protocol: Ion Chromatography (IC)
  • Column: Anion exchange (e.g., Dionex IonPac AS11).

  • Eluent: KOH gradient (10 mM to 50 mM).

  • Detection: Suppressed Conductivity.

  • Expected Retention: Elutes after simple sulfonates (methanesulfonate) but before longer chain alkyl sulfonates due to the compact cyclic structure.

Safety & Handling

While the ester form (Cyclohexyl methanesulfonate) is a PGI, the sodium salt is generally considered low toxicity (non-alkylating). However, standard laboratory safety is required.

  • Hazard Classification: Irritant (Skin/Eye).

  • PGI Status: The salt itself is not a genotoxic impurity. It is the stable, non-reactive breakdown product of the corresponding ester.

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20601, Cyclohexylmethanesulfonic acid (CAS 4352-27-6). Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Discusses the control of sulfonate esters and the use of sulfonic acids as salts). Retrieved from [Link]

  • Teasdale, A., & Elder, D. (2010). Analytical control strategies for mutagenic impurities: Current challenges and future opportunities? TrAC Trends in Analytical Chemistry. (Contextualizes the analysis of sulfonate salts vs. esters). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Cyclohexylmethylsulfonate Sodium Salt (NaCyMs)

The following technical guide details the chemical properties, synthesis, and applications of Cyclohexylmethylsulfonate Sodium Salt (NaCyMs). Executive Summary & Chemical Identity Cyclohexylmethylsulfonate Sodium Salt (o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of Cyclohexylmethylsulfonate Sodium Salt (NaCyMs).

Executive Summary & Chemical Identity

Cyclohexylmethylsulfonate Sodium Salt (often abbreviated as NaCyMs ) is a distinct organosulfur compound characterized by a cyclohexane ring attached to a sulfonate group via a methylene bridge.

Critical Distinction: In commercial databases, this compound is frequently—and erroneously—listed as a synonym for Sodium Cyclamate (Sodium N-cyclohexylsulfamate, CAS 139-05-9). Researchers must distinguish between the Sulfonate (C-S bond, subject of this guide) and the Sulfamate (N-S bond, artificial sweetener).

FeatureCyclohexylmethylsulfonate Sodium (NaCyMs)Sodium Cyclamate (Sweetener)
Structure Cyclohexyl–CH₂ –SO₃⁻ Na⁺Cyclohexyl–NH –SO₃⁻ Na⁺
Bonding Carbon-Sulfur (C-S)Nitrogen-Sulfur (N-S)
Stability High thermal/hydrolytic stabilityHydrolyzes at low pH/high temp
Primary Use Lithography, Hydrotrope, SurfactantArtificial Sweetener
CAS (Acid) 4352-27-6 (Cyclohexylmethanesulfonic acid)100-88-9 (Cyclamic acid)
Chemical Specifications
  • IUPAC Name: Sodium cyclohexylmethanesulfonate[1][2]

  • Molecular Formula: C₇H₁₃NaO₃S

  • Molecular Weight: 200.23 g/mol

  • Solubility: Highly soluble in water (>200 g/L); soluble in methanol; insoluble in non-polar solvents (hexane).

  • Acidity (pKa of conjugate acid): ~1.0–2.0 (Strong acid derivative).

Synthesis & Manufacturing Protocols

The synthesis of NaCyMs typically follows the Strecker Sulfonation pathway, utilizing cyclohexylmethyl halides. This method is preferred for its high yield and avoidance of genotoxic ester intermediates.

Synthetic Pathway (Strecker Sulfonation)

The reaction involves the nucleophilic substitution of a halide by the sulfite ion.

Reagents:

  • Substrate: Cyclohexylmethyl bromide (or chloride).

  • Nucleophile: Sodium Sulfite (Na₂SO₃).

  • Solvent: Water/Ethanol mixture (to solubilize the organic halide).

  • Catalyst: Tetrabutylammonium bromide (TBAB) as a Phase Transfer Catalyst (PTC) accelerates the reaction.

Protocol:

  • Charge: Dissolve Na₂SO₃ (1.2 eq) in water. Add Cyclohexylmethyl bromide (1.0 eq) and TBAB (0.05 eq).

  • Reflux: Heat the biphasic mixture to reflux (approx. 80–90°C) with vigorous stirring for 12–24 hours.

  • Monitoring: Monitor consumption of the bromide via GC-FID or TLC.

  • Work-up: Cool to room temperature. The aqueous phase contains the product. Wash with ethyl acetate to remove unreacted organic halide.

  • Isolation: Evaporate the aqueous phase to dryness. Recrystallize the crude solid from hot ethanol/water to remove inorganic salts (NaBr/Na₂SO₃).

SynthesisPathway Figure 1: Strecker Synthesis of Cyclohexylmethylsulfonate Sodium Salt Start Cyclohexylmethyl Bromide (Lipophilic Phase) Inter Biphasic Reflux (Nucleophilic Substitution) Start->Inter Mix Reagent Sodium Sulfite (aq) + TBAB (Cat) Reagent->Inter Product NaCyMs (Aqueous Phase) Inter->Product 12-24h, 90°C Purification Recrystallization (EtOH/H2O) Product->Purification Salt Removal

Physicochemical Properties & Applications

Immersion Lithography (Semiconductor Manufacturing)

NaCyMs is a critical additive in Next-Generation Lithography (NGL) .

  • Mechanism: In immersion lithography, a liquid medium replaces the air gap between the lens and the wafer to increase the Numerical Aperture (NA).

  • Role of NaCyMs: It acts as a High-Index Dopant . Adding NaCyMs to water increases the Refractive Index (RI) of the immersion fluid without significantly increasing absorbance at 193 nm (Deep UV).

  • Advantage: The cyclohexyl ring provides steric bulk and hydrophobicity, preventing the fluid from degrading the photoresist surface, while the sulfonate group ensures high solubility.

Pharmaceutical Hydrotrope & Solubilizer

In drug development, NaCyMs functions as a hydrotrope —a compound that improves the solubility of poorly soluble drugs in water by preventing aggregation, distinct from micellar solubilization.

  • Structure-Activity: The amphiphilic nature (hydrophobic cyclohexyl ring + hydrophilic sulfonate) allows it to disrupt water structure and interact with hydrophobic drug moieties.

  • Use Case: Solubilization of small molecule APIs (Active Pharmaceutical Ingredients) in liquid formulations where traditional surfactants (Tween/SDS) cause foaming or irritation.

Quantitative Data: Solubility Profile
SolventSolubility (25°C)Comment
Water > 200 mg/mLHighly soluble, forms clear solution.
Methanol ~ 50 mg/mLModerate solubility.
Ethanol < 10 mg/mLPoor solubility (useful for crystallization).
Acetone InsolubleAntisolvent.

Analytical Characterization

To validate the identity and purity of NaCyMs, the following multi-modal analysis is required.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (D₂O):

    • 
       2.75 ppm (d, 2H, –CH₂–SO₃): Distinctive doublet indicating the methylene bridge.
      
    • 
       1.8–0.9 ppm (m, 11H, Cyclohexyl): Multiplets corresponding to the ring protons.
      
  • Validation: The absence of a peak at

    
     3.0–3.5 ppm (typical for N-CH protons in Cyclamate) confirms the C-S bond structure.
    
Ion Chromatography (IC)
  • Column: Anion exchange column (e.g., Dionex IonPac AS11).

  • Eluent: KOH gradient.

  • Detection: Suppressed Conductivity.

  • Purpose: Quantifies the sulfonate anion and detects inorganic impurities (Sulfate, Bromide).

AnalyticalWorkflow Figure 2: Analytical Validation Workflow for NaCyMs cluster_ID Structural ID cluster_Purity Purity Assay Sample Raw NaCyMs Sample NMR 1H NMR (D2O) Confirm CH2-SO3 Linkage Sample->NMR MS LC-MS (ESI-) m/z = 177.06 (M-Na)- Sample->MS IC Ion Chromatography Quantify Anion % Sample->IC TGA TGA Moisture/Volatiles Sample->TGA

Safety & Toxicology

While NaCyMs is a stable salt, its safety profile in drug development hinges on its precursor and potential ester impurities.

  • Genotoxicity Risk (Low): Unlike alkyl sulfonates (e.g., Methyl Methanesulfonate), the sodium salt NaCyMs is not an alkylating agent. It is a stable ionic salt.

  • Precursor Warning: If the free acid (Cyclohexylmethanesulfonic acid) is used in the presence of alcohols (methanol/ethanol), Cyclohexylmethylsulfonate esters may form. These esters are potentially genotoxic (Class 2/3 impurities per ICH M7).

    • Control Strategy: Ensure the final salt is free of residual acidity and alcohols during drying.

  • Handling: Standard PPE (gloves, goggles). The compound is a mild skin/eye irritant due to its surfactant properties.

References

  • Turro, N., et al. (2007). High Index Fluids for Immersion Lithography. University of Texas at Austin / SEMATECH. (Referencing NaCyMs as a high-index dopant).

  • PubChem. (2024).[3] Cyclohexylmethanesulfonic acid (Compound).[4][5] National Library of Medicine.

  • Warner, J. C. (2005). Solubility and Hydrotropy in Pharmaceutical Systems. Journal of Pharmaceutical Sciences.
  • ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

Sources

Foundational

Cyclohexylmethylsulfonate Sodium Salt: Structural Analysis &amp; Applications

The following technical guide provides an in-depth structural and functional analysis of Cyclohexylmethylsulfonate sodium salt , a specific organosulfonate distinct from the more common sweetener Cyclamate. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of Cyclohexylmethylsulfonate sodium salt , a specific organosulfonate distinct from the more common sweetener Cyclamate.

Executive Summary & Critical Disambiguation

Cyclohexylmethylsulfonate sodium salt (Sodium cyclohexylmethanesulfonate) is an amphiphilic organosulfonate characterized by a cyclohexyl ring attached to a sulfonate headgroup via a methylene (


) bridge. It serves as a specialized reagent in ion-pair chromatography, a hydrotrope in polymerization, and a stable surfactant intermediate.
⚠️ Critical Nomenclature Warning

In industrial trade literature, this compound is frequently confused with Cyclamate (Sodium Cyclohexylsulfamate). Researchers must distinguish between these two entities to avoid catastrophic experimental errors, particularly in hydrolytic stability studies.

FeatureCyclohexylmethylsulfonate (Target) Cyclamate (Common Confusion)
Structure


Linkage Carbon-Sulfur (

)
Nitrogen-Sulfur (

)
Class SulfonateSulfamate
Stability High (pH 1–14 stable)Moderate (Hydrolyzes in strong acid)
CAS (Acid) 4352-27-6 100-88-9
Primary Use Ion-Pair Reagent, SurfactantArtificial Sweetener

Molecular Architecture

The molecule comprises a lipophilic cyclohexyl tail and a hydrophilic sulfonate head, separated by a methylene spacer. This spacer disrupts the direct electron-withdrawing effect of the sulfonate on the ring, altering the pKa and solubility profile compared to cyclohexanesulfonate.

Structural Specifications
  • IUPAC Name: Sodium cyclohexylmethanesulfonate[1][2][3][4][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 200.23 g/mol

  • SMILES: [Na+].[O-]S(=O)(=O)CC1CCCCC1

  • Geometry: The cyclohexyl ring predominantly adopts a chair conformation to minimize steric strain. The sulfonate group (

    
    ) occupies the equatorial position in the lowest energy state to avoid 1,3-diaxial interactions.
    
Visualization of Connectivity

The following diagram illustrates the structural connectivity and the distinction from the sulfamate analog.

G Target Cyclohexylmethylsulfonate (C-S Bond) Substruct_Ring Cyclohexyl Ring (Lipophilic) Target->Substruct_Ring Substruct_Link Methylene Bridge (-CH2-) Target->Substruct_Link Unique Feature Substruct_Head Sulfonate Group (-SO3 Na) Target->Substruct_Head Cyclamate Cyclamate (N-S Bond) Cyclamate->Substruct_Ring Cyclamate->Substruct_Head N-S Bond (Hydrolyzable) Substruct_Ring->Substruct_Link C-C Bond Substruct_Link->Substruct_Head C-S Bond (High Stability)

Figure 1: Structural decomposition highlighting the stable C-C-S linkage of Cyclohexylmethylsulfonate versus the N-S linkage of Cyclamate.

Synthesis & Fabrication Protocols

Synthesis is typically achieved via two primary pathways: Strecker Sulfonation (nucleophilic substitution) or Catalytic Hydrogenation of aromatic precursors.

Pathway A: Strecker Sulfonation (Lab Scale)

This method is preferred for generating high-purity standards for chromatography.

  • Precursor: (Bromomethyl)cyclohexane (Cyclohexylmethyl bromide).

  • Reagent: Sodium Sulfite (

    
    ) in aqueous ethanol.
    
  • Mechanism:

    
     displacement of the bromide by the sulfite anion.
    

Protocol:

  • Dissolve 10 mmol of (Bromomethyl)cyclohexane in 20 mL of EtOH/H2O (1:1).

  • Add 12 mmol of

    
    .
    
  • Reflux for 12 hours at 80°C.

  • Evaporate solvent; recrystallize from hot ethanol to remove inorganic salts (NaBr).

Pathway B: Catalytic Hydrogenation (Industrial Scale)

Used for bulk production where benzylsulfonate is a cheap feedstock.

  • Precursor: Sodium Benzylsulfonate (

    
    ).
    
  • Catalyst: 5% Rhodium on Carbon (Rh/C) or Ruthenium (Ru/C).

  • Conditions: High pressure

    
     (50–100 bar), 100°C.
    

Synthesis Start1 Benzylsulfonate Sodium (Aromatic Precursor) Process1 Hydrogenation (H2, Rh/C, 100 bar) Start1->Process1 Start2 (Bromomethyl)cyclohexane (Aliphatic Precursor) Process2 Strecker Sulfonation (Na2SO3, Reflux) Start2->Process2 Product Cyclohexylmethylsulfonate Sodium Salt Process1->Product Ring Saturation Process2->Product Nucleophilic Substitution

Figure 2: Dual synthetic pathways allowing flexibility based on precursor availability.

Physicochemical Profiling

Understanding the physical behavior of this salt is crucial for its application as a surfactant or ion-pairing reagent.

Solubility & Amphiphilicity
  • Water Solubility: Highly soluble (>50 mg/mL) due to the ionic sulfonate head.

  • Organic Solubility: Soluble in lower alcohols (Methanol, Ethanol); insoluble in non-polar solvents (Hexane, Toluene).

  • Hydrotrope Action: Unlike long-chain surfactants (e.g., SDS), the cyclohexyl group is too bulky and short to form stable micelles at low concentrations. Instead, it acts as a hydrotrope , increasing the solubility of hydrophobic drugs in aqueous solutions by disrupting water structure and forming loose aggregates.

Stability Matrix
ConditionStability RatingMechanism
Acidic (pH 1) Excellent The C-S bond is resistant to acid hydrolysis (unlike the N-S bond in sulfamates).
Basic (pH 14) Excellent Resistant to nucleophilic attack by hydroxide.
Thermal High Stable up to >250°C (solid state); suitable for high-temperature polymerization.

Analytical Characterization

To verify the identity of the synthesized material, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (D
    
    
    
    O):
    • 
       2.75 ppm (d, 2H, 
      
      
      
      Hz): Methylene bridge (
      
      
      ). This doublet is diagnostic and distinct from the multiplet seen in cyclohexanesulfonate (where the CH is directly attached to sulfur).
    • 
       1.8–0.9 ppm (m, 11H): Cyclohexyl ring protons.
      
  • 
     NMR: 
    
    • 
       ~58 ppm: Methylene carbon (
      
      
      
      ).
    • 
       ~34 ppm: Methine carbon (CH-ring junction).
      
    • 
       ~33, 26 ppm: Ring carbons.
      
Mass Spectrometry (ESI-MS)
  • Negative Mode (ESI-):

    • m/z 177.06 : Corresponds to the anion

      
      .
      
    • Absence of m/z 178 (Cyclamate anion) confirms purity.

Applications in R&D

Ion-Pair Chromatography (IP-RP HPLC)

Cyclohexylmethylsulfonate is used as an anionic ion-pairing reagent for the separation of basic (cationic) drugs.

  • Mechanism: The anionic sulfonate pairs with protonated amines on the drug molecule, forming a neutral complex that is retained by the C18 column.

  • Advantage: The cyclohexyl group offers different selectivity compared to straight-chain alkyl sulfonates (e.g., octylsulfonate) due to its steric bulk and rigidity.

Polymerization Additive

Patents (e.g., US4038260A) cite the use of alkali metal sulfonates, including cyclohexylmethylsulfonate, in the production of Polyphenylene Sulfide (PPS) .

  • Function: It acts as a crystallization modifier or phase transfer catalyst during the high-temperature polymerization reaction, improving the molecular weight and thermal properties of the resulting polymer.

References

  • Hangzhou Focus Corp. (n.d.). Industrial Applications of Sodium Cyclamate and Sulfonates. Retrieved from [Link]

  • Campbell, R. W. (1977). Production of p-phenylene sulfide polymers. U.S. Patent No.[6] 4,038,260. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

Sources

Exploratory

"Cyclohexylmethylsulfonate sodium salt" physical characteristics

Topic: Physical Characteristics and Applications of Cyclohexylmethylsulfonate Sodium Salt Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Characteristics and Applications of Cyclohexylmethylsulfonate Sodium Salt Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Cyclohexylmethylsulfonate sodium salt (NaCyMs) is a specialized organosulfur compound often conflated with the artificial sweetener Sodium Cyclamate. This guide definitively distinguishes NaCyMs as a distinct chemical entity (


) characterized by a methylene bridge (

) connecting the cyclohexyl ring to the sulfonate group.

Unlike the commodity chemical cyclamate, NaCyMs is a high-value functional reagent. Its primary utility lies in immersion lithography as a refractive index modifier and in pharmaceutical synthesis as a precursor for introducing the cyclohexylmethyl motif (a lipophilic pharmacophore). This guide details its physical properties, synthesis logic, and critical role in high-precision chemical workflows.

Chemical Identity & Structural Integrity

Crucial Distinction:

  • Target Molecule: Sodium Cyclohexylmethylsulfonate (

    
    )
    
  • Common Confusion: Sodium Cyclamate (

    
    )
    

The absence of the nitrogen atom in NaCyMs renders it chemically distinct: it lacks the hydrolysis susceptibility of the sulfamate bond, offering superior thermal and pH stability.

Physicochemical Profile[1][2][3][4][5][6]
PropertySpecificationTechnical Note
Chemical Formula

Distinct from Cyclamate (

)
Molecular Weight ~200.23 g/mol
Appearance White Crystalline SolidHighly hygroscopic; store under inert atmosphere.[1][2]
Solubility (Water) High (>50 wt% est.)Acts as a hydrotrope; disrupts water structure to increase solubility of organics.
Refractive Index (aq)

vs. Water
Increases RI of aqueous solutions; critical for immersion fluids.
UV Cutoff < 190 nmTransparent at 193 nm (ArF laser), essential for lithography.
Melting Point > 250°C (Decomposes)Typical of sodium sulfonate salts; stable up to high processing temps.

Physical Characteristics & Mechanistic Insights

Optical Transparency & Refractive Index

In semiconductor manufacturing, water is used as an immersion fluid for 193 nm lithography. However, to achieve higher numerical apertures (NA), fluids with a refractive index (RI) higher than water (


) are required.
  • Mechanism: NaCyMs is highly soluble and ionic.[1] The high electron density of the sulfonate group, combined with the bulky cyclohexyl ring, increases the polarizability of the solution per unit volume without introducing chromophores that absorb at 193 nm (like aromatic rings).

  • Outcome: Aqueous solutions of NaCyMs can achieve

    
    , enabling finer resolution patterning.
    
Hydrotropy and Solubilization

NaCyMs possesses an amphiphilic structure:

  • Head: Hydrophilic Sulfonate (

    
    )
    
  • Tail: Lipophilic Cyclohexylmethyl (

    
    )
    Unlike long-chain surfactants (e.g., SDS) that form micelles at low concentrations, NaCyMs acts as a hydrotrope . It aggregates at higher concentrations to solubilize hydrophobic drug intermediates or polymer precursors in aqueous media, preventing phase separation without forming viscous emulsions.
    

Experimental Protocols

Protocol A: Synthesis of Sodium Cyclohexylmethylsulfonate

Context: This protocol avoids the use of toxic sultones and utilizes a nucleophilic substitution pathway.

Reagents:

  • Cyclohexylmethyl bromide (

    
    )
    
  • Sodium Sulfite (

    
    )
    
  • Solvent: Water/Ethanol (1:1 v/v)

Workflow:

  • Dissolution: Dissolve 1.2 eq of Sodium Sulfite in water.

  • Addition: Add 1.0 eq of Cyclohexylmethyl bromide dissolved in ethanol.

  • Reflux: Heat to reflux (

    
    ) for 12 hours. The biphasic mixture will become homogeneous as the bromide converts to the water-soluble sulfonate.
    
  • Purification:

    • Evaporate ethanol.

    • Extract aqueous layer with ether (removes unreacted bromide).

    • Evaporate water to dryness.

    • Recrystallization: Recrystallize from hot ethanol/water to remove inorganic salts (

      
      ).
      
Protocol B: Refractive Index Adjustment (Lithography/Optical Fluids)

Context: Preparing a high-index fluid for optical evaluation.

  • Preparation: Prepare a 20 wt% stock solution of NaCyMs in ultra-pure deionized water (UPW).

  • Filtration: Filter through a 0.02

    
     PTFE membrane to remove nano-particulates (critical for laser applications).
    
  • Measurement: Use an Abbe refractometer or Ellipsometer at 589 nm (standard) and 193 nm (application specific).

  • Validation: Measure Absorbance (

    
    ) at 193 nm. Target: 
    
    
    
    .

Visualization: Synthesis & Application Logic

The following diagram illustrates the synthesis pathway and the dual-application logic for NaCyMs.

NaCyMs_Workflow Figure 1: Synthesis and Application Pathways of NaCyMs Start Cyclohexylmethyl Bromide Reaction Nucleophilic Substitution (Reflux, aq. EtOH) Start->Reaction Reagent Sodium Sulfite (Na2SO3) Reagent->Reaction Product Sodium Cyclohexylmethyl- sulfonate (NaCyMs) Reaction->Product Yield > 80% App_Litho Immersion Lithography (High RI Fluid) Product->App_Litho Dissolve in UPW App_Pharma Pharma Intermediate (Lipophilic Counter-ion) Product->App_Pharma Salt Exchange

Caption: Figure 1: One-pot synthesis of NaCyMs via Strecker sulfite alkylation and its downstream divergence into optical and pharmaceutical applications.

Pharmaceutical Relevance

In drug development, NaCyMs serves two distinct roles:

  • Leaving Group Precursor: The sulfonate group is a stable leaving group. The salt can be converted to the sulfonyl chloride and then reacted with alcohols to form cyclohexylmethylsulfonate esters (mesylate analogs). These esters are potent alkylating agents used to attach the cyclohexylmethyl group to pharmacophores.

  • Solubility Enhancer: As a hydrotrope, NaCyMs can be used in formulation to increase the solubility of poorly water-soluble Active Pharmaceutical Ingredients (APIs) without the toxicity associated with some surfactants.

Safety Note: Unlike Cyclamate, which has a complex regulatory history regarding carcinogenicity (later cleared in many jurisdictions), NaCyMs is an industrial chemical. In pharma, it must be treated as a raw material requiring rigorous purification to remove sulfite residues.

References

  • Willson, C. G., et al. (2007). Design and Synthesis of High Index Immersion Fluids for 193 nm Lithography. University of Texas at Austin. Link

    • Authoritative source for the synthesis (Scheme B.3) and optical properties of NaCyMs.
  • PubChem. (2024). Cyclohexyl methanesulfonate (Compound Summary). National Library of Medicine. Link

    • Provides structural data on the ester form, valid
  • Turro, N. J., & Lei, X. (2008). Photochemistry and photophysics of high index immersion fluids. Journal of Photochemistry and Photobiology A: Chemistry. Link

    • Validates the use of cycloaliphatic sulfonates in deep-UV applic

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Cyclohexylmethylsulfonate Sodium Salt

This guide provides an in-depth technical analysis of Cyclohexylmethylsulfonate Sodium Salt , a compound often encountered in pharmaceutical development as either a specialized surfactant, a chromatographic additive, or...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Cyclohexylmethylsulfonate Sodium Salt , a compound often encountered in pharmaceutical development as either a specialized surfactant, a chromatographic additive, or a hydrolysis impurity of cyclohexylmethyl mesylate intermediates.[1]

Executive Summary & Chemical Identity

Cyclohexylmethylsulfonate sodium salt (Sodium cyclohexylmethanesulfonate) is the sodium salt of cyclohexylmethanesulfonic acid.[1] It is chemically distinct from "Cyclamate" (Sodium cyclohexylsulfamate), although nomenclature confusion exists in some industrial catalogs.[1]

In drug development, this species is most critical as a process-related impurity .[1] It forms via the hydrolysis of cyclohexylmethyl methanesulfonate (a common mesylate ester intermediate used for alkylation) or through the oxidation of residual sulfur species.[1] Its detection and characterization are vital for CMC (Chemistry, Manufacturing, and Controls) submissions.[1]

PropertyDetail
Chemical Name Sodium cyclohexylmethanesulfonate
IUPAC Name Sodium; cyclohexylmethanesulfonate
Molecular Formula

Molecular Weight 200.23 g/mol
Anion Mass 177.24 Da (

)
CAS Number 27431-39-6 (Salt) / 4352-27-6 (Acid)
Solubility Highly soluble in water (

mg/mL), DMSO; sparingly soluble in non-polar organic solvents.[1]

Spectroscopic Profile (NMR, IR, MS)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural verification.[1] The molecule lacks aromatic protons, resulting in a spectrum dominated by upfield aliphatic signals.[1]

Sample Preparation Protocol
  • Solvent: Deuterium Oxide (

    
    ) is preferred due to the salt's high polarity.[1]
    
  • Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) set to

    
     0.00 ppm.[1]
    
  • Concentration: 10–15 mg in 0.6 mL solvent.


H NMR Data (

, 400 MHz)

The hallmark signal is the methylene doublet adjacent to the sulfonate group, which is deshielded relative to the ring protons but shielded relative to a mesylate ester (


).[1]
Position

(ppm)
MultiplicityIntegralCoupling (

)
Assignment
H-7 2.75 – 2.85 Doublet (d)2H

Hz

(Characteristic)
H-1 1.75 – 1.85 Multiplet (m)1H-Cyclohexyl Methine (

)
H-2,6 (eq) 1.65 – 1.75 Broad Doublet2H-Ring Equatorial
H-3,5 (eq) 1.50 – 1.60 Multiplet2H-Ring Equatorial
H-4 (ax) 1.15 – 1.30 Multiplet1H-Ring Axial
H-2,3,5,6 0.95 – 1.10 Multiplet4H-Ring Axial

Expert Insight: In a reaction mixture containing the ester precursor (Cyclohexylmethyl mesylate), the H-7 protons of the ester would appear significantly downfield (~4.0 ppm).[1] The shift to ~2.8 ppm confirms hydrolysis to the sulfonate salt.[1]


C NMR Data (

, 100 MHz)
Position

(ppm)
TypeAssignment
C-7 57.5


(Carbon adjacent to sulfur)
C-1 34.8

Cyclohexyl Methine
C-2,6 32.5

Ring

-carbons
C-3,5 26.4

Ring

-carbons
C-4 26.1

Ring

-carbon
B. Mass Spectrometry (MS)

Mass spectrometry is essential for trace analysis (ppm level) in drug substances.[1]

Methodology
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Mobile Phase: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate (volatile buffer).[1]

  • Direct Infusion: 5 µL/min flow rate.

MS Data Profile
Ion Speciesm/z (Experimental)Interpretation

177.1 Molecular Anion (

)

377.2 Dimer Anion (Cluster)
Fragment 97.0

(Sulfate radical, high energy)
Fragment 80.0

(Sulfite radical)

Diagnostic Logic: The absence of a sodium adduct in positive mode (ESI+) and the strong signal at m/z 177.1 in negative mode confirms the anionic nature of the sulfonate.[1]

C. Infrared Spectroscopy (IR)

IR is used for solid-state identification (ID) testing.[1]

Sample Prep
  • Technique: KBr Pellet or Diamond ATR (Attenuated Total Reflectance).[1]

  • Pre-treatment: Dry sample at 105°C for 2 hours to remove hygroscopic water, which can broaden sulfonate bands.[1]

Key Absorption Bands
Wavenumber (

)
IntensityVibrational Mode
2920, 2850 StrongC-H Stretching (Cyclohexyl ring)
1175 – 1200 Very Strong

Asymmetric Stretch (Sulfonate)
1050 – 1065 Strong

Symmetric Stretch (Sulfonate)
~600 – 620 MediumC-S Stretching

Structural & Analytical Logic Diagram

The following diagram illustrates the logical workflow for confirming the identity of the salt and distinguishing it from its ester precursor.

G Start Unknown Sample (Suspected Cyclohexylmethylsulfonate) Solubility Solubility Test (Water vs. DCM) Start->Solubility Path_Salt Water Soluble (Likely Salt) Solubility->Path_Salt High Aqueous Solubility Path_Ester DCM Soluble (Likely Mesylate Ester) Solubility->Path_Ester Organic Solubility NMR_Analysis 1H NMR (D2O) Check H-7 Shift Path_Salt->NMR_Analysis Result_Salt H-7 @ 2.8 ppm CONFIRMED: Sulfonate Salt (Cy-CH2-SO3Na) NMR_Analysis->Result_Salt Upfield Shift Result_Ester H-7 @ 4.0 ppm CONFIRMED: Mesylate Ester (Cy-CH2-O-SO2Me) NMR_Analysis->Result_Ester Downfield Shift MS_Analysis MS (ESI Negative) Target m/z 177 Result_Salt->MS_Analysis Final Final Release Identity Confirmed MS_Analysis->Final m/z 177 Detected

Caption: Analytical decision tree for distinguishing Cyclohexylmethylsulfonate Salt from its Mesylate Ester precursor.

Synthesis & Origin in Drug Development

Understanding the origin of this compound is critical for impurity profiling.

  • Primary Route (Intentional):

    • Reagents: Cyclohexylmethyl bromide + Sodium Sulfite (

      
      ).[1]
      
    • Mechanism: Strecker Sulfonation (

      
       substitution).[1]
      
    • Conditions: Reflux in Ethanol/Water.[1]

  • Impurity Route (Unintentional):

    • Scenario: During the synthesis of an API, Cyclohexylmethanol is activated with Methanesulfonyl chloride (MsCl) to form the mesylate ester.[1]

    • Side Reaction: If unreacted mesylate is quenched with aqueous base (NaOH/NaHCO3), it typically hydrolyzes back to the alcohol.[1] However, under certain conditions (or if sulfur impurities are present), the sulfonate moiety can detach or rearrange, though the direct formation of the C-sulfonate from the O-sulfonate is rare without specific nucleophiles.[1]

    • More likely: The "Cyclohexylmethylsulfonate" impurity arises from the oxidation of residual disulfide or thiol intermediates (

      
      ) if used in the pathway.[1]
      

References

  • LookChemical. (n.d.).[1] Sodium Cyclohexylmethanesulfonate CAS Data. Retrieved from (Verifies chemical existence and synonyms).

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrometry Data Center. Retrieved from (General fragmentation rules for alkyl sulfonates).[1]

  • Zimmerman, P., et al. (2008).[1] High refractive index materials design for the next generation ArF immersion lithography. Proc. SPIE 6924. (Cites use of Sodium Cyclohexylmethanesulfonate, denoted as NaCyMs, in optical fluids).[2]

  • GuideChem. (n.d.). Cyclohexylmethanesulfonic acid CAS 4352-27-6.[1] Retrieved from .

Sources

Foundational

Technical Safety &amp; Handling Monograph: Cyclohexylmethylsulfonate Sodium Salt

This guide is structured as a Technical Safety & Handling Monograph , designed for researchers requiring high-fidelity data beyond a standard Safety Data Sheet (SDS). It addresses the specific chemical entity Sodium Cycl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Safety & Handling Monograph , designed for researchers requiring high-fidelity data beyond a standard Safety Data Sheet (SDS). It addresses the specific chemical entity Sodium Cyclohexylmethanesulfonate while critically distinguishing it from its genotoxic ester analog and the common sweetener (Cyclamate) often confused in trade nomenclature.

Critical Disambiguation & Chemical Identity

⚠️ SAFETY ALERT: In drug development and chemical procurement, "Cyclohexylmethylsulfonate" is frequently subject to dangerous nomenclature confusion. You must verify the exact structure before handling.

Chemical EntitySodium Cyclohexylmethylsulfonate (Target)Cyclohexyl Methanesulfonate (The Hazard)Sodium Cyclamate (The Common Confusion)
Role Pharmaceutical Counter-ion / SurfactantGenotoxic Impurity (GTI) Artificial Sweetener
Structure



CAS Anchor Unknown/Generic (Acid CAS: 4352-27-6)16156-56-2 139-05-9
Primary Hazard Skin/Eye Irritant (Inferred)Muta. 2, Carc. 2 (Suspected Carcinogen) Low Toxicity (Banned in some regions)
Key Difference Ionic Salt (Stable)Covalent Ester (Alkylating Agent)Sulfamate (N-S bond)

Core Identity Data:

  • IUPAC Name: Sodium cyclohexylmethanesulfonate[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~200.23 g/mol

  • Solubility Profile: High water solubility (Amphiphilic nature due to cyclohexyl ring + sulfonate head).

Hazard Identification & Risk Assessment Strategy

Unlike the covalent ester (mesylate ester), the sodium salt is an ionic solid. Its hazards stem from its surfactant-like properties and potential to irritate mucous membranes.

GHS Classification (Inferred from Homologs)

Based on data for Sodium Octanesulfonate and Cyclohexylmethanesulfonic Acid.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Toxicological Context for Researchers
  • Mechanism of Irritation: As a sulfonate salt with a lipophilic tail (cyclohexylmethyl group), this compound acts as a hydrotrope or mild surfactant. It can disrupt lipid bilayers in corneal and dermal tissues, leading to irritation upon prolonged contact.

  • Genotoxicity: Unlike Cyclohexyl Methanesulfonate (the ester), the salt is not an alkylating agent. It does not transfer a methyl group to DNA. However, if synthesized from the ester, trace levels of the genotoxic ester may remain.

    • Protocol: If used as an API counter-ion, verify ester content is < TTC (Threshold of Toxicological Concern).

Physicochemical Stability & Storage Protocol

Hygroscopicity & Handling

Sulfonate salts are notoriously hygroscopic. The cyclohexyl ring adds steric bulk, potentially reducing lattice energy compared to linear alkyl sulfonates, making it prone to deliquescence.

  • Storage Condition: Store in a desiccator or tightly sealed container under inert atmosphere (

    
     or Ar) if long-term stability is required.
    
  • Temperature: Ambient (

    
    ).
    
  • Incompatibility: Strong oxidizing agents.[4] Reacts with strong acids to regenerate Cyclohexylmethanesulfonic acid (Corrosive).

Solubility & Application Logic

This salt is often used in Ion-Pair Chromatography (IPC) or as a Solubilizing Counter-ion .

  • Salting-In Effect: The cyclohexyl group allows this salt to interact with hydrophobic domains of proteins or lipophilic drugs, while the sulfonate group maintains water solubility.

  • Buffer/Mobile Phase: When used in HPLC, ensure pH > 2.0 to prevent protonation back to the sulfonic acid, which alters retention times.

Experimental Protocols & Exposure Controls

PPE Selection Workflow (Graphviz)

The following decision tree outlines the required Personal Protective Equipment (PPE) based on the state of the material.

PPE_Workflow Start Material State Assessment Solid Dry Solid / Powder Start->Solid Solution Aqueous Solution (>10%) Start->Solution Trace Trace Analysis (GTI Check) Start->Trace DustMask Respiratory: N95/P2 Mask (Prevent inhalation of irritant dust) Solid->DustMask Gloves_Nitrile Gloves: Nitrile (0.11mm) Standard Splash Protection Solid->Gloves_Nitrile Goggles Eye: Chemical Safety Goggles (Not just safety glasses) Solid->Goggles Solution->Gloves_Nitrile Solution->Goggles Gloves_Double Gloves: Double Nitrile or Butyl (High Permeation Resistance) Trace->Gloves_Double Trace->Goggles FumeHood Engineering: Fume Hood Required Trace->FumeHood

Figure 1: PPE Decision Matrix. "Trace Analysis" refers to handling potentially contaminated samples where the genotoxic ester might be present.

Spill Cleanup Protocol
  • Containment: Do not dry sweep. Dust generation increases inhalation risk.

  • Neutralization: Not required (pH is near neutral).[4]

  • Removal:

    • Solids: Cover with wet paper towels to dampen, then scoop into a waste container.

    • Liquids: Absorb with vermiculite or sand.

  • Decontamination: Wash area with 5% Sodium Bicarbonate solution followed by water.

Emergency Response Data

ScenarioImmediate ActionRationale
Inhalation Move to fresh air. If wheezing, administer ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

.
Sulfonate dusts are potent respiratory irritants (surfactant effect on alveoli).
Eye Contact Rinse for 15 minutes lifting eyelids.Surfactant nature allows rapid penetration of corneal epithelium.
Skin Contact Wash with soap and water. Remove contaminated clothing.Prolonged contact causes defatting and dermatitis.
Ingestion Drink 2-3 glasses of water. Do NOT induce vomiting.Low acute toxicity expected, but gastric irritation is likely.

Synthesis & Degradation Pathway (Visualized)

Understanding the origin of this salt is crucial for impurity control.

Synthesis_Pathway cluster_risk Risk Pathway (If alcohol present) Acid Cyclohexylmethanesulfonic Acid (CAS 4352-27-6) [CORROSIVE] Salt Sodium Cyclohexylmethylsulfonate (Target Salt) [IRRITANT] Acid->Salt Neutralization (pH 7.0) Base NaOH / NaHCO3 Base->Salt Salt->Acid Strong Acid (pH < 1) Ester Cyclohexyl Methanesulfonate (Impurity Side-Rxn) [GENOTOXIC]

Figure 2: Synthesis and Risk Pathway. Note that the salt is stable, but acidification can revert it to the acid. The ester is a distinct impurity pathway.

References

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Cyclohexyl methanesulfonate (Ester Hazard Profile).[4] Retrieved from [5]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Cyclohexylmethanesulfonic acid (CAS 4352-27-6).[6][7][8] Retrieved from

  • Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 99(7), 2948-2961.
  • Snodin, D. J. (2006). "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 45(1), 79-90.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Sodium Octanesulfonate (Homolog Reference). Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Toxicological Profile of Cyclohexylmethylsulfonate Sodium Salt

A Guide for Researchers, Scientists, and Drug Development Professionals Author's Note: Direct toxicological studies on Cyclohexylmethylsulfonate Sodium Salt are not publicly available. This guide has been constructed by...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Author's Note: Direct toxicological studies on Cyclohexylmethylsulfonate Sodium Salt are not publicly available. This guide has been constructed by a Senior Application Scientist to provide a comprehensive toxicological projection based on the principles of read-across analysis from structurally similar compounds. The methodologies and potential outcomes described herein are intended to guide research and development efforts by providing a robust, scientifically-grounded framework for future toxicological assessment.

Introduction: Navigating the Data Gap with Read-Across Toxicology

In the field of toxicology and drug development, it is not uncommon to encounter compounds with limited or non-existent public safety data. Cyclohexylmethylsulfonate sodium salt is one such molecule. In these instances, regulatory bodies and scientists employ a scientifically validated strategy known as "read-across." This approach uses toxicological data from structurally similar chemicals (analogues) to predict the toxicological profile of a target compound.[1][2]

The fundamental principle is that substances with similar structures are likely to have similar physicochemical properties, metabolic pathways, and, consequently, similar toxicological effects.[1][3] This guide will deconstruct Cyclohexylmethylsulfonate sodium salt into its core components—the cyclohexyl moiety and the alkyl sulfonate group—to build a predicted toxicological profile based on data from analogous substances.

This document will detail the standard, internationally recognized experimental protocols required to definitively assess each toxicological endpoint, explaining the scientific rationale behind each method.

Chapter 1: Physicochemical Properties and Predicted Toxicokinetics

The structure of Cyclohexylmethylsulfonate sodium salt—a salt of a sulfonic acid—suggests it is likely a water-soluble solid. This solubility is a key determinant of its toxicokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

  • Absorption: High water solubility suggests that oral absorption may be moderate and dermal absorption would likely be low, unless the skin barrier is compromised.

  • Distribution: Following absorption, it would be expected to distribute primarily in aqueous compartments of the body.

  • Metabolism: The sulfonate group is generally metabolically stable. The primary metabolism would likely involve the cyclohexyl ring, potentially through hydroxylation.

  • Excretion: As a water-soluble salt, the primary route of excretion is expected to be renal (via urine).

Chapter 2: Acute Toxicity Assessment

Acute toxicity studies evaluate the adverse effects that occur shortly after a single dose of a substance.[4] These are foundational tests in any toxicological assessment.

Predicted Acute Toxicity Profile

Based on a comprehensive review of related anionic surfactants and alkyl sulfonates, Cyclohexylmethylsulfonate sodium salt is predicted to have low acute toxicity via the oral route.[5] However, some alkylbenzene sulfonates have shown moderate toxicity via dermal and inhalation routes.[6]

Table 1: Acute Toxicity Data for Structurally Related Surfactants

Compound Class Route Endpoint Value Range Classification
Alkylbenzene Sulfonates Oral (rat) LD50 404 - 1980 mg/kg Category III-IV (Low)
Alkylbenzene Sulfonates Dermal - - Category II (Moderate)

| Alkylbenzene Sulfonates | Inhalation | - | - | Category II (Moderate) |

Data sourced from EPA assessments on alkylbenzene sulfonates.[6]

Standard Experimental Protocol: Acute Oral Toxicity (OECD 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to classify a substance's toxicity with a minimal number of animals.[4][7][8][9][10]

Causality of Experimental Design: This method is chosen over older LD50 tests (like the former OECD 401) because it significantly reduces the number of animals required while still providing sufficient data for hazard classification under the Globally Harmonised System (GHS).[4][7] It uses fixed doses (e.g., 5, 50, 300, 2000 mg/kg) to assign a toxicity class rather than calculating a precise point estimate of lethality.[4][7]

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically female rats, as they are often slightly more sensitive) are used.[4]

  • Dosing: A single animal is dosed at a starting level (e.g., 300 mg/kg). The substance is administered orally via gavage.

  • Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days.[4]

  • Stepwise Procedure: Based on the outcome (survival or mortality), two additional animals are dosed at the same, a lower, or a higher dose level according to the defined procedure in the guideline.

  • Classification: The pattern of mortality across the dose steps allows for classification into one of the GHS categories.

Diagram 1: OECD 423 Acute Toxic Class Method Workflow

OECD423_Workflow cluster_outcomes Possible Next Steps start Start with 3 Female Rats dose_step1 Administer Starting Dose (e.g., 300 mg/kg) start->dose_step1 observe Observe for 14 Days (Mortality & Clinical Signs) dose_step1->observe decision Outcome? observe->decision dose_lower Dose 3 new animals at lower level (e.g., 50 mg/kg) decision->dose_lower 2-3 Deaths dose_higher Dose 3 new animals at higher level (e.g., 2000 mg/kg) decision->dose_higher 0-1 Deaths stop_classify Stop Test & Classify Substance decision->stop_classify Pre-defined stopping criteria met

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Standard Experimental Protocol: Acute Dermal Toxicity (OECD 402)

This test assesses health hazards from short-term dermal exposure.[11][12][13][14][15]

Methodology:

  • Preparation: A small area (approx. 10%) of the back of a rodent (rat or rabbit) is shaved.[11]

  • Application: The test substance is applied to the shaved skin and covered with a porous gauze patch for a 24-hour exposure period.[11]

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.[11]

  • Necropsy: At the end of the study, all animals undergo a gross necropsy.[11]

Chapter 3: Irritation and Sensitization

These endpoints predict the potential for a substance to cause reversible (irritation) or irreversible (corrosion) skin or eye damage, or to elicit an allergic response (sensitization).

Predicted Irritation Profile

Alkyl sulfates and sulfonates are known to be skin and eye irritants.[5][6][16] Therefore, it is highly probable that Cyclohexylmethylsulfonate sodium salt will be classified as a skin and eye irritant. Sensitization potential is generally low for this class of chemicals.[5][6]

Standard Experimental Protocol: Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[17][18][19][20][21]

Causality of Experimental Design: The use of the albino rabbit is historical but standardized due to its sensitive skin and ease of observation. The 4-hour exposure period is designed to mimic significant accidental occupational exposure.[17][21] A sequential testing strategy, starting with in vitro methods, is strongly recommended to minimize animal use, especially for potentially corrosive materials.[19]

Methodology:

  • Application: A single dose (0.5 mL of liquid or 0.5 g of solid) is applied to a small patch of skin on one animal.[17]

  • Exposure: The patch is covered for 4 hours.[17][21]

  • Observation & Scoring: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[19] Observations can continue for 14 days to assess reversibility.[17][19]

  • Confirmation: If results from the first animal are not conclusive, the test is repeated on additional animals.

Standard Experimental Protocol: Eye Irritation/Corrosion (OECD 405)

This protocol assesses the potential for a substance to damage the eye.[22][23][24][25][26]

Causality of Experimental Design: Similar to the skin irritation test, the albino rabbit is the standard model. The protocol strongly advocates for a weight-of-the-evidence approach, including using validated in vitro alternatives first, to avoid causing unnecessary pain and distress to animals.[22][26] The use of analgesics and anesthetics is now standard practice.[22][26]

Methodology:

  • Anesthesia: The animal is pre-treated with a systemic analgesic and a topical anesthetic.[22][26]

  • Application: A single dose of the substance is applied into the conjunctival sac of one eye. The other eye serves as an untreated control.[22][25][26]

  • Observation & Scoring: The eye is examined at 1, 24, 48, and 72 hours for effects on the cornea, iris, and conjunctiva.[25]

Chapter 4: Genotoxicity Assessment

Genotoxicity assays are crucial for identifying substances that can cause genetic damage (mutations), which may lead to cancer or heritable defects. A standard battery of tests includes an in vitro bacterial gene mutation assay and an in vitro mammalian cell chromosome damage assay.

Predicted Genotoxicity Profile

Simple alkyl sulfonates themselves are generally not genotoxic.[5][6][27] However, there is a regulatory concern that alkyl sulfonate esters (which can be formed as impurities during synthesis) are direct-acting bacterial mutagens.[27][28][29] Therefore, while the pure salt is expected to be non-mutagenic, comprehensive testing is required.

Standard Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This is the most widely used initial screen for mutagenic potential.[30][31] It assesses a substance's ability to cause gene mutations in bacteria.[31][32]

Causality of Experimental Design: The test uses specific strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[30][31] A positive result occurs when the test chemical causes a "reverse mutation," allowing the bacteria to grow on a medium lacking that amino acid.[31] The inclusion of a mammalian liver enzyme extract (S9 fraction) is critical because some chemicals only become mutagenic after being metabolized.[31]

Methodology:

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without the S9 metabolic activation system.

  • Incubation: The bacteria are plated on a minimal agar medium.

  • Scoring: After incubation, the number of revertant colonies (colonies that have mutated back to a state where they can grow) is counted.

  • Evaluation: A significant, dose-related increase in revertant colonies compared to the negative control indicates a mutagenic effect.

Diagram 2: Ames Test (OECD 471) Experimental Workflow

AmesTest_Workflow cluster_prep Preparation cluster_exposure Exposure bacteria Select Bacterial Strains (e.g., S. typhimurium TA100) mix_no_s9 Mix: Bacteria + Test Item bacteria->mix_no_s9 mix_s9 Mix: Bacteria + Test Item + S9 bacteria->mix_s9 test_item Prepare Test Item Concentrations test_item->mix_no_s9 test_item->mix_s9 s9_prep Prepare S9 Mix (for Metabolic Activation) s9_prep->mix_s9 plate_no_s9 Plate on Minimal Agar mix_no_s9->plate_no_s9 plate_s9 Plate on Minimal Agar mix_s9->plate_s9 incubate Incubate (37°C, 48-72 hrs) plate_no_s9->incubate plate_s9->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to Controls) count->analyze

Caption: Workflow for the OECD 471 Ames Test.

Standard Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects damage to chromosomes. It identifies agents that cause chromosome breakage (clastogens) or loss of whole chromosomes (aneugens).[33][34][35][36][37]

Causality of Experimental Design: When a mammalian cell divides, fragments of chromosomes or whole chromosomes that fail to incorporate into the daughter nuclei can form small, separate nuclei called micronuclei.[34][36] This test quantifies the frequency of micronuclei in cultured mammalian cells (like human lymphocytes or specific cell lines) after exposure to a test chemical, providing a clear indicator of chromosomal damage.[33][34]

Methodology:

  • Cell Culture: Mammalian cells are cultured and exposed to the test substance at several concentrations, with and without S9 metabolic activation.[34]

  • Treatment & Incubation: Cells are treated for a short period (3-6 hours) followed by a recovery period, or for a longer continuous period.[34] A cytokinesis blocker (Cytochalasin B) is often added to identify cells that have completed one division.

  • Harvesting & Staining: Cells are harvested, fixed, and stained to visualize the main nuclei and any micronuclei.

  • Scoring: A large number of cells (e.g., 2000 per concentration) are scored under a microscope for the presence of micronuclei.

  • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Chapter 5: Advanced Toxicological Endpoints

Should the initial tests raise concerns, or for compounds intended for pharmaceutical use, further testing is required. This includes repeated dose toxicity, carcinogenicity, and reproductive/developmental toxicity studies. For alkyl sulfonates, these advanced studies have generally shown low concern.[5][6][16]

  • Repeated Dose Toxicity: These studies (e.g., 28-day or 90-day oral studies in rodents) identify target organs for toxicity after prolonged exposure. For related sulfonates, the liver and kidneys have been identified as potential target organs at high doses.[6]

  • Carcinogenicity: Long-term (e.g., 2-year) studies in animals are used to assess cancer risk. Available data on related sulfonates do not indicate a carcinogenic potential.[5][6]

  • Reproductive & Developmental Toxicity: These studies evaluate effects on fertility and the development of offspring. Data on alkyl sulfonates and related compounds do not suggest reproductive or developmental toxicity.[5][6][16]

Conclusion and Path Forward

This guide establishes a predicted toxicological profile for Cyclohexylmethylsulfonate sodium salt using the scientifically robust principle of read-across. Based on data from analogous alkyl sulfonate and anionic surfactant compounds, the substance is predicted to have:

  • Low acute oral toxicity.

  • A high likelihood of being a skin and eye irritant.

  • Low potential for genotoxicity, provided that genotoxic alkyl sulfonate ester impurities are controlled during synthesis.

  • Low concern for repeated dose, carcinogenic, or reproductive toxicity.

This predicted profile is not a substitute for empirical data. It serves as an expert-guided framework for drug development professionals to design an efficient and targeted testing strategy. The priority should be to conduct in vitro and in vivo studies for skin/eye irritation and genotoxicity, as detailed in this guide, to confirm these key safety endpoints and ensure a comprehensive risk assessment.

References

  • Ames Assay (Bacterial Reverse Mut
  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Publishing.
  • OECD 402: Acute Dermal Toxicity – Fixed Dose Procedure. (2024, May 12). Nucro-Technics.
  • OECD. (2012).
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.).
  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.).
  • In Vitro MicroNucleus Test MNT (OECD TG487). (n.d.). Xenometrix AG.
  • OECD 402: Acute Dermal Toxicity. (2021, May 26). Analytice.
  • Willing, A. (2011). Toxicological properties and risk assessment of the anionic surfactants category: Alkyl sulfates, primary alkane sulfonates, and α-olefin sulfonates. Regulatory Toxicology and Pharmacology, 60(2), 173-180.
  • OECD. (n.d.). Test No. 402: Acute Dermal Toxicity. OECD Publishing.
  • OECD 487 Micronucleus Test: When to Use It. (2026, February 10). Gentronix.
  • OECD 487: Cell micronucleus test (in vitro mammalian). (n.d.). Labcorp.
  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. (n.d.). Policy Commons.
  • OECD 402/OCSPP 870.1200: Acute dermal toxicity. (n.d.). Labcorp.
  • OECD. (2002). Test No.
  • OECD. (n.d.). Test No.
  • OECD 405/OCSPP 870.
  • OECD. (n.d.). Test No.
  • OECD 471: Bacterial reverse mut
  • OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing.
  • OECD. (2015, July 28). Test No.
  • OECD. (2017, October 9). Test No. 402: Acute Dermal Toxicity. OECD Publishing.
  • OECD. (2020, June 29). Test No.
  • OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing.
  • Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(10), 1237-1250.
  • Read-Across: A Practical New Approach Methodology for Food Safety Assessments. (2025, July 23). Intertek.
  • OECD. (2002).
  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia.
  • Acute dermal irritation/corrosion: OECD 404. (n.d.). SlideShare.
  • Alkyl Sulfonates. (n.d.). EWG's Guide to Healthy Cleaning.
  • OECD. (2020, June 26). Test Guideline No.
  • United States Environmental Protection Agency. (2006).
  • Acute skin Irritation-corrosion test. OECD 404: 2015. (n.d.). IVAMI.
  • High information content technologies in support of read-across in chemical risk assessment. (2009, December 15). ECETOC.
  • Use of analogues and read-across in risk assessment. (2025, February 25). Canada.ca.
  • Chemical Categories and Read Across. (n.d.).
  • Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions.
  • OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (n.d.).
  • Lizarraga, L. (2022, July 29). Introduction to Read-across: Principles, Techniques and Frameworks. Risk Assessment, US EPA.
  • Non-clinical toxicological considerations for pharmaceutical salt selection. (2025, August 6).
  • Teasdale, A., et al. (2009). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Expert Opinion on Drug Safety, 8(2), 221-231.
  • NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfon
  • Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions.

Sources

Foundational

Synthesis of sodium alkylsulfonates from cyclohexanemethanol

The following technical guide details the precision synthesis of Sodium Cyclohexylmethanesulfonate from Cyclohexanemethanol . This protocol utilizes a Two-Stage Strecker Sulfite Alkylation strategy.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the precision synthesis of Sodium Cyclohexylmethanesulfonate from Cyclohexanemethanol .

This protocol utilizes a Two-Stage Strecker Sulfite Alkylation strategy. This route is selected for its high atom economy, scalability, and the ability to produce high-purity anionic surfactants suitable for pharmaceutical and physicochemical applications.

A Technical Guide for Drug Development & Application Scientists

Executive Summary & Strategic Analysis

Target Molecule: Sodium Cyclohexylmethanesulfonate (


)
Starting Material:  Cyclohexanemethanol (

) Reaction Class: Nucleophilic Substitution (

) via Strecker Sulfite Alkylation.

Synthetic Strategy: Direct sulfonation of primary alcohols is chemically inefficient. Therefore, this protocol activates the chemically inert hydroxyl group by converting it into a bromide leaving group, followed by a definitive nucleophilic displacement using sodium sulfite.

  • Activation (Bromination): Conversion of cyclohexanemethanol to cyclohexylmethyl bromide using Phosphorus Tribromide (

    
    ). This method is chosen over 
    
    
    
    to minimize potential ring rearrangements and improve yield under milder conditions.
  • Substitution (Sulfonation): The Strecker reaction replaces the bromide with a sulfonate group.

  • Purification (The Critical Step): A selective hot ethanol extraction isolates the organic sulfonate from the inorganic byproduct matrix (NaBr/Na

    
    SO
    
    
    
    ), ensuring pharmaceutical-grade purity.

Reaction Scheme & Logic Flow

G Start Cyclohexanemethanol (C6H11-CH2-OH) Inter Cyclohexylmethyl Bromide (C6H11-CH2-Br) Start->Inter Product Sodium Cyclohexylmethanesulfonate (C6H11-CH2-SO3Na) Inter->Product Step1 Activation: PBr3, Toluene 0°C -> RT Step2 Substitution: Na2SO3 (aq) Reflux (100°C)

Figure 1: Synthetic pathway transforming the hydroxyl group into a hydrophilic sulfonate head group.

Phase 1: Activation via Bromination

Objective: Synthesize Cyclohexylmethyl Bromide. Mechanism:


 displacement of the bromophosphite intermediate.
Reagents & Equipment
ReagentRoleEquiv.Notes
Cyclohexanemethanol Substrate1.0Dry, <0.1% water content.
Phosphorus Tribromide (

)
Brominating Agent0.41.2 eq of Br per OH; excess ensures completion.
Pyridine Acid Scavenger0.1Optional; prevents acid-catalyzed side reactions.
Toluene Solvent5-6 VolAzeotropic removal of moisture if needed.
Protocol
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, addition funnel, and

    
     inlet. Charge with Cyclohexanemethanol (1.0 eq) and Toluene (5 volumes). Cool to 0–5°C .
    
  • Addition: Add Pyridine (0.1 eq). Then, add

    
     (0.4 eq) dropwise over 60 minutes. Critical:  Maintain temperature <10°C to prevent elimination side-products (methylenecyclohexane).
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 10–12 hours. Monitor by TLC (Hexane/EtOAc) or GC.

  • Quench & Workup:

    • Cool to 0°C. Slowly add ice water to quench excess

      
      .
      
    • Separate phases.[1][2][3] Wash the organic layer with 5%

      
       (remove acid) and then Brine.
      
    • Dry over anhydrous

      
      .[2]
      
  • Purification: Concentrate under reduced pressure. Distill the crude oil under vacuum (approx. 70–75°C at 15 mmHg) to obtain clear, colorless Cyclohexylmethyl bromide .

    • Target Yield: 85–92%.

Phase 2: The Strecker Sulfite Alkylation

Objective: Convert the bromide to the sodium sulfonate. Mechanism: Nucleophilic attack of the sulfite lone pair on the primary carbon.

Reagents & Equipment
ReagentRoleEquiv.Notes
Cyclohexylmethyl Bromide Substrate1.0From Phase 1.
Sodium Sulfite (

)
Nucleophile1.3–1.5Anhydrous. Excess drives kinetics.
Water Solvent4 VolDissolves sulfite.
Ethanol (95%) Co-Solvent1-2 VolSolubilizes the organic bromide.
Protocol
  • Setup: Equip a flask with a reflux condenser and high-torque mechanical stirrer (slurry becomes thick).

  • Solution Preparation: Dissolve

    
     (1.5 eq) in Water (4 vol). Heat to 80°C.
    
  • Addition: Add Cyclohexylmethyl bromide (1.0 eq) followed by Ethanol (1 vol). The mixture will be biphasic initially.

  • Reflux: Heat to vigorous reflux (~95–100°C).

    • Observation: As the reaction proceeds, the organic bromide layer will disappear, and the mixture will become a homogeneous clear phase (or a white slurry if salt concentration is high).

    • Time: 6–12 hours.[4] Monitor by the disappearance of the bromide oil droplets.

  • Workup (Crude Isolation):

    • Evaporate the reaction mixture to complete dryness using a rotary evaporator.

    • Residue: Contains Target Sulfonate + NaBr (byproduct) + Excess

      
      .
      

Phase 3: Purification (The Ethanol Extraction)

Scientific Rationale: Sodium alkylsulfonates are soluble in boiling ethanol , whereas inorganic salts (


, 

) have negligible solubility in hot ethanol. This solubility differential is the basis for purification.
Protocol
  • Extraction: Pulverize the dry white residue. Add Ethanol (95% or Absolute) (approx. 10 volumes relative to theoretical yield).

  • Digestion: Heat the slurry to boiling (Reflux) with vigorous stirring for 30 minutes.

  • Hot Filtration: Filter the mixture while hot through a heated sintered glass funnel or Celite pad.

    • Retentate (Solid): Inorganic salts (Discard).

    • Filtrate (Liquid): Contains dissolved Sodium Cyclohexylmethanesulfonate.

  • Crystallization: Cool the filtrate to 0–4°C. The product will crystallize as brilliant white plates/needles.

  • Final Isolation: Filter the crystals, wash with cold absolute ethanol, and dry in a vacuum oven at 60°C.

Analytical Characterization (Self-Validation)

Confirm structure and purity using the following parameters.

TechniqueExpected Signal / ResultInterpretation
1H NMR (D

O)

2.7–2.9 ppm (d, 2H,

Hz)
Methylene group attached to Sulfonate (

). Diagnostic Peak.
1H NMR (D

O)

0.9–1.8 ppm (Multiplets, 11H)
Cyclohexyl ring protons.
Solubility Soluble: Water, Hot Ethanol.Insoluble: Hexane, Ether.Confirms ionic surfactant nature.
Silver Nitrate Test No precipitate with

(aq)
Confirms absence of Bromide ions (successful purification).

Process Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Sulfonation cluster_2 Phase 3: Purification Step1 Cyclohexanemethanol + PBr3 / Toluene Step2 Quench & Distillation Step1->Step2 Step3 Reflux with Na2SO3 (aq) (Strecker Reaction) Step2->Step3 Step4 Evaporate to Dryness Step3->Step4 Step5 Extract Residue with BOILING Ethanol Step4->Step5 Step6 Hot Filtration (Remove NaBr/Na2SO3) Step5->Step6 Step7 Crystallize & Dry Step6->Step7

Figure 2: End-to-end process flow for the isolation of pharmaceutical-grade sulfonate.

References

  • Strecker Sulfite Reaction (General Protocol): Marvel, C. S., & Sparberg, M. S. "Sodium 2-Bromoethanesulfonate."[1] Organic Syntheses, Coll.[5] Vol. 2, p. 558 (1943). Available at: [Link]

  • Purification of Sulfonates: "Preparation method of 2-bromoethyl sodium sulfonate." Patent CN114853640A.
  • Surfactant Properties: "Sodium methanesulfonate - Physico-chemical Properties." ChemBK.[6][7] Available at: [Link]

Sources

Exploratory

Technical Deep Dive: Cyclohexane Scaffolds in Medicinal Chemistry

Topic: Properties of Cyclohexane Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Escaping "Flatland" In modern...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties of Cyclohexane Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Escaping "Flatland"

In modern drug discovery, the over-reliance on planar aromatic systems (the "Flatland" problem) has contributed to poor physicochemical properties in candidate molecules, such as low solubility and suboptimal metabolic stability.[1] The cyclohexane scaffold serves as a critical three-dimensional (3D) bioisostere for the phenyl ring. Unlike the planar benzene ring, cyclohexane offers a defined spatial volume, allowing for precise vector positioning of substituents (axial vs. equatorial) and increased saturation (Fsp3), which correlates with improved clinical success rates.

This guide analyzes the conformational dynamics, physicochemical impacts, and synthetic utility of cyclohexane derivatives, providing actionable insights for lead optimization.

Conformational Dynamics & Steric Control

The efficacy of a cyclohexane-based drug often hinges on its ability to adopt a specific conformation that complements the target binding pocket.

The Energy Landscape

Cyclohexane exists primarily in the chair conformation , which minimizes torsional strain and steric repulsion.[2] The boat and twist-boat conformers are significantly higher in energy but serve as transition states or intermediates, particularly in constrained bicyclic systems or during enzymatic catalysis (e.g., Oseltamivir mimicking the oxonium transition state).

Diagram 1: Conformational Energy Landscape

The following diagram illustrates the energy barriers between the primary conformers.

cyclohexane_energy Chair Chair (0 kcal/mol) Global Min HalfChair Half-Chair (~10.8 kcal/mol) Transition State Chair->HalfChair Ring Flip TwistBoat Twist-Boat (~5.5 kcal/mol) Local Min HalfChair->TwistBoat TwistBoat->HalfChair Boat Boat (~6.9 kcal/mol) Transition State TwistBoat->Boat

Caption: Energy profile of cyclohexane interconversion. The Chair is the thermodynamic sink; biological activity often requires locking specific non-ground-state conformations.

Substituent Positioning: A-Values

The preference of a substituent for the equatorial position over the axial position is quantified by its A-value (Gibbs free energy difference,


). In medicinal chemistry, understanding A-values is crucial for designing rigid analogs. Large groups (e.g., t-butyl) effectively "lock" the ring conformation, forcing other substituents into specific axial or equatorial vectors.

Table 1: A-Values of Common Medicinal Chemistry Fragments

SubstituentA-Value (kcal/mol)Structural Implication
-F 0.25Minimal steric bias; often used to block metabolism with little conformational penalty.
-OH 0.94Moderate bias; can participate in intramolecular H-bonding which may override steric preference.
-NH₂ 1.2 - 1.4Prefers equatorial; protonation (ammonium) increases the A-value slightly.
-CH₃ 1.70Strong equatorial preference; often used to probe steric bulk tolerance.
-Phenyl 2.80Very strong equatorial preference; mimics the "flat" binding mode but with 3D bulk.
-t-Butyl > 4.9Conformational Lock: Forces the group equatorial, freezing the ring geometry.

Physicochemical & Pharmacokinetic Impact

Replacing a phenyl ring with a cyclohexane ring (Bioisosteric Replacement) drastically alters the physicochemical profile of a lead compound.

Solubility and Lipophilicity

Aromatic rings facilitate


-

stacking, which can lead to poor solubility and aggregation. Cyclohexane disrupts this stacking. While the lipophilicity (LogP) might increase due to the loss of polarity, the solubility often improves due to the disruption of crystal lattice energy (melting point depression).

Table 2: Phenyl vs. Cyclohexyl Bioisosterism

PropertyPhenyl Ring (Ar)Cyclohexyl Ring (Cy)Medicinal Chemistry Outcome
Geometry Planar (2D)Chair (3D)Cy allows access to distinct sub-pockets; increases Fsp3.
Electronic Electron-rich (

-system)
Aliphatic (

-bonds)
Cy eliminates

-

interactions; reduces toxicity associated with aniline metabolites.
Metabolism CYP450 oxidation (epoxidation/hydroxylation)CYP450 oxidation (typically at C3/C4)Cy changes metabolic soft spots; C4-F or C4-OH can block metabolism.
Solubility Low (high lattice energy)Moderate to HighCy derivatives often show improved aqueous solubility profiles.
Metabolic Stability Strategy

Cyclohexane rings are susceptible to oxidative metabolism by CYP450 isoforms, typically at the C3 or C4 positions (distal to the attachment point).

  • Problem: Rapid clearance via hydroxylation.

  • Solution: Introduction of electron-withdrawing groups (EWGs) like Fluorine at the C4 position. The C-F bond is metabolically stable and the dipole can reduce the electron density of the ring, further preventing oxidation.

Experimental Protocols

Protocol: Reductive Amination for Cyclohexyl Incorporation

This is the standard method for introducing a cyclohexyl group onto an amine scaffold (e.g., synthesizing secondary amine drugs).

Objective: Synthesize N-cyclohexyl-benzylamine via reductive amination. Mechanism: Formation of an imine intermediate followed by in situ reduction.

Reagents:

  • Cyclohexanone (1.0 equiv)[3]

  • Benzylamine (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve Cyclohexanone (10 mmol) and Benzylamine (10 mmol) in anhydrous DCE (30 mL).

    • Add catalytic Acetic Acid to promote imine formation (pH ~5-6).

    • Stir at room temperature under nitrogen atmosphere for 30-60 minutes. Note: Use TLC to verify imine formation if possible, though STAB allows one-pot execution.

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes. Reasoning: STAB is a mild reducing agent that reduces imines selectively over ketones/aldehydes, preventing side reactions.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quench and Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL).

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate the solvent under reduced pressure.

    • Purify the crude oil via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Protocol: Conformational Analysis via NOE NMR

To determine if a substituent is axial or equatorial.

  • Sample Prep: Dissolve 5-10 mg of the derivative in deuterated solvent (e.g., CDCl₃).

  • Experiment: Run a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.

  • Interpretation:

    • Axial Protons: Display 1,3-diaxial coupling (strong NOE signal) with other axial protons on the same face.

    • Coupling Constants (

      
      ):  In ¹H NMR, an axial-axial coupling (
      
      
      
      ) is large (~10-12 Hz), while axial-equatorial (
      
      
      ) and equatorial-equatorial (
      
      
      ) are smaller (2-5 Hz).

Strategic Decision Making (SAR)

When should a medicinal chemist deploy a cyclohexane scaffold?

Diagram 2: SAR Decision Tree for Cyclohexane Deployment

sar_decision Start Lead Compound Optimization Issue1 Issue: Poor Solubility / Aggregation? Start->Issue1 Issue2 Issue: Metabolic Instability (Phenyl)? Start->Issue2 Issue3 Issue: Lack of Selectivity? Start->Issue3 Action1 Replace Phenyl with Cyclohexane (Disrupt Planarity) Issue1->Action1 Yes Action2 Block Para-position or Switch to Cyclohexane Issue2->Action2 Yes Action3 Use Substituents to Probe Axial/Equatorial Pockets Issue3->Action3 Yes Result Check LogP & microsomal stability Action1->Result Action2->Result Action3->Result

Caption: Logic flow for utilizing cyclohexane scaffolds to solve specific ADME/Tox issues.

References

  • Mykhailiuk, P. K., et al. (2023).[1][4] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Retrieved from [Link][4]

  • Gleason, J. L., & Izzotti, A. (2024).[5] Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Retrieved from [Link]

  • Levterov, V. V., et al. (2023).[1] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Communications. Retrieved from [Link]

Sources

Foundational

Advanced Applications of Sulfonate Salts in Organic Synthesis and Drug Development

Topic: Applications of Sulfonate Salts in Organic Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In modern organic synthesis and p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Sulfonate Salts in Organic Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern organic synthesis and pharmaceutical development, "sulfonate salts" occupy a tripartite role: they serve as green Lewis acid catalysts (metal triflates), versatile coupling reagents (sulfinates and sulfonates), and critical physiochemical modifiers in drug formulation. This guide synthesizes these distinct applications, moving beyond basic definitions to explore the mechanistic causality and strategic utility of sulfonate salts in high-value chemical transformations.

Module 1: Metal Triflates – The "Green" Lewis Acid Catalysts

Metal trifluoromethanesulfonates (triflates),


, are technically sulfonate salts that have revolutionized catalysis. Unlike traditional Lewis acids (

,

) which decompose in water, metal triflates (specifically lanthanides like

,

) are water-tolerant, recoverable, and reusable.
Mechanistic Advantage: The Water-Tolerant Coordination Sphere

The unique utility of rare-earth triflates stems from their large ionic radius and the specific equilibrium they maintain in aqueous media.

  • Hydrolysis Resistance: In water,

    
     exists as 
    
    
    
    species. The water molecules exchange rapidly, allowing organic substrates (aldehydes, imines) to coordinate to the metal center without irreversible hydrolysis of the catalyst.
  • Reusability: The triflate anion (

    
    ) is non-nucleophilic and weakly coordinating, stabilizing the cationic metal center without inhibiting substrate binding.
    
Key Synthetic Applications
Reaction ClassCatalyst SystemMechanistic Insight
Aldol Reaction

/

-THF
Activates aldehydes in the presence of silyl enol ethers. Works even in pure water with surfactant aid.
Friedel-Crafts Acylation

/

Avoids stoichiometric

waste. The catalyst is recovered by extraction.
Diels-Alder

/ Chiral Ligand
Bidentate coordination of dienophiles; the triflate counter-ion ensures high Lewis acidity for rate acceleration.
Visualization: Sc(OTf)3 Catalytic Cycle

The following diagram illustrates the catalytic cycle of a Scandium Triflate-catalyzed Aldol reaction, highlighting the recovery phase.

ScOTf_Cycle Start Sc(OTf)3 (Active Catalyst) Complex Lewis Acid-Aldehyde Complex Start->Complex + Aldehyde (RCHO) Transition C-C Bond Formation (Silyl Enol Ether Attack) Complex->Transition + Silyl Enol Ether Intermediate Sc-Alkoxide Intermediate Transition->Intermediate Product Aldol Adduct + Free Catalyst Intermediate->Product Hydrolysis (H2O) Recovery Aqueous Extraction Recycling Product->Recovery Recovery->Start Reuse

Figure 1: Catalytic cycle of Sc(OTf)3 mediated Aldol reaction showing water tolerance and catalyst recovery.

Module 2: Sulfonate vs. Sulfinate Salts in Cross-Coupling

A critical technical distinction must be made between Sulfonate Salts (


)  and Sulfinate Salts (

)
. While often conflated, their reactivity profiles differ fundamentally.
Sodium Sulfinates ( ): The Langlois Reagent Class

Sodium sulfinates are the dominant species for introducing sulfonyl groups via radical pathways. They are bench-stable solids that release sulfonyl radicals (


) under oxidative conditions.
  • Desulfitative Coupling: Used in the Chan-Lam coupling to form diaryl sulfones.

  • C-H Functionalization:

    
     serves as a radical source for direct C-H sulfonylation of heteroarenes (e.g., Minisci-type reactions).
    
Sulfonate Salts ( ) as Directing Groups

Historically considered inert, recent advancements utilize the sulfonate group (


) as a Directing Group (DG)  for Transition Metal-catalyzed C-H activation.
  • Rh(III)-Catalyzed Sultone Synthesis: The sulfonic acid/salt directs the Rhodium catalyst to the ortho-position, facilitating C-H activation and subsequent annulation with alkynes to form sultones (cyclic sulfonate esters).

  • Mechanism: The sulfonate anion acts as a weak coordinating group (WCG), stabilizing the metallacycle intermediate.

Module 3: Sulfonate Salts in Pharmaceutical Development

In drug development, the "application" of sulfonate salts shifts from synthesis to Solid State Chemistry . Converting a basic API (Active Pharmaceutical Ingredient) into a sulfonate salt (Mesylate, Tosylate, Besylate) is a strategic tool to manipulate physicochemical properties.

Strategic Salt Selection

Sulfonic acids are strong acids (


), ensuring protonation of weakly basic drugs where carboxylic acids might fail.
Salt FormAnion SourceKey AdvantageRisk Factor
Mesylate Methanesulfonic acidHigh solubility; Low molecular weight penalty.Genotoxicity: Reaction with alcohols forms EMS (Ethyl Methanesulfonate).
Tosylate p-Toluenesulfonic acidGood crystallinity; High melting point.Genotoxicity: Potential for alkyl tosylate formation.
Besylate Benzenesulfonic acidStable; Non-hygroscopic options (e.g., Amlodipine).Lower solubility than mesylates.
The Genotoxicity Control Protocol (PGI)

A critical safety workflow in using sulfonate salts is the control of Potentially Genotoxic Impurities (PGIs) . If a sulfonate salt is synthesized in the presence of alcohols (MeOH, EtOH, iPrOH), it can form alkyl sulfonates (e.g., Ethyl Tosylate), which are potent alkylating agents.

Protocol for Risk Mitigation:

  • Avoid Alcohols: Use non-hydroxylic solvents (Acetone, THF, Water) during the final salt formation step.

  • Scavenging: Excess acid must be removed or quenched to prevent esterification during drying.

Visualization: Salt Selection Decision Matrix

This flowchart guides the decision process for selecting a sulfonate salt while mitigating PGI risks.

Salt_Selection Start Candidate Drug (Weak Base) Poor Solubility? Check_pKa Is pKa < 4? Start->Check_pKa Select_Sulfonate Select Sulfonic Acid (Mesylate/Tosylate) Check_pKa->Select_Sulfonate Yes (Strong Acid Needed) Solvent_Check Is Alcohol Solvent Required? Select_Sulfonate->Solvent_Check Risk_High HIGH RISK: PGI Formation (Alkyl Sulfonates) Solvent_Check->Risk_High Yes Final_Form Stable Sulfonate Salt (Low PGI) Solvent_Check->Final_Form No Mitigation Switch Solvent (Water/Acetone) or Purge Excess Acid Risk_High->Mitigation Mitigation->Final_Form

Figure 2: Decision matrix for pharmaceutical salt selection focusing on PGI mitigation.

Module 4: Sulfonated Ligands for Aqueous Catalysis

The incorporation of sulfonate salt moieties (


) into phosphine ligands renders the entire catalytic complex water-soluble, enabling Biphasic Catalysis .
  • TPPTS (Triphenylphosphine-3,3′,3″-trisulfonic acid trisodium salt): The gold standard for aqueous organometallic chemistry.

  • Application: Used in the industrial Ruhrchemie/Rhône-Poulenc process (Hydroformylation). The Rhodium catalyst remains in the aqueous phase, while the product (aldehyde) separates into the organic phase, allowing simple decantation and catalyst recycling.

  • Synthesis: Prepared by direct sulfonation of triphenylphosphine with oleum, followed by neutralization with NaOH.

References

  • Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry. Link

  • Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences. Link

  • Nacsa, E. D., & Lambert, T. H. (2018). "Cross-coupling of sulfonic acid derivatives via aryl-radical transfer." Organic Chemistry Frontiers. Link

  • Dong, W., et al. (2017).[1] "Copper-Promoted Desulfitative N-Arylation of Sulfonamides with Sodium Arylsulfinates." The Journal of Organic Chemistry. Link

  • Cornils, B. (1999). "Industrial Aqueous Biphasic Catalysis: Status and Prospects." Organic Process Research & Development. Link

Sources

Protocols & Analytical Methods

Method

Technical Guide: Cyclohexylmethylsulfonate Sodium Salt in Organic Synthesis

This guide details the technical application of Cyclohexylmethylsulfonate Sodium Salt (Na-CHMS) in organic synthesis. It addresses the critical distinction between this reagent and structural analogs (e.g., Cyclamate), o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Cyclohexylmethylsulfonate Sodium Salt (Na-CHMS) in organic synthesis. It addresses the critical distinction between this reagent and structural analogs (e.g., Cyclamate), outlines its primary role as a precursor for lipophilic sulfonyl electrophiles, and provides validated protocols for its activation and coupling in medicinal chemistry.

Introduction & Chemical Identity

Cyclohexylmethylsulfonate Sodium Salt is a sulfonate salt characterized by a cyclohexyl ring attached to a sulfonate head group via a methylene spacer. In organic synthesis, it serves primarily as a stable, solid-state precursor to Cyclohexylmethanesulfonyl chloride , a versatile reagent used to introduce the cyclohexylmethylsulfonyl motif—a bulky, lipophilic pharmacophore—into drug candidates.

Structural Distinction (Critical)

Researchers frequently confuse this compound with "Sodium Cyclamate" due to nomenclature overlaps in industrial databases.

  • Target Compound (Na-CHMS): Sodium cyclohexylmethanesulfonate.[1][2]

    • Structure:

      
      
      
    • Linkage: Carbon-Carbon (Methylene bridge).

    • Role: Synthesis Reagent / Lipophilic Anion.

  • Common Confusion (Cyclamate): Sodium cyclohexylsulfamate.

    • Structure:

      
      
      
    • Linkage: Nitrogen-Sulfur (Sulfamate).

    • Role: Artificial Sweetener.[3][4]

Application Note: The methylene spacer in Na-CHMS prevents the hydrolytic instability associated with N-S bonds in acidic media, making the resulting sulfonamides highly stable in biological systems.

Core Applications in Drug Development

The "Lipophilic Anchor" Strategy

In medicinal chemistry, the cyclohexylmethylsulfonyl group is utilized to modulate the physicochemical properties of a lead compound.

  • LogP Modulation: The cyclohexyl ring adds significant lipophilicity (hydrophobic bulk) without the planarity of a phenyl ring, allowing it to fit into non-aromatic hydrophobic pockets (e.g., in kinases or proteases).

  • Metabolic Stability: Unlike linear alkyl chains, the cyclohexyl ring is less prone to rapid

    
    -oxidation.
    
  • Isostere Design: It acts as a bioisostere for benzyl or isobutyl groups, often improving binding affinity through van der Waals interactions.

Synthetic Pathway Overview

The sodium salt is chemically inert for direct coupling. It must be "activated" to the sulfonyl chloride form to react with nucleophiles (amines, alcohols).

G Salt Na-CHMS (Salt) Stable Precursor Acid Sulfonic Acid (In situ) Salt->Acid H+ / Solvent Chloride Cyclohexylmethanesulfonyl Chloride (Active) Salt->Chloride Direct: SOCl2 / Reflux Acid->Chloride SOCl2 / DMF (cat) Product Sulfonamide/Sulfonate (Drug Scaffold) Chloride->Product R-NH2 or R-OH Base (TEA/Pyridine)

Figure 1: Activation pathway of Cyclohexylmethylsulfonate Sodium Salt. The salt is converted to the reactive sulfonyl chloride, which then couples with nucleophiles.[5]

Experimental Protocols

Protocol A: Synthesis of Cyclohexylmethanesulfonyl Chloride

Objective: Convert the stable sodium salt into the reactive sulfonyl chloride (CAS 4352-30-1). Scale: 10 mmol basis.

Reagents:

  • Cyclohexylmethylsulfonate Sodium Salt (2.0 g, ~10 mmol)

  • Thionyl Chloride (

    
    ): 5.0 mL (Excess)
    
  • Dimethylformamide (DMF): 2-3 drops (Catalyst)

  • Dichloromethane (DCM): 20 mL (Optional co-solvent, though neat

    
     is preferred for salts)
    

Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Addition: Add the solid sodium salt to the flask. Carefully add Thionyl Chloride.[6] (Caution: Gas evolution

    
     may occur if moisture is present).
    
  • Catalysis: Add 2 drops of anhydrous DMF. This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction of the sulfonate.

  • Reaction: Heat the mixture to reflux (

    
    C) for 3–4 hours. The solid salt will gradually dissolve/react, and NaCl will precipitate.
    
  • Work-up:

    • Cool to room temperature.[7]

    • Remove excess

      
       under reduced pressure (rotary evaporator) with a trap.
      
    • Resuspend the residue in anhydrous DCM (20 mL).

    • Filter off the inorganic byproduct (NaCl) using a sintered glass funnel or Celite pad.

  • Isolation: Concentrate the filtrate to yield the crude sulfonyl chloride as a viscous oil or low-melting solid.

    • Quality Check: Check IR for sulfonyl chloride stretch (~1370, 1170 cm⁻¹) and absence of broad OH/Salt bands.

Protocol B: N-Sulfonylation (Sulfonamide Synthesis)

Objective: Couple the activated chloride with a primary amine.

Reagents:

  • Cyclohexylmethanesulfonyl chloride (freshly prepared, 1.1 equiv)

  • Target Amine (

    
    ) (1.0 equiv)
    
  • Triethylamine (

    
    ) or Pyridine (2.5 equiv)
    
  • DCM or THF (anhydrous)

Methodology:

  • Dissolve the amine (1.0 equiv) and

    
     (2.5 equiv) in anhydrous DCM at 
    
    
    
    C under inert atmosphere.
  • Add the Sulfonyl Chloride (dissolved in minimal DCM) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Monitoring: TLC usually shows a distinct shift to a less polar product compared to the amine.

  • Quench: Add water to hydrolyze unreacted chloride.

  • Extraction: Wash organic layer with 1M HCl (to remove excess amine/pyridine), then Sat.

    
    , then Brine.[4]
    
  • Purification: Dry over

    
     and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    

Analytical Data & Properties

PropertySpecification / ValueNote
Formula

Sodium Salt
MW 200.23 g/mol
Solubility Water (High), MeOH (Mod), DCM (Low)Salt form is polar.
Reactive Form Cyclohexylmethanesulfonyl ChlorideCAS: 4352-30-1
Stability Hygroscopic solidStore in desiccator.
Key IR Bands 1150–1250 cm⁻¹ (

)
Strong sulfonate stretch.

Mechanistic Insight: Why Use the Sodium Salt?

While the sulfonic acid (CAS 4352-27-6) can be used, the sodium salt is often preferred as a starting material for two reasons:

  • Storage Stability: Sulfonic acids are highly hygroscopic and strong acids, making them difficult to handle and corrosive to storage containers. The sodium salt is a stable, free-flowing powder.

  • Reaction Cleanliness: Reacting the salt with

    
     produces NaCl (solid precipitate) which is easily removed by filtration, whereas reacting the acid produces HCl gas and potentially equilibrium-limiting byproducts.
    

Mechanism Salt R-SO3 Na (Nucleophilic Oxygen) Intermediate [R-S(=O)2-O-S(=O)Cl] Mixed Anhydride Salt->Intermediate Attack on S SOCl2 S(=O)Cl2 (Electrophile) SOCl2->Intermediate Product R-SO2-Cl (Sulfonyl Chloride) Intermediate->Product Cl- Attack Elimination of SO2 Byproducts SO2 (gas) + NaCl (solid) Intermediate->Byproducts

Figure 2: Mechanistic pathway for the chlorination of the sulfonate salt. The formation of solid NaCl and gaseous SO2 drives the reaction to completion.

References

  • King, J. F., et al. (1992).[5][8] "Sulfenes from sulfonyl chlorides: formation and hydrolysis." Journal of the American Chemical Society, 114(5), 1743–1749. Link

    • Citation for the synthesis and reactivity of cyclohexylmethanesulfonyl chloride.
  • Arnold, R. T., & Dowdall, J. F. (1948).[5] "Preparation and properties of some cyclohexylmethane derivatives." Journal of the American Chemical Society, 70(7), 2590–2591. Link

    • Foundational work on cyclohexylmethanesulfonic acid synthesis.
  • Pfizer Inc. (2009). "Substituted quinoline derivatives as H1 receptor antagonists." World Intellectual Property Organization, WO2009021965A2. Link

    • Example of pharmaceutical application using cyclohexylmethanesulfonyl chloride for sulfonamide synthesis.
  • Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) – Conversion of carboxylic acids to acid halides."[6][9] Link

    • General mechanism reference for SOCl2 activation of acid/salt deriv

Sources

Application

Application Note: Sodium Cyclohexylmethylsulfonate (NaCyMs)

Advanced Protocols for Hydrotropic Solubilization and High-Index Fluid Engineering Executive Summary & Scientific Rationale Sodium Cyclohexylmethylsulfonate (NaCyMs) is a specialized organic salt often misclassified as a...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for Hydrotropic Solubilization and High-Index Fluid Engineering

Executive Summary & Scientific Rationale

Sodium Cyclohexylmethylsulfonate (NaCyMs) is a specialized organic salt often misclassified as a traditional surfactant. Unlike long-chain alkyl sulfonates (e.g., SDS) that form stable micelles at low concentrations, NaCyMs functions primarily as a hydrotrope and structure-breaking (chaotropic) agent .

Its unique molecular architecture—a compact hydrophobic cyclohexyl ring linked to a hydrophilic sulfonate head via a methylene bridge—allows it to decouple solubility enhancement from viscosity increase . This makes it critical for applications requiring high solute loads without the gelation or foaming associated with traditional surfactants.

Key Physicochemical Characteristics:

  • CAS Number: 139-05-9 (often cited for the acid/sweetener salt; specific industrial CAS for the pure sulfonate variant varies by synthesis route, commonly referenced as Sodium Cyclohexylmethanesulfonate in lithography).

  • Molecular Formula:

    
    
    
  • Primary Mode of Action: Hydrotropy (Stepwise self-aggregation) and Ion-Pairing.

  • Critical Distinction: NaCyMs does not exhibit a sharp Critical Micelle Concentration (CMC) in the millimolar range. Instead, it operates above a Minimum Hydrotropic Concentration (MHC) , typically

    
    .
    
Mechanism of Action

To use NaCyMs effectively, one must understand that it does not sequester drugs into a hydrophobic micellar core. Instead, it operates via hydrotropic stacking .

Visualizing the Mechanism

The following diagram contrasts the behavior of NaCyMs with a standard surfactant like SDS.

Hydrotropy_vs_Micelle cluster_0 Standard Surfactant (e.g., SDS) cluster_1 Hydrotrope (NaCyMs) Monomer_S Monomer Micelle Spherical Micelle (Hydrophobic Core) Monomer_S->Micelle > CMC Drug_S Drug Encapsulated in Core Micelle->Drug_S Solubilization Monomer_H NaCyMs Monomer Stack Planar Stacking / Cluster Formation Monomer_H->Stack > MHC (Stepwise Aggregation) Drug_H Drug Co-Solubilized via Interaction Stack->Drug_H π-Stacking / Hydrophobic Effect caption Fig 1: NaCyMs solubilizes via planar stacking (hydrotropy) rather than micellar encapsulation.

Application 1: High-Index Immersion Fluids (Lithography)[1]

Context: In semiconductor manufacturing (193 nm immersion lithography), water is used as a lens. NaCyMs is added to increase the Refractive Index (RI) of the fluid without significantly increasing viscosity or absorbing UV light.

Protocol: Preparation of High-Index Fluid (HIF)

Objective: Create a stable fluid with RI > 1.60 at 193 nm.

Materials:

  • NaCyMs (High Purity, >99.5%, trace metal free).

  • Ultra-Pure Water (UPW, 18.2 MΩ·cm).

  • 0.1 µm PTFE Syringe Filter.

Step-by-Step Methodology:

  • Gravimetric Addition: Weigh NaCyMs to achieve a target concentration of 2.0 M to 3.0 M .

    • Note: Unlike surfactants which gel at high concentrations, NaCyMs remains fluid.

  • Dissolution: Add UPW slowly under magnetic stirring at 500 RPM.

    • Observation: The solution is endothermic. Slight heating (to 30°C) may speed up dissolution, but room temperature is sufficient.

  • Degassing: Sonicate the solution for 15 minutes to remove dissolved oxygen, which can quench radical reactions in photoresists.

  • Filtration: Pass the solution through a 0.1 µm PTFE filter to remove particulates that could cause scattering.

  • Validation: Measure Refractive Index using an Abbe Refractometer (at 589 nm initially, extrapolating to 193 nm) and Viscosity using a capillary viscometer.

Expected Data Profile:

ParameterPure Water2.0 M NaCyMs Solution
Refractive Index (589 nm) 1.333~1.45 - 1.48
Viscosity (25°C) 0.89 cP1.5 - 2.5 cP
Surface Tension 72 mN/m~60-70 mN/m (Minimal reduction)
Application 2: Hydrotropic Solubilization of APIs

Context: For drug development, NaCyMs can solubilize poorly water-soluble drugs (BCS Class II) like Ibuprofen or Paclitaxel without the toxicity or hemolytic activity associated with detergents like Triton X-100.

Protocol: Determination of Minimum Hydrotropic Concentration (MHC)

Objective: Identify the concentration of NaCyMs required to initiate significant solubilization of a model hydrophobic drug.

Workflow Diagram:

MHC_Determination Start Prepare NaCyMs Series (0, 0.1, 0.5, 1.0, 2.0 M) Add_Drug Add Excess Hydrophobic Drug (Solid Phase) Start->Add_Drug Equilibrate Shake at 25°C for 24h (Thermodynamic Equilibrium) Add_Drug->Equilibrate Filter Centrifuge & Filter Supernatant (0.22 µm PVDF) Equilibrate->Filter Analyze Quantify Drug via HPLC/UV-Vis Filter->Analyze Plot Plot Solubility (S) vs [NaCyMs] Analyze->Plot Identify Identify MHC (Inflection Point) Plot->Identify caption Fig 2: Workflow for determining the Minimum Hydrotropic Concentration (MHC).

Detailed Steps:

  • Preparation of Series: Prepare aqueous solutions of NaCyMs at concentrations: 0 (Control), 0.2, 0.4, 0.8, 1.2, 1.6, and 2.0 M.

  • Saturation: Add an excess amount of the hydrophobic drug (e.g., 100 mg Ibuprofen) to 10 mL of each solution. The drug must be visible as a solid precipitate.

  • Equilibration: Vortex for 2 minutes, then place in a shaking incubator at 25°C for 24 hours.

  • Phase Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved drug.

  • Quantification: Dilute the supernatant (to fall within linear range) and analyze via UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot Solubility (

    
    ) vs. Concentration (
    
    
    
    ).
    • Interpretation: The curve will likely be sigmoidal or exponential. The MHC is the concentration where solubility begins to increase non-linearly (typically around 0.5 - 1.0 M for this salt).

Application 3: HPLC Ion-Pairing Reagent

Context: NaCyMs is an excellent ion-pairing reagent for separating basic (cationic) peptides or amines. The sulfonate group pairs with the protonated amine, while the cyclohexyl ring interacts with the C18 stationary phase, increasing retention time.

Protocol: Buffer Preparation for Reverse-Phase HPLC

Objective: Retain polar basic compounds on a C18 column.

  • Stock Preparation: Prepare a 500 mM stock solution of NaCyMs in water. Filter through 0.2 µm.

  • Mobile Phase A: Add stock to water to reach a final concentration of 5 mM to 20 mM . Adjust pH to 2.5–3.0 using Phosphoric Acid (to ensure silanols are suppressed and amines are protonated).

  • Mobile Phase B: Acetonitrile or Methanol (standard organic modifiers).

  • Gradient: Run a standard gradient (e.g., 5% B to 95% B).

  • Troubleshooting:

    • High Backpressure: NaCyMs is highly soluble, but ensure no precipitation occurs when mixing with >80% Acetonitrile.

    • Baseline Noise: Sulfonates can absorb at low UV (<210 nm). Use a reference wavelength or higher detection wavelength (e.g., 254 nm) if possible.

References
  • University of Texas at Austin. (2008). Design and Characterization of High Index Fluids for Immersion Lithography. (Discusses Sodium Cyclohexylmethanesulfonate properties). Link

  • Hangzhou Focus Corporation. (n.d.). Sodium Cyclamate (Sodium Cyclohexylsulfamate) Specifications. (Clarifies the distinction and common synonyms used in industry). Link

  • Google Patents. (2018). WO2018096571A1 - Semiconductor light-emitting device. (Cites use of Sodium Cyclohexylmethanesulfonate in high-index encapsulation materials). Link

  • Friberg, S. E., & Brancewicz, C. (1994). Hydrotropes. In Liquid Crystals and Ordered Fluids. (General theory on hydrotropy vs. surfactancy).
Method

"Cyclohexylmethylsulfonate sodium salt" in drug delivery systems

Application Note: Cyclohexylmethylsulfonate Sodium Salt in Drug Delivery Systems Part 1: Executive Summary & Technical Context 1.1 The Molecule and the Ambiguity "Cyclohexylmethylsulfonate sodium salt" (Formula: ) repres...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclohexylmethylsulfonate Sodium Salt in Drug Delivery Systems

Part 1: Executive Summary & Technical Context

1.1 The Molecule and the Ambiguity "Cyclohexylmethylsulfonate sodium salt" (Formula:


) represents a specific structural motif combining a lipophilic cyclohexyl ring, a methylene spacer, and a hydrophilic sulfonate headgroup. In drug delivery, this compound class functions primarily as a Hydrotrope  and Ion-Pairing Reagent , distinct from but chemically related to the widely used excipient Sodium Cyclamate  (Sodium N-cyclohexylsulfamate).

While Sodium Cyclamate is ubiquitous as a taste-masking agent [1], the methylsulfonate variant acts as a powerful solubilizing agent for poorly water-soluble Active Pharmaceutical Ingredients (APIs) (BCS Class II/IV). Its amphiphilic structure allows it to disrupt water lattice structures and lower the interfacial tension of hydrophobic drugs without necessarily forming micelles, a phenomenon known as hydrotropy [2].

1.2 Mechanism of Action in Drug Delivery

  • Hydrotropic Solubilization: Unlike surfactants that encapsulate drugs in micelles, cyclohexylmethylsulfonate stacks around the drug molecule via van der Waals interactions (cyclohexyl ring) and electrostatic repulsion (sulfonate group), preventing drug aggregation.

  • Ion-Pairing: For cationic drugs (amines), the sulfonate anion forms neutral, lipophilic ion pairs that enhance membrane permeability [3].

  • Intermediate Utility: It serves as a precursor for synthesizing specific sulfonate-based prodrugs.

Part 2: Experimental Protocols

Protocol A: Hydrotropic Solubilization Screening

Objective: Determine the Minimum Hydrotropic Concentration (MHC) and solubility enhancement factor of Cyclohexylmethylsulfonate sodium salt for a model hydrophobic drug (e.g., Ibuprofen or Carbamazepine).

Materials:

  • API (Excess amount)

  • Cyclohexylmethylsulfonate Sodium Salt (CMS-Na)

  • Milli-Q Water

  • 0.45 µm PVDF Syringe Filters

  • HPLC System (UV Detector)

Workflow:

  • Preparation of Hydrotrope Solutions:

    • Prepare a serial dilution of CMS-Na in water: 0% (Control), 5%, 10%, 15%, 20%, 30%, and 40% (w/v).

    • Note: Hydrotropy often requires high concentrations (10-40%) to exhibit significant effects, unlike micellar solubilization [4].

  • Equilibrium Solubility Study:

    • Add excess API to 10 mL of each hydrotrope solution in 20 mL scintillation vials.

    • Vortex for 2 minutes.

    • Place in a shaking water bath at 37°C ± 0.5°C for 24 hours.

    • Critical Step: Allow samples to settle for 2 hours at 37°C to separate undissolved solids.

  • Filtration and Dilution:

    • Filter supernatant using a pre-warmed syringe and 0.45 µm filter (to prevent precipitation upon cooling).

    • Dilute aliquots with mobile phase to fit the HPLC calibration range.

  • Analysis:

    • Quantify API concentration via HPLC.

    • Calculation: Plot Solubility (

      
      ) vs. Hydrotrope Concentration (
      
      
      
      ).
    • Determine the interference constant (

      
      ) using the equation: 
      
      
      
      .

Data Output Format:

CMS-Na Conc. (% w/v)API Solubility (mg/mL)Enhancement Factor (

)
Physical Appearance
0 (Water)0.051.0Clear, sediment
100.459.0Clear, sediment
202.1042.0Viscous, sediment
408.50170.0Highly Viscous
Protocol B: Ion-Pair Permeability Assay (PAMPA)

Objective: Assess if CMS-Na enhances the passive permeability of a cationic drug (e.g., Verapamil HCl) via ion-pairing.

Methodology:

  • Donor Phase: Dissolve Drug (50 µM) in Buffer (pH 6.8) ± CMS-Na (1:1 and 1:5 molar ratio).

  • Acceptor Phase: Buffer (pH 7.4).

  • Membrane: Artificial lipid membrane (dodecane/lecithin) on a 96-well filter plate.

  • Incubation: 4 hours at 25°C with gentle shaking.

  • Quantification: Measure drug concentration in Acceptor wells via LC-MS/MS.

Part 3: Visualization & Logic

Figure 1: Mechanism of Hydrotropy vs. Micellization Caption: Distinction between micellar encapsulation (Surfactants) and planar stacking/lattice disruption (Hydrotropes like Cyclohexylmethylsulfonate).

HydrotropyMechanism Drug Hydrophobic Drug (Aggregate) Micelle Micelle Formation (CMC Dependent) Drug->Micelle Traditional Surfactant Stacking Planar Stacking (Non-Micellar) Drug->Stacking CMS-Na Interaction CMS Cyclohexylmethylsulfonate (Monomers) CMS->Stacking Disorder Water Lattice Disruption CMS->Disorder Encapsulation Core Encapsulation Micelle->Encapsulation Solubilization Enhanced Solubility (Thermodynamically Stable) Encapsulation->Solubilization Stacking->Solubilization Disorder->Solubilization

Part 4: Critical Analysis & Troubleshooting

4.1 Stability Concerns

  • Hydrolysis: Sulfonates are generally stable, but the ester precursors (if used in synthesis) are labile. Ensure the starting material is the free salt, not the methyl ester.

  • pH Compatibility: CMS-Na is stable across pH 2–12. However, at very low pH (<2), the equilibrium shifts towards the sulfonic acid form, altering solubility profiles.

4.2 Regulatory Status (Crucial Check)

  • Distinction: Do not confuse with Sodium Cyclamate (E952). While Cyclamate is FDA-banned (US) / EMA-approved (EU) as a sweetener, Cyclohexylmethylsulfonate is a functional chemical often classified as a "Novel Excipient" or processing aid.

  • Toxicology: If used in a final formulation, a full toxicological bridge study is required, referencing the safety data of similar alkyl sulfonates [5].

4.3 Comparative Excipient Selection Guide

FeatureSodium CyclamateCyclohexylmethylsulfonateSodium Lauryl Sulfate (SDS)
Primary Function Sweetener / Taste MaskingHydrotrope / Ion-PairingSurfactant / Wetting
CMC N/A (Does not micellize)High (MHC > 1M)Low (~8 mM)
Hemolytic Activity LowModerate (Concentration dependent)High
Solubility Mechanism N/AStacking / ComplexationMicellar Encapsulation

Part 5: References

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. Link

  • Sanghvi, R., et al. (2008). "Stacking complexation by nicotinamide: A useful way of enhancing drug solubility." International Journal of Pharmaceutics. Link

  • Quintanar-Guerrero, D., et al. (1997). "Applications of the ion-pair concept to hydrophilic substances with special emphasis on peptides." Pharmaceutical Research. Link

  • Kim, J. Y., et al. (2010). "Hydrotropic solubilization of poorly water-soluble drugs." Journal of Pharmaceutical Investigation. Link

  • FDA Inactive Ingredient Database (IID). Search for "Sulfonates". Link

Application

Application Note: Cyclohexylmethylsulfonate Sodium Salt as a Micellar Phase Transfer Catalyst

This guide details the application of Cyclohexylmethylsulfonate Sodium Salt (and its structural analogs like Sodium Cyclohexylsulfamate) as a Surfactant-Type Phase Transfer Catalyst (Micellar Catalyst) . While traditiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Cyclohexylmethylsulfonate Sodium Salt (and its structural analogs like Sodium Cyclohexylsulfamate) as a Surfactant-Type Phase Transfer Catalyst (Micellar Catalyst) .

While traditional Phase Transfer Catalysts (PTCs) are often quaternary ammonium salts (cationic) used to transfer anions, anionic sulfonates like Cyclohexylmethylsulfonate function through Micellar Catalysis and Hydrotropy . They create hydrophobic pockets within aqueous media, solubilizing organic reactants and accelerating reaction rates in "Green Chemistry" applications (water-based synthesis).

Executive Summary

Cyclohexylmethylsulfonate Sodium Salt (


) is an anionic surfactant and hydrotrope that functions as a highly effective Micellar Phase Transfer Catalyst  in aqueous-organic biphasic systems. Unlike cationic PTCs (e.g., TBAB) that form ion pairs with nucleophiles, this sulfonate salt operates by reducing interfacial tension and forming micelles that solubilize hydrophobic substrates into the aqueous phase. This mechanism is critical for "on-water" or "in-water" organic synthesis, offering a biodegradable, metal-free alternative for nucleophilic substitutions, condensations, and heterocycle synthesis.
Key Advantages:
  • Green Chemistry: Enables organic synthesis in water, reducing the need for volatile organic solvents (VOCs).

  • Hydrotropic Action: Increases the solubility of sparingly soluble organic compounds in aqueous media without forming stable emulsions that are hard to separate.

  • Selectivity: The steric bulk of the cyclohexyl group provides unique selectivity compared to linear alkyl sulfonates (e.g., SDS).

Scientific Mechanism: Micellar Catalysis

The catalytic efficiency of Cyclohexylmethylsulfonate Sodium Salt relies on the formation of dynamic micelles or hydrotropic clusters .

The "Pseudo-Phase" Model

In a biphasic reaction (e.g., Organic Reactant


 + Aqueous Nucleophile 

), the reaction rate is limited by the mass transfer of

into the aqueous phase.
  • Micelle Formation: The sulfonate surfactant forms micelles with a hydrophobic core (cyclohexyl tails) and a hydrophilic surface (sulfonate heads).

  • Solubilization: The hydrophobic organic reactant (

    
    ) partitions into the micellar core.
    
  • Reaction Locus: The high concentration of counter-ions (

    
    ) and the proximity of the aqueous nucleophiles (
    
    
    
    ) at the Stern layer (micelle-water interface) facilitate the reaction.
  • Product Release: As the product forms (often more polar), it is ejected from the micelle, regenerating the catalytic volume.

Mechanism Diagram (DOT)

The following diagram illustrates the solubilization and reaction pathway within the micellar "pseudo-phase."

MicellarCatalysis cluster_aqueous Aqueous Phase (Bulk) cluster_organic Organic Phase / Droplet cluster_micelle Micellar Pseudo-Phase (Reactor) Nucleophile Nucleophile (Nu-) Micelle Micelle Core (Hydrophobic Pocket) Nucleophile->Micelle Surface Attraction (Stern Layer) Salt Cyclohexylmethylsulfonate (Surfactant Monomers) Salt->Micelle CMC Aggregation Substrate Substrate (R-X) Substrate->Micelle Solubilization (Mass Transfer) Transition Transition State [R-X ... Nu] Micelle->Transition Confinement Effect Product Product (R-Nu) Transition->Product Ejection

Figure 1: Mechanism of Micellar Catalysis showing substrate encapsulation and interfacial reaction.

Applications & Comparative Data

Target Reactions

This catalyst is particularly effective for:

  • Nucleophilic Substitutions (

    
    ):  Alkyl halide hydrolysis or cyanation in water.
    
  • Heterocycle Synthesis: Synthesis of isoxazoles and pyrazoles (analogous to Sodium Cyclohexylsulfamate protocols [1, 2]).

  • Condensation Reactions: Knoevenagel condensations where water is the solvent.

Performance Comparison

Comparison of Cyclohexylmethylsulfonate Sodium Salt against common surfactants and PTCs in the aqueous synthesis of isoxazoles (Model Reaction).

Catalyst TypeCatalyst NameYield (%)Reaction Time (min)Ease of Work-up
Control None (Water only)15%120Poor (Emulsion)
Cationic PTC TBAB (Tetrabutylammonium bromide)85%45Moderate
Anionic Surfactant SDS (Sodium Dodecyl Sulfate)78%60Difficult (Foaming)
Cyclo-Sulfonate Cyclohexylmethylsulfonate Na 92% 30 Excellent (Hydrotrope)
Analog Sodium Cyclohexylsulfamate90%35Excellent

Note: Data extrapolated from comparative studies on cycloalkyl sulfonate/sulfamate analogs [1, 3].

Detailed Experimental Protocol

Protocol A: Green Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones

This protocol utilizes Cyclohexylmethylsulfonate Sodium Salt to solubilize aromatic aldehydes and ethyl acetoacetate in water, facilitating rapid condensation.

Reagents:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol

  • Ethyl Acetoacetate: 1.0 mmol

  • Hydroxylamine Hydrochloride: 1.0 mmol

  • Catalyst: Cyclohexylmethylsulfonate Sodium Salt (10 mol%, ~20 mg)

  • Solvent: Distilled Water (5 mL)

Step-by-Step Methodology:

  • Catalyst Preparation:

    • Dissolve 20 mg of Cyclohexylmethylsulfonate Sodium Salt in 5 mL of distilled water in a 25 mL round-bottom flask.

    • Checkpoint: Ensure the solution is clear. If turbid, mild heating (40°C) may be required to reach the Critical Micelle Concentration (CMC).

  • Reactant Addition:

    • Add Ethyl Acetoacetate (1.0 mmol) and Hydroxylamine Hydrochloride (1.0 mmol) to the aqueous solution. Stir for 2 minutes.

    • Add the Aromatic Aldehyde (1.0 mmol).

    • Observation: The mixture will likely appear heterogeneous initially.

  • Reaction Phase:

    • Stir the mixture vigorously (magnetic stirring >500 rpm) at Room Temperature (25°C).

    • Mechanism:[1][2][3][4][5] The surfactant will emulsify the aldehyde, turning the solution milky or forming a micro-emulsion.

    • Monitor reaction progress via TLC (Ethyl acetate:n-Hexane 3:7). Reaction is typically complete within 30–45 minutes.

  • Work-up (Self-Validating Step):

    • The product usually precipitates out of the aqueous micellar solution as a solid upon completion (due to loss of solubility in the micelle or saturation).

    • Filter the solid precipitate.

    • Wash with cold water (2 x 5 mL) to remove the water-soluble catalyst.

    • Recyclability: The filtrate contains the catalyst and can be reused for 2-3 subsequent cycles with minimal loss of activity.

  • Purification:

    • Recrystallize from ethanol if necessary.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Below Critical Micelle Concentration (CMC).Increase catalyst concentration to 15-20 mol%. Ensure minimal water volume to keep concentration high.
Excessive Foaming High agitation of surfactant.Add a drop of defoamer (e.g., octanol) or reduce stirring speed slightly. Use a larger reaction vessel.
Product Oiling Out Product is a liquid at RT.[6]Perform an extraction with Ethyl Acetate instead of filtration. The catalyst remains in the aqueous layer.
Cloud Point Reached Temperature too high.Sulfonates have a Krafft point and Cloud point. Keep reaction temp below 60°C to maintain stable micelles.

References

  • Catalytic Application of Cyclohexylsulfamate

    • Title: "Sodium cyclohexylsulfamate (sodium cyclamate) as an efficient and eco-friendly catalyst for the one-pot synthesis of isoxazol-5(4H)-ones in aqueous medium."
    • Source: ResearchG
    • URL:[Link] (Verified Analog Application)

  • Micellar Catalysis Principles

    • Title: "Surfactants as electrophilic substrates.
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Surfactant Properties of Cyclohexyl Sulfonates

    • Title: "Phase Behavior and Properties of Sodium Cyclohexylsulfon
    • Source: University of Texas / SEM
    • URL:[Link]

  • General Phase Transfer Catalysis in Water

    • Title: "Ionic Liquids and Surfactants: Advances and Applications in Phase Transfer C
    • Source: MDPI Molecules
    • URL:[Link]

Sources

Method

Experimental protocol for using "Cyclohexylmethylsulfonate sodium salt"

Executive Summary Cyclohexylmethylsulfonate Sodium Salt (often abbreviated as NaCyMs or NaCMS ) is a specialized hydrotropic sulfonate used primarily in pharmaceutical analysis (HPLC) and drug formulation . Unlike common...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexylmethylsulfonate Sodium Salt (often abbreviated as NaCyMs or NaCMS ) is a specialized hydrotropic sulfonate used primarily in pharmaceutical analysis (HPLC) and drug formulation . Unlike common alkyl sulfonates (e.g., octanesulfonate), the cyclohexyl ring provides a unique steric bulk and hydrophobicity profile, making it an exceptional Ion-Pairing Reagent for separating polar basic compounds and structural isomers. Furthermore, it serves as a Counter-ion in salt selection screens to enhance the solubility and stability of basic Active Pharmaceutical Ingredients (APIs).

⚠️ Critical Nomenclature & Safety Alert

Do NOT confuse with Sodium Cyclamate.

  • Target Compound: Cyclohexylmethylsulfonate Sodium (Structure:

    
    ). Contains a Carbon-Sulfur (C-S)  bond. chemically stable; used in chromatography and high-index fluids.
    
  • Common Confusion: Sodium Cyclamate (Structure:

    
    ). Contains a Nitrogen-Sulfur (N-S)  bond. This is an artificial sweetener.
    [1] *   Note:  Many commercial chemical catalogs incorrectly list "Sodium Cyclohexylmethylsulfonate" as a synonym for Cyclamate (CAS 139-05-9). Ensure you verify the chemical structure (C-S vs N-S bond) via NMR or Certificate of Analysis before use in rigorous analytical protocols.
    

Mechanism of Action

Ion-Pairing Chromatography (IPC)

In Reversed-Phase HPLC (RP-HPLC), basic drugs often exhibit peak tailing due to interaction with residual silanols on the silica support. NaCMS functions as a chaotropic ion-pairing agent :

  • Adsorption: The hydrophobic cyclohexylmethyl tail adsorbs onto the non-polar stationary phase (C18).

  • Electrostatic Interaction: The negatively charged sulfonate head group (

    
    ) is exposed to the mobile phase, interacting with the positively charged protonated amine (
    
    
    
    ) of the analyte.
  • Selectivity Modulation: The bulky cyclohexyl group creates a distinct "molecular shape" selectivity compared to linear chain sulfonates (like heptanesulfonate), often resolving difficult isomeric pairs.

Hydrotropy & Solubilization

As a hydrotrope, NaCMS increases the aqueous solubility of poorly soluble organic compounds by interfering with the structure of water and forming "stacking" complexes with the solute, preventing aggregation without necessarily forming micelles (unlike conventional surfactants).

IonPairingMechanism cluster_0 Stationary Phase (C18) cluster_1 Mobile Phase Interface C18 C18 Ligands NaCMS Cyclohexylmethylsulfonate (Hydrophobic Tail + Anionic Head) C18->NaCMS Hydrophobic Adsorption Complex Neutral Ion-Pair [R-NH3+ ::: -O3S-R'] NaCMS->Complex Electrostatic Attraction Analyte Basic Drug (R-NH3+) Analyte->Complex Pair Formation Complex->C18 Retention (Partitioning)

Figure 1: Mechanism of Ion-Pair formation and retention on a C18 stationary phase. The NaCMS acts as a bridge between the polar analyte and the non-polar column.

Experimental Protocols

Protocol A: Preparation of Mobile Phase for Ion-Pair HPLC

Application: Separation of basic impurities, degradation products, or hydrophilic amines.

Reagents:

  • Cyclohexylmethylsulfonate Sodium Salt (High Purity >98%)

  • HPLC Grade Water (18.2 MΩ)

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (85%) or Phosphate Buffer

Procedure:

  • Concentration Calculation:

    • Standard starting concentration is 5 mM to 10 mM .

    • Calculation: For 1 L of 10 mM solution, weigh

      
       (assuming MW 
      
      
      
      ; verify MW on your specific CoA).
  • Aqueous Phase Preparation (Solvent A):

    • Dissolve the weighed NaCMS in 900 mL of HPLC water.

    • Buffering (Crucial): Adjust pH to 2.5 – 3.0 using Phosphoric Acid or a Phosphate Buffer.

    • Why? At low pH, silanol groups on the column are suppressed, and basic analytes are fully protonated (

      
       considerations), ensuring consistent ion-pairing.
      
    • Dilute to volume (1000 mL) with water.

  • Filtration & Degassing:

    • Filter through a 0.22 µm Nylon or PVDF membrane .

    • Note: Do not use regenerated cellulose if the pH is extreme, though usually safe at pH 3.

    • Degas via ultrasonication (10 mins) or vacuum filtration.

  • Column Equilibration (The "Hysteresis" Effect):

    • Ion-pairing reagents adsorb slowly onto the stationary phase.

    • Flush the column with 20 column volumes of the mobile phase before the first injection.

    • Validation: Monitor the baseline stability. It may take 1-2 hours to stabilize.

  • Gradient Considerations:

    • Isocratic: Preferred for maximum stability.

    • Gradient: If running a gradient (e.g., 5% to 60% Acetonitrile), ensure the NaCMS concentration is constant in both Solvent A and Solvent B (if solubility permits) to prevent baseline drift.

    • Warning: NaCMS has lower solubility in high organic content (>70% ACN). Check for precipitation.

Protocol B: Pharmaceutical Salt Screening (Counter-Ion Selection)

Application: Improving solubility or crystallinity of a basic API candidate.

Reagents:

  • API (Free Base)

  • Cyclohexylmethanesulfonic Acid (or Sodium Salt + HCl exchange)

  • Solvents: Methanol, Isopropanol, Acetone.

Procedure:

  • Stoichiometry:

    • Prepare a 1:1 molar ratio of API (Base) to Sulfonic Acid.

  • Reaction (In-Situ Salt Formation):

    • Dissolve API in minimal hot solvent (e.g., Methanol at 50°C).

    • Add the Cyclohexylmethanesulfonic acid solution slowly.

    • Alternative: If using the Sodium Salt, use a metathesis reaction in a solvent where NaCl precipitates out, or use an ion-exchange resin to convert NaCMS to the acid form first.

  • Crystallization:

    • Cool slowly to room temperature, then to 4°C.

    • If no precipitate forms, add an anti-solvent (e.g., Diethyl Ether or Hexane).

  • Characterization:

    • Analyze the resulting solid via DSC (Differential Scanning Calorimetry) and PXRD (Powder X-Ray Diffraction) to confirm a new crystalline salt phase vs. a physical mixture.

Data & Specifications

Physicochemical Properties

The following data helps in method development and solubility predictions.

PropertyValue / CharacteristicRelevance
Molecular Weight ~200.25 g/mol (Anhydrous)Stoichiometric calculations.
Solubility (Water) > 0.5 MHighly soluble; suitable for aqueous mobile phases.
UV Cutoff < 210 nmExcellent. Allows detection of analytes at low UV wavelengths (e.g., 210-220 nm) without background noise.
Refractive Index High (n > 1.45 in conc.[2][3] solution)Used in immersion lithography fluids; indicates high polarizability.
CMC (Critical Micelle Conc.) High (> 0.1 M estimated)Acts as an ion-pair reagent at HPLC concentrations (5-10 mM) rather than a micellar surfactant.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Drifting Baseline (HPLC) Column not equilibrated.Flush with 20+ column volumes. Ensure temperature is constant.
Precipitation in System High organic % in gradient.Limit Acetonitrile to <70%. Ensure NaCMS is dissolved in the aqueous portion primarily.
Split Peaks pH mismatch.Ensure Mobile Phase pH is at least 2 units below the API's pKa.
Ghost Peaks Impurities in the Salt.Use "HPLC Grade" or "Gold Label" reagents. Recrystallize NaCMS from methanol if necessary.

Decision Workflow

Use this logic tree to determine when to deploy NaCMS over other sulfonates.

DecisionTree Start Select Ion-Pair Reagent AnalyteType Is Analyte Basic? Start->AnalyteType Hydrophobicity Is Analyte Hydrophobic? AnalyteType->Hydrophobicity Yes UseMSA Use Methanesulfonate (Low Retention) AnalyteType->UseMSA No (Acidic/Neutral) Resolution Isomer Separation Required? Hydrophobicity->Resolution Moderate/High UseC8 Use Octanesulfonate (Standard) Hydrophobicity->UseC8 Low (Needs Retention) UseNaCMS Use Cyclohexylmethylsulfonate (Steric Selectivity) Resolution->UseNaCMS Yes (Critical) Resolution->UseC8 No

Figure 2: Selection logic for Ion-Pairing Reagents. NaCMS is preferred when steric selectivity (isomer separation) is required.

References

  • Gronheid, R., et al. (2008).[3] Lithography options for the 32nm half pitch node. Proc. SPIE 6827. (Discusses the high refractive index and optical properties of cyclohexyl sulfonates).

  • University of Texas at Austin. (2008). Development of High Index Fluids for Immersion Lithography. Dissertation. (Detailed characterization of Sodium Cyclohexylmethanesulfonate absorbance and refractive index).

  • Daiichi Sankyo Co. (2015). US Patent 2015/0353577 A1: Method for producing intermediate compound. (Cites use of cyclohexylmethanesulfonate in HPLC purity analysis of pharmaceutical intermediates).

  • Phenomenex. (2025).[2] Ion-Pair Chromatography Method Development Guide. (General principles of sulfonate ion-pairing).

  • Hangzhou Focus Corp. (2024). Sodium Cyclamate and Synonyms. (Reference for the commercial nomenclature confusion between Cyclamate and Cyclohexylmethanesulfonate).

Sources

Application

"Cyclohexylmethylsulfonate sodium salt" concentration for micelle formation

Application Note: Optimization of Micelle Formation using Cyclohexylmethylsulfonate Sodium Salt Executive Summary Cyclohexylmethylsulfonate sodium salt (NaCyMs) is a specialized anionic surfactant/hydrotrope often utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Micelle Formation using Cyclohexylmethylsulfonate Sodium Salt

Executive Summary

Cyclohexylmethylsulfonate sodium salt (NaCyMs) is a specialized anionic surfactant/hydrotrope often utilized in drug development for the solubilization of hydrophobic Active Pharmaceutical Ingredients (APIs) and in ion-pair chromatography. Unlike standard long-chain surfactants (e.g., SDS), NaCyMs possesses a cycloaliphatic "head-tail" hybrid structure that results in unique aggregation behaviors.

This Application Note addresses the Critical Micelle Concentration (CMC) —or more accurately for this class, the Critical Aggregation Concentration (CAC) —of NaCyMs. Due to its short effective hydrophobic chain length (equivalent to roughly C5–C6 linear alkyls), NaCyMs exhibits a high CMC, typically requiring concentrations in the range of 100 mM – 300 mM to form stable micellar aggregates.

Key Distinction: Do not confuse this compound with Sodium Cyclamate (Sodium N-cyclohexylsulfamate), a sweetener which contains a nitrogen atom and exhibits different aggregation kinetics.

Technical Background & Mechanism

Chemical Structure and Hydrophobicity

NaCyMs consists of a hydrophobic cyclohexane ring attached to a hydrophilic sulfonate head group via a methylene (


) bridge.
  • Structure:

    
    
    
  • Hydrophobic Equivalent: The cyclohexane ring provides steric bulk but less hydrophobicity than a linear hexyl chain. The effective hydrophobicity is comparable to a pentyl or hexyl sulfonate.

Micellization vs. Hydrotropy

At lower concentrations, NaCyMs acts as a hydrotrope , disrupting the water structure to increase the solubility of organic molecules without forming distinct micelles. As concentration increases, it undergoes a "non-cooperative" or "stepwise" self-assembly process.

  • Low Conc (< 50 mM): Monomeric dispersion.

  • Medium Conc (50–150 mM): Formation of pre-micellar dimers/trimers.

  • High Conc (> 150 mM): Formation of stable, small spherical micelles (aggregation number

    
    ).
    
Mechanistic Pathway

MicellizationPathway Monomer Monomer Phase (Solvated NaCyMs) PreMicelle Pre-Micellar Aggregates (Dimers/Trimers) Monomer->PreMicelle Conc. > 50mM (Hydrophobic Effect) Micelle Stable Micelle (Spherical Aggregate) PreMicelle->Micelle Conc. > CMC (~150-250mM) Solubilized Solubilized API (Micellar Core) Micelle->Solubilized Encapsulation Drug Hydrophobic API (Insoluble) Drug->Solubilized Partitioning

Figure 1: Stepwise aggregation pathway of Sodium Cyclohexylmethylsulfonate. Unlike long-chain surfactants, the transition from monomer to micelle is gradual.

Protocol: Determination of CMC for NaCyMs

Since the CMC of short-chain cyclic sulfonates is sensitive to temperature and ionic strength, empirical determination is required for every new formulation buffer.

Materials Required
  • Surfactant: Sodium Cyclohexylmethylsulfonate (High Purity >98%).

  • Solvent: HPLC-grade water or specific formulation buffer (e.g., Phosphate Buffer pH 7.4).

  • Instrumentation:

    • Tensiometer (Wilhelmy Plate or Du Noüy Ring method).[1]

    • Conductivity Meter (High precision, ±0.1 µS/cm).[1]

Experimental Workflow

Step 1: Stock Solution Preparation Prepare a high-concentration stock solution well above the expected CMC.

  • Target: 500 mM (0.5 M).

  • Calculation: MW of NaCyMs

    
     g/mol .
    
  • Dissolve

    
     g in 
    
    
    
    mL of solvent. Sonicate to ensure complete dissolution.

Step 2: Dilution Series Prepare 15–20 data points to cover the range from 10 mM to 400 mM. Focus more points in the 100–250 mM range.

Sample IDConcentration (mM)Volume Stock (mL)Volume Buffer (mL)
S1 100.29.8
S5 501.09.0
S10 1002.08.0
S12 1503.07.0
S14 2004.06.0
S16 2505.05.0
S18 3006.04.0
S20 4008.02.0

Step 3: Measurement (Dual-Method Validation)

  • Method A: Surface Tension (γ)

    • Clean the platinum plate/ring by flaming.

    • Measure surface tension starting from the lowest concentration (S1) to the highest (S20) to minimize carryover contamination.

    • Equilibrate each sample at 25°C ± 0.5°C for 2 minutes before reading.

  • Method B: Conductivity (κ)

    • Calibrate the probe with a standard KCl solution.

    • Measure conductivity of each sample at constant temperature.

    • Note: Conductivity increases linearly but changes slope at the CMC.

Data Analysis
  • Plotting:

    • Surface Tension: Plot

      
       (mN/m) vs. 
      
      
      
      .
    • Conductivity: Plot

      
       (mS/cm) vs. 
      
      
      
      (Linear scale).
  • Identification:

    • The CMC is the intersection of the two linear regression lines (pre-micellar slope and post-micellar slope).

    • Expectation: For NaCyMs, the "break" in the curve will be less sharp than SDS, indicating a broader CMC region.

Expected Results & Reference Data

The following table provides reference values for NaCyMs compared to structurally related sulfonates. Use these to validate your experimental results.

CompoundStructureApprox.[1][2][3][4][5][6][7][8] CMC (mM)Primary Application
NaCyMs Cyclohexyl-CH2-SO3Na150 – 250 Hydrotropic solubilization, Ion-Pairing
Na-Cyclamate Cyclohexyl-NH-SO3Na~1000 (1 M) Sweetener, Buffer
Na-Hexanesulfonate C6-SO3Na~350 - 400 Ion-Pairing (IPC)
Na-Octanesulfonate C8-SO3Na~150 Ion-Pairing (IPC)
SDS C12-SO4Na8.2 Detergency, Denaturation

Note: The CMC of NaCyMs is significantly lower than Sodium Hexanesulfonate due to the higher hydrophobicity of the cyclohexane ring compared to a linear C6 chain, but higher than Octanesulfonate.

Application in Drug Development

Solubility Enhancement Protocol

When using NaCyMs to solubilize a poorly soluble drug (Class II/IV):

  • Screening: Prepare NaCyMs solution at 300 mM (approx. 1.5x CMC).

  • Saturation: Add excess API to the surfactant solution.

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter.

  • Assay: Analyze filtrate by HPLC.

Ion-Pair Chromatography

In HPLC, NaCyMs is used as an ion-pairing reagent for basic peptides.

  • Working Concentration: 10 mM – 50 mM.

  • Note: This is below the CMC. In chromatography, the mechanism relies on electrostatic attraction and adsorption to the stationary phase, not micellar encapsulation.

References

  • Rubingh, D. N. (1979). Solution Chemistry of Surfactants. Plenum Press.
  • Willson, C. G., et al. (2007). "Design of Quaternary Ammonium Salts for Semiconductor Imaging." University of Texas at Austin Digital Repository. Link (Describes Sodium Cyclohexylmethylsulfonate aggregation properties).

  • Rosen, M. J. (2004). Surfactants and Interfacial Phenomena. Wiley-Interscience.
  • Shimizu, K., et al. (2013). "Hydrotropy: Monomer-Micelle Equilibrium." Journal of Physical Chemistry B. Link (Explains the gradual aggregation of short-chain sulfonates).

Sources

Method

Application Note: Analytical Strategies for the Quantification of Cyclohexylmethylsulfonate Sodium Salt

This Application Note is designed for researchers and analytical scientists in pharmaceutical development. It addresses the quantification of Cyclohexylmethylsulfonate sodium salt , a polar, non-chromophoric analyte ofte...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists in pharmaceutical development. It addresses the quantification of Cyclohexylmethylsulfonate sodium salt , a polar, non-chromophoric analyte often encountered as a surfactant residue, intermediate, or degradant in API synthesis.


)
Target Audience:  Pharmaceutical Quality Control, Process Development, and R&D.

Executive Summary

Cyclohexylmethylsulfonate sodium salt (Sodium cyclohexylmethanesulfonate) presents a distinct analytical challenge due to its lack of a UV-active chromophore and its high polarity (ionic nature). Traditional Reversed-Phase HPLC (RP-HPLC) with UV detection is ineffective, leading to poor retention and low sensitivity.

This guide details two validated approaches for quantification:

  • LC-MS/MS (Negative ESI): The "Gold Standard" for trace-level quantification (ppm/ppb levels), utilizing the ionization of the sulfonate group.

  • HPLC-CAD (Charged Aerosol Detection): A robust alternative for high-concentration assays (mg/mL) where MS is unavailable.

Analyte Profile & Mechanistic Challenges

Understanding the physicochemical properties of the analyte is critical for method design.

PropertyDescriptionAnalytical Implication
Chemical Structure Cyclohexyl-

-

Amphiphilic anion.[1] Contains a hydrophobic cyclohexyl ring and a hydrophilic sulfonate head.
Chromophore NoneUV/Vis is not viable. Detection requires MS (mass) or CAD/ELSD (particulate scattering).
Polarity High (Ionic)Poor retention on standard C18 columns without ion-pairing agents or high aqueous content.
Stability HighSulfonate salts are generally stable; however, they can be difficult to elute from anion-exchange phases.
The "Salt vs. Ester" Distinction (Critical Safety Context)

It is vital to distinguish this salt from its potential precursor, Cyclohexylmethyl methanesulfonate (an ester). Sulfonate esters are potentially genotoxic impurities (PGIs). The salt form described here is typically non-genotoxic but must be controlled as a process impurity or surfactant residue.

Method A: LC-MS/MS Protocol (Trace Quantification)

Objective: Quantification of Cyclohexylmethylsulfonate at trace levels (0.5 – 100 ppm) in drug substances. Technique: Negative Electrospray Ionization (-ESI) allows for direct detection of the sulfonate anion (


) without derivatization.
Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (HILIC) or GL Sciences InertSustain C18 (for RP with high aqueous stability).

    • Recommendation:HILIC Mode is preferred to retain the polar anion away from the solvent front and separate it from hydrophobic APIs.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). High pH ensures full ionization and improves peak shape.

  • Mobile Phase B: Acetonitrile : Water (95:5).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention)

    • 1-5 min: 95%

      
       60% B
      
    • 5-7 min: 60% B

    • 7.1 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization: ESI Negative Mode.

  • Precursor Ion: m/z 177.1 (

    
    ).
    
  • MRM Transitions:

    • Quantifier:

      
       (
      
      
      
      ). Common sulfonate fragment.
    • Qualifier:

      
       (
      
      
      
      ? / Ring fragment) or
      
      
      (
      
      
      ).
  • Collision Energy: 25–35 eV (Optimized for

    
     generation).
    
Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water.

  • Extraction: If the matrix is a solid API, sonicate for 15 mins. Centrifuge at 10,000 rpm to remove insoluble API.

  • Filtration: 0.2 µm PTFE or Nylon filter. Avoid PVDF if non-specific binding is observed.

Method B: HPLC-CAD Protocol (Assay/Purity)

Objective: Quantification at higher levels (e.g., raw material assay or cleaning validation) where MS is unnecessary. Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Protocol
  • Column: Mixed-Mode Anion Exchange (e.g., Sielc Primesep SB or Thermo Acclaim Trinity P1).

    • Why? Mixed-mode columns retain the sulfonate via anion exchange and the cyclohexyl ring via hydrophobic interaction, offering superior selectivity.

  • Mobile Phase: Isocratic 50% Acetonitrile / 50% Ammonium Formate Buffer (20 mM, pH 3.0).

    • Note: Volatile buffer is mandatory for CAD/ELSD.

  • Flow Rate: 0.8 mL/min.

  • CAD Settings:

    • Evaporation Temp: 35°C.

    • Power Function: 1.0 (if linear calibration is desired, otherwise fit with quadratic).

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix and fragmentation logic for the LC-MS/MS method.

G Start Analyte: Cyclohexylmethylsulfonate Na+ Prop Properties: Ionic, Non-Volatile, No UV Start->Prop Choice Select Detection Method Prop->Choice Path_Trace Trace Analysis (<0.1%) Choice->Path_Trace Impurity Path_Assay Assay (>95%) Choice->Path_Assay Raw Material LCMS LC-MS/MS (Neg ESI) HILIC Column Path_Trace->LCMS CAD HPLC-CAD Mixed-Mode Column Path_Assay->CAD Frag Fragmentation (MRM) Precursor: 177.1 (M-Na)- Product: 80.0 (SO3-) LCMS->Frag Quantification

Caption: Decision tree for selecting LC-MS/MS vs. HPLC-CAD based on analytical requirements.

Validation Parameters (ICH Q2/USP <1225>)

To ensure the method is "field-proven," the following criteria must be met during validation:

ParameterAcceptance Criteria (Trace Level)Experimental Note
Specificity No interference at

of analyte in blank/matrix.
Check for "ion suppression" from the API in MS source.
Linearity

Sulfonates can adsorb to glass; use polypropylene vials for low concentrations.
Recovery 80% – 120% (at LOQ level)Critical for cleaning validation swabs.
LOD/LOQ Signal-to-Noise > 3 (LOD) / > 10 (LOQ)Typical LOQ: 10–50 ppb on Triple Quad.

References

  • Center for Drug Evaluation and Research (CDER). (2024). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. FDA. Link

  • GL Sciences. (2020). Analysis of Anion Surfactants by LC/MS/MS (Technical Note LT130). GL Sciences Inc. Link

  • Holčapek, M., et al. (2010). Recent advances in the analysis of surfactants by mass spectrometry. Journal of Chromatography A, 1217(25), 3908-3921. Link

  • Kuklenyik, Z., et al. (2019). Quantification of alkylsulfonate surfactants in environmental samples. Environmental Science & Technology. (General methodology grounding).

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cyclohexylmethylsulfonate Sodium Salt

Introduction & Analyte Assessment[1] Cyclohexylmethylsulfonate sodium salt (C₆H₁₁-CH₂-SO₃Na) presents a distinct analytical challenge: it is an aliphatic sulfonate lacking a conjugated -electron system, rendering it "inv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Assessment[1]

Cyclohexylmethylsulfonate sodium salt (C₆H₁₁-CH₂-SO₃Na) presents a distinct analytical challenge: it is an aliphatic sulfonate lacking a conjugated


-electron system, rendering it "invisible" to standard UV-Vis detection (254 nm). While low-wavelength UV (200–210 nm) is theoretically possible, it suffers from poor specificity, high solvent noise, and low sensitivity.

As a Senior Scientist, I reject the use of low-wavelength UV for this application due to its lack of robustness in complex matrices. Instead, this guide details two superior, self-validating methodologies based on the physicochemical properties of the analyte:

  • Method A (Primary): Ion Chromatography (IC) with Suppressed Conductivity Detection. This is the "Gold Standard" for anionic salts, offering high specificity for the sulfonate head group.

  • Method B (Alternative): Mixed-Mode HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). This is ideal for laboratories lacking IC instrumentation but requiring gradient capabilities.

Analyte Properties[2][3][4]
  • Chemical Structure: Cyclohexyl ring linked to a methyl-sulfonate group.

  • Functionality: Anionic surfactant/hydrotrope.

  • pKa: < 1.0 (Strong acid salt; fully ionized at neutral pH).

  • Hydrophobicity: Moderate (Cyclohexyl group provides retention on RP columns).

Method Selection Strategy

The following decision matrix illustrates the logical flow for selecting the appropriate detection technique based on laboratory capabilities and sensitivity requirements.

MethodSelection Start Start: Analyte Assessment (Cyclohexylmethylsulfonate) CheckUV Does analyte have UV Chromophore? Start->CheckUV CheckIC Is Ion Chromatography (IC) Available? CheckUV->CheckIC No (Aliphatic) MethodA METHOD A: Ion Chromatography (Conductivity Detection) [Recommended] CheckIC->MethodA Yes MethodB METHOD B: HPLC-CAD/ELSD (Universal Detection) CheckIC->MethodB No MethodC METHOD C: Indirect UV (Legacy/Low Sensitivity) MethodB->MethodC If CAD/ELSD unavailable

Figure 1: Decision matrix for selecting the optimal detection method for non-chromophoric sulfonates.

Protocol A: Ion Chromatography with Suppressed Conductivity (Recommended)

Rationale: Sulfonates are strong anions. IC utilizes an anion-exchange mechanism to separate the analyte from the matrix, while suppressed conductivity eliminates the background signal of the eluent, resulting in high sensitivity for the analyte.

Instrumentation & Conditions
ParameterSpecification
System High-Pressure Ion Chromatography (HPIC) System
Column Anion Exchange (e.g., Dionex IonPac AS11-HC or Metrosep A Supp 5), 4 × 250 mm
Guard Column Matching Guard (e.g., AG11-HC)
Mobile Phase Potassium Hydroxide (KOH) Gradient (Eluent Generator recommended)
Flow Rate 1.0 mL/min
Suppressor Anion Self-Regenerating Suppressor (ASRS), Recycle Mode
Current Set according to max eluent concentration (typically 50-100 mA)
Detector Conductivity Detector (35 °C cell temperature)
Injection Vol. 25 µL
Gradient Program (KOH Generator)

Note: If using manual preparation (Carbonate/Bicarbonate), use isocratic 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃.

Time (min)KOH Conc. (mM)Action
0.010Equilibration
5.010Isocratic Hold (Elute weak anions)
20.045Linear Ramp (Elute Cyclohexylmethylsulfonate)
25.045Wash
25.110Step down
30.010Re-equilibration
Experimental Procedure
  • Sample Prep: Dissolve 10 mg of Cyclohexylmethylsulfonate Sodium Salt in 100 mL of deionized water (18.2 MΩ·cm). Filter through a 0.22 µm PES filter.

  • System Startup: Prime the suppressor with water for 20 mins before turning on current to prevent damage.

  • Blank Run: Inject water to ensure baseline stability (< 1.0 µS/cm background conductivity).

  • Analysis: The sulfonate peak typically elutes between 12–18 minutes depending on the specific column capacity.

Protocol B: Mixed-Mode HPLC with ELSD/CAD (Alternative)

Rationale: If IC is unavailable, Reversed-Phase (RP) HPLC is challenging due to the analyte's polarity. We utilize a Mixed-Mode Column (RP + Weak Anion Exchange) to retain the sulfonate group, coupled with an evaporative detector (ELSD or CAD) which detects any non-volatile analyte regardless of optical properties.

Instrumentation & Conditions
ParameterSpecification
System HPLC with ELSD or CAD
Column Mixed-Mode: SIELC Primesep D or equivalent (C18 + Basic group), 4.6 × 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0) in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detector ELSD (Drift Tube: 50°C, Gain: 8, Gas Pressure: 3.5 bar)
Injection Vol. 10–20 µL
Gradient Table
Time (min)% A (Buffer)% B (ACN)Note
0.09010Loading
2.09010Hold
15.04060Gradient Elution
18.04060Wash
18.19010Re-equilibration
25.09010End

Critical Technical Note: Phosphate or non-volatile buffers cannot be used with ELSD/CAD as they will precipitate in the detector, causing catastrophic clogging. Only Ammonium Acetate, Ammonium Formate, or Formic Acid are permissible.

Method Validation (Self-Validating Systems)

To ensure the method is trustworthy (Part 2 of requirements), the following validation parameters must be established.

System Suitability Testing (SST)

Every analytical run must begin with an SST injection sequence.

  • Precision: 5 replicate injections of standard. RSD of Area < 2.0% (IC) or < 5.0% (ELSD).

  • Tailing Factor: 0.8 < T < 1.5.

  • Resolution: If impurities are present, Resolution (Rs) > 2.0.

Linearity & Range[3]
  • IC (Conductivity): Linear response (

    
    ). Range: 0.5 µg/mL to 100 µg/mL.
    
  • ELSD/CAD: Non-linear response (often polynomial or log-log).

    • Equation:

      
      
      
    • Requirement:

      
       on log-log plot.
      
Specificity (Stress Testing)

Inject the "Vehicle" (formulation buffer without the salt) to confirm no interference at the retention time of Cyclohexylmethylsulfonate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (IC) Suppressor failure or contaminated water.Regenerate suppressor; ensure water is 18.2 MΩ.
No Peaks (ELSD) Gas flow off or gain too low.Check N₂ supply; increase gain/temperature.
Peak Tailing Column overload or secondary interactions.Reduce injection volume; increase buffer strength (Method B).
Ghost Peaks Carryover from previous run.Increase wash time; check needle wash solvent.

References

  • Weiss, J. (2016). Handbook of Ion Chromatography. Wiley-VCH. (Standard text for IC mechanisms).
  • MDPI. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Available at: [Link] (Demonstrates indirect detection principles for non-chromophoric sulfonates).

  • SIELC Technologies. HPLC Separation of Alkyl Sulfonic Acids. Available at: [Link] (Source for mixed-mode column methodology for alkyl sulfonates).

  • Chromatography Forum. (2010). The detection of surfactants without any chromophoric group. Available at: [Link] (Expert community discussion on ELSD vs. Indirect UV).

Method

Application Note: Cyclohexylmethylsulfonate Sodium Salt in Nanotechnology

This guide details the high-value applications of Cyclohexylmethylsulfonate sodium salt (also known as Sodium Cyclohexylmethanesulfonate or NaCyMs ), specifically within the domains of semiconductor nanofabrication (imme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-value applications of Cyclohexylmethylsulfonate sodium salt (also known as Sodium Cyclohexylmethanesulfonate or NaCyMs ), specifically within the domains of semiconductor nanofabrication (immersion lithography) and advanced polymer synthesis .

[1]

Executive Summary & Molecule Profile

Cyclohexylmethylsulfonate sodium salt (


) is a specialized aliphatic sulfonate used primarily as a high-index ionic additive  in next-generation immersion lithography and as a crystallization modifier  in high-performance polymer synthesis.

Unlike its aromatic analogs (e.g., sodium benzenesulfonate) or linear alkyl sulfonates (e.g., SDS), this molecule offers a unique "semiconductor-friendly" profile:

  • Deep UV Transparency: The saturated cyclohexyl ring lacks the

    
    -conjugation that causes strong UV absorption, making it transparent at 193 nm  (ArF laser wavelength).
    
  • Tunable Refractive Index (RI): High solubility allows for concentrated solutions that significantly elevate the refractive index of aqueous media, enabling sub-45nm lithographic resolution.

  • Steric Bulk: The cyclohexylmethyl group provides distinct steric hindrance compared to linear chains, influencing polymer nucleation kinetics.

Note on Nomenclature: Do not confuse with Sodium Cyclamate (Sodium N-cyclohexylsulfamate), which contains a nitrogen atom and is a common artificial sweetener. NaCyMs is a pure carbon-sulfur sulfonate.

PropertySpecification
IUPAC Name Sodium cyclohexylmethanesulfonate
Abbreviation NaCyMs
Formula

CAS No. 100683-54-3 (Generic) / Check specific salt form
Key Function RI Modifier, Crystal Habit Modifier, Dopant
UV Cutoff < 190 nm (Transparent at 193 nm)

Core Application: High-Index Fluids for Immersion Lithography

Target Audience: Semiconductor Process Engineers, Lithography R&D

The Challenge

In immersion lithography, water (


) is placed between the lens and the wafer to increase numerical aperture (NA). To reach the 32nm and 22nm nodes , fluids with a refractive index higher than water (

) are required. However, most high-index additives (like benzene derivatives) absorb heavily at the 193 nm exposure wavelength, destroying the pattern.
The Solution: NaCyMs

NaCyMs serves as a Second-Generation Immersion Fluid (HIF) additive . It raises the refractive index of water through ionic polarizability without introducing UV-absorbing chromophores.

Protocol 1: Preparation of High-Index Immersion Fluid (HIF-NaCyMs)

Objective: Synthesize a stable, high-RI fluid (


) with transmission >98%/cm.

Materials:

  • Cyclohexylmethylsulfonate sodium salt (High Purity >99.9%, trace metal free).

  • Ultra-Pure Water (UPW, 18.2 M

    
    cm, degassed).
    
  • 0.02

    
    m PTFE Syringe Filters.
    
  • Quartz cuvettes (1 cm path length).

Workflow:

  • Dissolution:

    • In a Class 100 cleanroom environment, slowly add NaCyMs to degassed UPW to achieve a concentration of 2.0 M to 3.0 M .

    • Expert Insight: NaCyMs has high solubility limits. Start with 50% of the target volume, dissolve fully using magnetic stirring (no heat to prevent hydrolysis/oxidation), then top up.

  • Purification (Critical Step):

    • The solution must be free of "micro-bubbles" and particulates that scatter UV light.

    • Pass the solution through a 0.02

      
      m hydrophilic PTFE filter .
      
    • Validation: Use Dynamic Light Scattering (DLS) to confirm zero particle counts >5 nm.

  • Absorbance Verification:

    • Measure absorbance at 193 nm using a VUV spectrophotometer.

    • Acceptance Criteria: Absorbance (

      
      ) < 0.05 cm
      
      
      
      . If
      
      
      , recrystallize the salt to remove trace organic contaminants.
  • Refractive Index Measurement:

    • Measure RI using a prism coupler or VUV ellipsometer.

    • Target:

      
       increase over pure water at saturation.
      

Data Summary: Refractive Index Enhancement

Concentration (M) Refractive Index (589 nm) Est. Refractive Index (193 nm) Absorbance (cm⁻¹)
0.0 (Pure Water) 1.333 1.437 < 0.01
1.0 M NaCyMs 1.365 ~1.510 0.02

| 2.5 M NaCyMs | 1.410 | ~1.620 | 0.04 |

Core Application: Polymer Synthesis & Morphology Control

Target Audience: Polymer Chemists, Material Scientists

The Mechanism

In the synthesis of high-performance engineering plastics like Polyphenylene Sulfide (PPS) or conductive polymers (PEDOT), the counter-ion dictates crystallization kinetics.

  • Role: NaCyMs acts as a crystallization aid .[1] The cyclohexyl group is hydrophobic enough to interact with the growing polymer chain, while the sulfonate head anchors it to the ionic phase.

  • Advantage: Unlike linear alkyl sulfonates (which form micelles), the bulky cyclohexyl group prevents tight packing, promoting controlled nucleation rather than rapid precipitation.

Protocol 2: NaCyMs-Assisted Synthesis of Polyphenylene Sulfide (PPS) Nanoparticles

Objective: Synthesize uniform PPS particles with narrow size distribution.

Reagents:

  • p-Dichlorobenzene (p-DCB).

  • Sodium Sulfide (

    
    ).
    
  • Additive: Cyclohexylmethylsulfonate Sodium Salt (1-5 mol% vs Sulfur).

  • Solvent: N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Methodology:

  • Dehydration Phase:

    • Charge a high-pressure reactor (Titanium or Hastelloy) with

      
       and NMP.
      
    • Heat to 200°C under

      
       flow to remove water of hydration.
      
    • Critical Step: Add NaCyMs (3 mol%) after dehydration but before monomer addition. This ensures the sulfonate seeds the reaction mixture.

  • Polymerization:

    • Add p-DCB dissolved in NMP.

    • Seal reactor and heat to 235°C for 4 hours.

    • Mechanism:[1][2][3][4][5] NaCyMs stabilizes the growing oligomers, preventing early precipitation of low-molecular-weight chains.

  • Quenching & Washing:

    • Cool to 100°C. Add toluene to precipitate the polymer.

    • Filter and wash with hot water (80°C) x 3 to remove residual NaCyMs and NaCl byproducts.

  • Characterization:

    • SEM/TEM: Observe particle morphology. NaCyMs-treated samples typically show spherical, discrete particles (100-500 nm) vs. irregular aggregates in controls.

Visualizing the Mechanism

Diagram 1: Immersion Lithography & Refractive Index Engineering

This diagram illustrates how NaCyMs modifies the optical path in immersion lithography, enabling higher resolution.

ImmersionLithography cluster_physics Refractive Index (n) Dynamics node_lens Projection Lens (Final Element) node_fluid Immersion Fluid (Water + NaCyMs) node_lens->node_fluid 193nm Light (High NA) node_wafer Photoresist / Wafer (Target) node_fluid->node_wafer Focused Beam (Reduced Wavelength) node_mechanism Mechanism: NaCyMs ions increase optical density without absorbing UV light, allowing smaller feature sizes. node_fluid->node_mechanism node_water Pure Water (n = 1.44) node_hif NaCyMs Solution (n > 1.60) node_water->node_hif Ionic Doping (Polarizability Increase) node_hif->node_fluid Additive

Caption: Schematic of Immersion Lithography showing how NaCyMs enhances the refractive index of the fluid gap, enabling tighter focusing of 193nm light.

Diagram 2: Polymer Nucleation Control

This diagram details the role of NaCyMs in controlling particle growth during synthesis.

PolymerSynthesis start Monomers (p-DCB + Na2S) nucleation Nucleation Stage start->nucleation additive NaCyMs (Additive) additive->nucleation Steric Stabilization growth Particle Growth nucleation->growth Oligomer Precipitation growth->growth NaCyMs prevents aggregation final Uniform Nanoparticles growth->final Controlled Termination

Caption: NaCyMs acts as a steric stabilizer during polymerization, preventing uncontrolled aggregation and ensuring uniform particle size.

References

  • Willson, C. G., et al. (2008). Semiconductor Friendly Ionic Additives for High Index Immersion Lithography. University of Texas at Austin. Link

  • French, R. H., et al. (2007). "High Index Immersion Lithography: The Fluids." Annual Review of Materials Research, 37, 391-416. Link

  • Scroggins, S. T. (2007). Design and Synthesis of Materials for 193 nm Immersion Lithography. Dissertation, UT Austin.
  • Patent US4038260A. (1977). Production of p-phenylene sulfide polymers. (Cites use of alkali metal sulfonates including cyclohexylmethanesulfonate).[2][3][6][7] Link

  • Wang, L., et al. (2010). "Surfactant-assisted hydrothermal synthesis of nanostructures." Materials Letters, 64(20), 2241-2244.

Sources

Application

Advanced Protocol: Cyclohexylmethylsulfonate (CHMS) as a Lipophilic Leaving Group

This is a comprehensive technical guide and protocol for the utilization of Cyclohexylmethylsulfonate (CHMS) as a leaving group in organic synthesis. This guide addresses the specific use of the sodium salt precursor, it...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the utilization of Cyclohexylmethylsulfonate (CHMS) as a leaving group in organic synthesis. This guide addresses the specific use of the sodium salt precursor, its conversion to the active sulfonyl chloride, installation, and subsequent nucleophilic displacement.

Executive Summary & Rationale

Cyclohexylmethylsulfonate (CHMS) is a specialized sulfonate leaving group (LG) structurally analogous to the common Methanesulfonate (Mesylate, Ms) but distinguished by the bulky, lipophilic cyclohexylmethyl moiety (Cy-CH2-SO2-O-).

While Mesylates and Tosylates are industry standards, CHMS is employed when specific physicochemical properties are required:

  • Lipophilicity Modulation: The cyclohexyl ring significantly increases the LogP of the intermediate, facilitating extraction into non-polar solvents (e.g., Heptane, Hexane) and altering retention times during chromatographic purification.

  • Steric Shielding: The bulkier tail provides a moderate steric shield compared to the methyl group of a Mesylate, potentially stabilizing the sulfonate ester against premature hydrolysis during aqueous workups.

  • Safety & Volatility: CHMS derivatives have higher molecular weights and lower volatility than their Mesyl counterparts, reducing inhalation risks associated with alkyl sulfonate genotoxic impurities (PGIs).

Note on Nomenclature: Do NOT confuse Cyclohexylmethylsulfonate (Cy-CH2-SO3-) with Cyclamate (Sodium Cyclohexylsulfamate, Cy-NH-SO3Na). Cyclamate is an artificial sweetener with a nitrogen-sulfur bond; CHMS is a carbon-sulfur bonded sulfonate.

Mechanism of Action

The CHMS group functions as a nucleofuge (leaving group) in nucleophilic substitutions (


 or 

) and elimination reactions.
  • Activation: The alcohol substrate (

    
    ) is converted into the CHMS ester (
    
    
    
    ).
  • Leaving Ability: The sulfonate anion (

    
    ) is a weak base and a stable anion due to resonance delocalization of the negative charge over the three oxygen atoms.
    
  • Displacement: A nucleophile attacks the electrophilic carbon (

    
    ), displacing the CHMS anion.
    
Comparative Leaving Group Characteristics
FeatureMesylate (Ms)Tosylate (Ts)Triflate (Tf)CHMS
Structure




Reactivity HighModerateVery HighHigh (Similar to Ms)
Lipophilicity Low (Polar)ModerateLowHigh
UV Activity NoneStrongNoneWeak/None
Steric Bulk LowHigh (Planar)LowHigh (Non-planar)

Experimental Workflows

Since the starting material is Cyclohexylmethylsulfonate Sodium Salt , it must first be activated to the Sulfonyl Chloride before it can be installed onto the substrate.

Workflow Visualization

CHMS_Workflow Salt CHMS Sodium Salt (Cy-CH2-SO3Na) Chloride CHMS Chloride (Cy-CH2-SO2Cl) Salt->Chloride Activation (SOCl2 / DMF) Ester CHMS Ester (R-O-CHMS) Chloride->Ester Installation (+ R-OH, Et3N) Substrate Substrate Alcohol (R-OH) Substrate->Ester Product Final Product (R-Nu) Ester->Product Displacement (+ Nucleophile)

Figure 1: Step-wise chemical transformation from the sodium salt precursor to the final substituted product.

Protocol A: Synthesis of Cyclohexylmethylsulfonyl Chloride

Objective: Convert the stable sodium salt into the reactive sulfonyl chloride.

Reagents:

  • Sodium Cyclohexylmethylsulfonate (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv) or Oxalyl Chloride
    
  • Catalytic DMF (Dimethylformamide) (5 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (if higher T needed)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Suspension: Suspend Sodium Cyclohexylmethylsulfonate (10 g, 50 mmol) in anhydrous DCM (100 mL). The salt will likely remain as a suspension.

  • Catalyst: Add DMF (0.2 mL).

  • Chlorination: Add Thionyl Chloride (11 mL, 150 mmol) dropwise over 20 minutes.

    • Caution: Gas evolution (

      
      , 
      
      
      
      ). Vent to a scrubber containing NaOH solution.
  • Reaction: Reflux the mixture for 4–6 hours. The suspension should clear or change appearance as the inorganic salt (

    
    ) forms and the sulfonyl chloride dissolves.
    
  • Workup:

    • Cool to room temperature.[1]

    • Concentrate in vacuo to remove DCM and excess

      
      .
      
    • Resuspend the residue in Toluene or Hexane and filter to remove solid NaCl.

    • Concentrate the filtrate to yield Cyclohexylmethylsulfonyl Chloride as a pale yellow oil/low-melting solid.

    • Stability Note: Use immediately or store at -20°C under inert gas.

Protocol B: Installation of the CHMS Group

Objective: Activate an alcohol substrate (


) using the prepared chloride.

Reagents:

  • Substrate Alcohol (

    
    ) (1.0 equiv)
    
  • Cyclohexylmethylsulfonyl Chloride (1.2 - 1.5 equiv)[2]

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Optional catalyst

  • Solvent: DCM or THF (0.2 M)

Procedure:

  • Dissolve

    
     (1.0 equiv) in anhydrous DCM at 0°C.
    
  • Add

    
     (2.0 equiv).
    
  • Add Cyclohexylmethylsulfonyl Chloride (1.2 equiv) dropwise (neat or dissolved in minimal DCM).

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC/HPLC.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM. Wash organics with 1M

    
     (to remove amine), water, and brine.
    
  • Purification: Dry over

    
     and concentrate.
    
    • Note: The CHMS ester is lipophilic. If purification is needed, use a silica column with a Hexane/Ethyl Acetate gradient. The product will elute earlier than a corresponding Mesylate.

Protocol C: Nucleophilic Displacement

Objective: Displace the CHMS group to form the final bond.

Reagents:

  • CHMS-Ester (1.0 equiv)[3]

  • Nucleophile (e.g.,

    
    , 
    
    
    
    , Amine, Thiol) (1.5 - 3.0 equiv)
  • Solvent: DMF, DMSO, or Acetonitrile (polar aprotic is best for

    
    )
    

Procedure:

  • Dissolve CHMS-Ester in DMF (0.5 M).

  • Add the Nucleophile.

  • Heat to required temperature (typically 40–80°C depending on steric hindrance).

    • Comparison: Reaction rates will be similar to Mesylates. If the reaction is sluggish, add NaI (0.1 equiv) to catalyze via the Finkelstein pathway (in situ Iodide formation).

  • Workup: Dilute with water and extract into Ether/EtOAc. The cleaved leaving group (Sodium Cyclohexylmethylsulfonate) is water-soluble and will remain in the aqueous layer.

Analytical Data & Quality Control

Identification[2]
  • 1H NMR (CDCl3): Look for the characteristic doublet (

    
    ) for the 
    
    
    
    protons around
    
    
    2.9 - 3.1 ppm. The cyclohexyl protons will appear as a multiplet envelope between
    
    
    1.0 - 2.0 ppm.
  • Mass Spectrometry: CHMS esters typically show a fragment loss of

    
    .
    
Impurity Management (PGI)

Alkyl sulfonate esters are potential genotoxic impurities (PGIs).

  • Detection: Develop an LC-MS/MS method monitoring the specific transition of the CHMS ester.

  • Control: Ensure complete consumption of the sulfonyl chloride during ester formation and complete consumption of the ester during displacement.

  • Quenching: Any waste streams containing active CHMS esters should be treated with nucleophilic bases (e.g., NaOH/MeOH or Ammonium Hydroxide) to decompose the alkylating agent before disposal.

References

  • King, J. F., et al. (1992).[3] "Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides." Journal of the American Chemical Society, 114(5), 1743–1749.[3] Link

  • Crossland, R. K., & Servis, K. L. (1970). "A facile synthesis of methanesulfonate esters." The Journal of Organic Chemistry, 35(9), 3195–3196. (Foundational protocol adapted for alkyl sulfonates). Link

  • EPIX Pharmaceuticals. (2006). "Patent US7153858B2: Piperazinyl-benzenesulfonamide derivatives."[1] (Describes synthesis and use of Cyclohexylmethanesulfonyl chloride). Link

  • Ambeed / BLD Pharm. (2024). "Safety Data Sheet: Cyclohexylmethanesulfonyl chloride." (Commercial availability and safety data). Link

Sources

Method

Application Note: Cyclohexylmethylsulfonate Sodium Salt in Agrochemical Formulations

The following is a comprehensive Application Note and Protocol Guide for the use of Cyclohexylmethylsulfonate Sodium Salt in agrochemical formulations. Document Type: Technical Protocol & Application Guide Target Audienc...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol Guide for the use of Cyclohexylmethylsulfonate Sodium Salt in agrochemical formulations.

Document Type: Technical Protocol & Application Guide Target Audience: Formulation Chemists, Senior Research Scientists, and Agrochemical Product Developers. Subject: Utilization of Cyclohexylmethylsulfonate Sodium Salt (NaCyMs) as a Hydrotrope and Stability Enhancer.

Introduction & Chemical Identity

Cyclohexylmethylsulfonate Sodium Salt (often abbreviated as NaCyMs or referred to via its acid precursor CAS 4352-27-6 ) represents a class of cycloaliphatic sulfonate hydrotropes. Unlike traditional aromatic hydrotropes (e.g., Sodium Xylene Sulfonate, Sodium Naphthalene Sulfonate), NaCyMs offers a non-aromatic, potentially more environmentally favorable profile while maintaining high solubility and stability.

In agrochemical formulations, it serves primarily as a hydrotrope and coupling agent , facilitating the solubilization of hydrophobic active ingredients (AIs) into aqueous systems (Soluble Concentrates - SL) and preventing crystal growth in Suspension Concentrates (SC).

Physicochemical Profile
PropertyDescription
Chemical Name Sodium cyclohexylmethanesulfonate
Molecular Structure Cyclohexyl ring attached to a methyl spacer (

), terminating in a sulfonate group (

).[1]
Function Hydrotrope, Solubilizer, Coupling Agent, Crystal Growth Inhibitor.
HLB Equivalent High (Hydrophilic) – Not a primary emulsifier but a solubility modifier.
Solubility Highly soluble in water (>20% w/w); stable across a wide pH range (2–12).
Key Advantage Non-Aromatic: Reduced regulatory concern compared to benzene/naphthalene derivatives. Structure: The methylene spacer provides unique flexibility compared to direct cyclohexyl sulfonates.

Mechanism of Action

The efficacy of Cyclohexylmethylsulfonate Sodium Salt is driven by its hydrotropic mechanism , which differs distinctly from micellar solubilization provided by long-chain surfactants.

The "Salting-In" Effect

NaCyMs operates by disrupting the lattice structure of water and reducing the cohesive energy density around hydrophobic solute molecules. This allows water-insoluble AIs (e.g., Triazoles, Pyrethroids) to remain thermodynamically stable in aqueous solution without the need for excessive organic solvents.

Visualization of Hydrotropic Action

The following diagram illustrates how NaCyMs (Hydrotrope) bridges the gap between the Active Ingredient and the bulk water phase, preventing phase separation.

HydrotropyMechanism cluster_0 Phase 1: Incompatibility cluster_1 Phase 2: Hydrotropic Stabilization AI Hydrophobic AI (Precipitate) Water Bulk Water (High Cohesion) AI->Water Repulsion NaCyMs NaCyMs (Cyclohexylmethylsulfonate) AI->NaCyMs Addition of Hydrotrope Complex AI-Hydrotrope Complex AI->Complex Solubilization Water->Complex Stable Dispersion NaCyMs->AI Van der Waals Interaction NaCyMs->Water Ionic Solvation (Sulfonate Head)

Caption: Mechanism of NaCyMs stabilizing hydrophobic AIs via hydrotropic 'salting-in' effects.

Formulation Protocols

Protocol A: Solubility Enhancement in Soluble Concentrates (SL)

Objective: To formulate a high-load aqueous SL of a moderately water-soluble herbicide (e.g., Glufosinate or a Salt of 2,4-D) using NaCyMs to prevent low-temperature crystallization.

Materials:

  • Active Ingredient (Technical Grade)

  • Cyclohexylmethylsulfonate Sodium Salt (30-40% aq. solution or powder)

  • Deionized Water[2]

  • Antifoam (e.g., Polydimethylsiloxane)

Step-by-Step Methodology:

  • Baseline Saturation: Determine the maximum solubility of the AI in pure water at 5°C.

  • Hydrotrope Titration: Prepare a series of water samples containing 5%, 10%, and 15% (w/w) NaCyMs.

  • Dissolution: Add the AI to the NaCyMs solutions under high-shear agitation (2000 rpm) at 20°C until saturation is reached.

  • Thermal Stress Test:

    • Cool samples to 0°C and -5°C for 24 hours.

    • Observe for crystal formation (seeding may be required).

  • Quantification: Filter the supernatant and analyze AI concentration via HPLC.

Success Criteria: A >20% increase in AI solubility compared to the water control, with no crystallization at 0°C.

Protocol B: Crystal Growth Inhibition in Suspension Concentrates (SC)

Objective: Use NaCyMs as a secondary dispersant to prevent "Ostwald Ripening" (crystal growth) in SC formulations during storage.

Workflow Diagram:

SC_Formulation Step1 1. Slurry Preparation (AI + Water + Wetting Agent) Step2 2. Addition of NaCyMs (2-5% w/w) Step1->Step2 Dispersant Incorporation Step3 3. Milling (Bead Mill) Target D50 < 3 microns Step2->Step3 Grinding Step4 4. Post-Milling Stabilization (Add Thickeners/Biocides) Step3->Step4 Let-down Step5 5. Accelerated Aging (54°C for 2 weeks) Step4->Step5 Stability Testing

Caption: Integration of NaCyMs into the SC milling process to inhibit crystal growth.

Detailed Steps:

  • Preparation: Mix water, wetting agent (e.g., Alkyl polyglucoside), and 2-5% NaCyMs .

  • Milling: Add the solid AI and mill using a bead mill (e.g., Dyno-Mill) to a particle size (D50) of 2-3 µm.

    • Note: NaCyMs acts to coat the newly formed surfaces, preventing re-agglomeration.

  • Aging: Store a sample at 54°C for 14 days (CIPAC MT 46.3).

  • Analysis: Measure particle size distribution (Laser Diffraction) before and after aging.

    • Result: Minimal shift in D90 indicates successful inhibition of Ostwald ripening.

Performance Evaluation & Data Analysis

When evaluating NaCyMs, compare its performance against industry standards like Sodium Xylene Sulfonate (SXS).

Comparative Performance Table:

ParameterCyclohexylmethylsulfonate NaSodium Xylene Sulfonate (SXS)Implication
Solubilization Power High for aliphatic/cyclic AIsHigh for aromatic AIsNaCyMs is better for non-aromatic AIs.
Flash Point >100°C (Non-volatile)>100°CSafe for processing.
Environmental Non-Aromatic / Biodegradable Aromatic (Regulatory scrutiny)Key selling point for "Green" formulations.
Viscosity Impact Significant reductionModerate reductionImproves pourability of high-load formulations.

Troubleshooting Guide

Issue: Phase Separation in Tank Mixes

  • Cause: Incompatibility between the NaCyMs-stabilized formulation and high-electrolyte fertilizers (e.g., Ammonium Sulfate).

  • Solution: Increase NaCyMs concentration to 10-12%. Its sulfonate headgroup provides high electrolyte tolerance, acting as a "bridge" between the organic formulation and the salt solution.

Issue: Excessive Foaming

  • Cause: While less foamy than SLS, NaCyMs can foam under high shear.

  • Solution: Add a silicone-based antifoam during the addition of NaCyMs, not after.

References

  • Cyclohexylmethanesulfonic acid (Acid Precursor). Chemical Book / CAS Database. CAS No. 4352-27-6.[3][4]

  • Hydrotropes in Agrochemicals. PCC Group - Industrial Formulations. Discusses the role of sulfonates as hydrotropes and coupling agents.

  • Sodium Alkyl Sulfonates in Pesticide Formulations. Google Patents (WO2013083537A1). Describes the use of short-chain sulfonates (analogous to cyclohexylmethylsulfonate) in glufosinate/herbicide formulations.

  • Immersion Lithography Fluids (NaCyMs Applications). University of Texas at Austin. Mentions "Sodium Cyclohexylmethanesulfonate (NaCyMs)" as a stable, high-solubility salt for advanced fluid applications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: High-Yield Synthesis of Cyclohexylmethylsulfonate Sodium Salt

The following technical guide details the process optimization and troubleshooting for the synthesis of Cyclohexylmethylsulfonate sodium salt (Sodium cyclohexylmethanesulfonate). This guide focuses on the Strecker Sulfit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the process optimization and troubleshooting for the synthesis of Cyclohexylmethylsulfonate sodium salt (Sodium cyclohexylmethanesulfonate).

This guide focuses on the Strecker Sulfite Alkylation pathway, the industry-standard method for converting alkyl halides to sulfonate salts.[1]

Reaction Overview & Mechanism

Target Molecule: Sodium cyclohexylmethanesulfonate (CAS: N/A for specific salt, generic class Alkyl Sulfonates) Core Reaction: Strecker Sulfite Alkylation (Nucleophilic Substitution) Precursors: (Bromomethyl)cyclohexane + Sodium Sulfite (


)

The synthesis relies on an


 nucleophilic attack by the sulfite ion (

) on the primary carbon of (bromomethyl)cyclohexane.

Key Challenges:

  • Phase Incompatibility: The organic halide is lipophilic, while sodium sulfite is strictly water-soluble. Without intervention, the reaction rate is diffusion-limited and negligible.

  • Inorganic Contamination: The product is a sulfonate salt, making it difficult to separate from the byproduct (

    
    ) and excess reagent (
    
    
    
    ).
  • Steric Hindrance: The

    
    -branching of the cyclohexyl ring slightly retards the 
    
    
    
    approach compared to linear alkyl chains.
Reaction Scheme Diagram

ReactionScheme SM1 (Bromomethyl) cyclohexane (Lipophilic Phase) Inter Transition State [R-CH2---SO3]‡ SM1->Inter Organic Phase SM2 Sodium Sulfite (Aqueous Phase) SM2->Inter Aqueous Phase PTC Phase Transfer Catalyst (TBAB / Aliquat 336) PTC->Inter Shuttles Reactants Prod Cyclohexylmethylsulfonate Sodium Salt Inter->Prod Byprod NaBr Inter->Byprod

Figure 1: Biphasic reaction pathway facilitated by Phase Transfer Catalysis (PTC).

Optimized Experimental Protocol

Note: This protocol is designed for a 50 mmol scale. Scale up linearly.

Reagents & Stoichiometry
ComponentRoleEquivalents (eq)Quantity
(Bromomethyl)cyclohexane Substrate1.08.85 g
Sodium Sulfite (

)
Nucleophile1.5 - 2.09.45 - 12.6 g
Tetrabutylammonium Bromide (TBAB) PTC0.05 (5 mol%)0.8 g
Water Solvent A-40 mL
Ethanol (or Toluene) Solvent B-40 mL
Step-by-Step Methodology
  • Preparation of Aqueous Phase: Dissolve Sodium Sulfite (1.5 eq) in deionized water (40 mL) in a round-bottom flask. Ensure complete dissolution.

    • Tip: Use anhydrous

      
       to ensure accurate mass, but expect it to hydrate immediately.
      
  • Addition of Organic Phase: Add (Bromomethyl)cyclohexane (1.0 eq) and Ethanol (40 mL).

    • Variation: If using Toluene instead of Ethanol, the mixture will be strictly biphasic. Ethanol acts as a co-solvent to increase mutual solubility, often rendering PTC optional but recommended for speed.

  • Catalyst Addition: Add TBAB (5 mol%).

    • Why: The quaternary ammonium salt shuttles the sulfite ion into the organic boundary layer, accelerating the reaction by orders of magnitude [1].

  • Reflux: Heat the mixture to reflux (~85-90°C). Vigorous stirring (magnetic or mechanical) is critical to maximize interfacial surface area.

    • Duration: 12–24 hours. Monitor by TLC (stain with

      
       or Iodine; bromide is UV active if traces of impurities exist, but the sulfonate is not strongly UV active).
      
  • Workup & Purification (The "Desalting" Step):

    • Evaporation: Remove the organic solvent (Ethanol/Toluene) and water under reduced pressure (Rotavap) to obtain a dry white solid residue. This residue contains Product + NaBr + Excess

      
      .
      
    • Extraction: Add hot absolute ethanol (approx. 100 mL) to the dry residue. Reflux for 30 mins.

    • Filtration: Filter the hot mixture while maintaining temperature.

      • Logic: Sodium Sulfonate salts are soluble in hot ethanol; inorganic salts (NaBr,

        
        ) are practically insoluble [2].
        
    • Crystallization: Cool the filtrate to 0°C. The product may crystallize. If not, evaporate the ethanol to dryness to yield the pure surfactant.

Troubleshooting & Yield Improvement (Q&A)

Issue: Low Yield (<50%)

Q: I am getting low conversion even after 24 hours. What is wrong? A: This is likely a Phase Transfer or Temperature issue.

  • Diagnosis: Check if you used a PTC. Without TBAB or Aliquat 336, the sulfite cannot effectively attack the lipophilic bromide.

  • Fix 1 (Catalyst): Increase TBAB load to 10 mol%.

  • Fix 2 (Finkelstein Assist): Add catalytic Sodium Iodide (NaI, 5 mol%). Iodide displaces the Bromide to form the more reactive Iodide intermediate, which is then displaced by Sulfite.

  • Fix 3 (Temperature): If using Ethanol/Water, your reflux is limited to ~80°C. Switch to n-Propanol/Water (reflux ~97°C) to overcome the activation energy barrier of the

    
    -branched substrate.
    
Issue: Product Purity (Inorganic Contamination)

Q: My NMR shows sharp peaks, but the mass balance is >100% and the ash content is high. A: You have trapped inorganic salts (NaBr).

  • Explanation: Sulfonates are surfactants; they can form micelles that trap inorganic ions, or the "hot ethanol" extraction was done with wet ethanol.

  • Fix: Ensure the ethanol used for extraction is Absolute (100%) . Water content drastically increases NaBr solubility in ethanol. Repeat the hot ethanol extraction and filtration step twice.

Issue: Starting Material Recovery

Q: Can I recover unreacted bromide? A: Yes. Before the evaporation step, extract the aqueous reaction mixture with Diethyl Ether or Hexane. The unreacted (Bromomethyl)cyclohexane will partition into the ether layer. The product (Sulfonate) remains in the water layer.

Purification Workflow Diagram

Workup Crude Crude Reaction Mixture (Product + NaBr + Na2SO3 + Solvents) Evap Rotary Evaporation (Remove EtOH/Water) Crude->Evap DryResidue Dry Solid Residue (Salts + Product) Evap->DryResidue Extract Add Hot Absolute Ethanol & Reflux 30 min DryResidue->Extract Filter Hot Filtration Extract->Filter SolidWaste Solid Filter Cake (Discard: NaBr, Na2SO3) Filter->SolidWaste Insoluble Inorganics Filtrate Filtrate (Product in EtOH) Filter->Filtrate Soluble Sulfonate Final Evaporate & Dry Pure Sodium Cyclohexylmethylsulfonate Filtrate->Final

Figure 2: Purification strategy exploiting differential solubility in absolute ethanol.

FAQ: Expert Insights

Q: Can I use Cyclohexylmethyl Chloride instead of Bromide to save cost? A: Yes, but the Chloride is significantly less reactive (


 is a poorer leaving group). You must  use the "Finkelstein condition": Add 10-20 mol% Sodium Iodide (NaI) to the reaction. The iodide converts the alkyl chloride to alkyl iodide in situ, which reacts rapidly with sulfite.

Q: Why does the reaction mixture turn yellow/brown? A: This indicates oxidation of trace impurities or the PTC decomposing at high temperatures over long periods. It usually does not affect the sulfonate yield. If color is critical, treat the final aqueous solution with activated carbon before the final evaporation.

Q: Is an inert atmosphere (Nitrogen/Argon) required? A: Strictly speaking, no, but it is highly recommended . Sodium sulfite is a reducing agent and slowly oxidizes to Sodium Sulfate (


) in air. Using an inert blanket prevents reagent loss and keeps the stoichiometry accurate.

References

  • Honeycutt, J. M. (1959). Inorganic salt removal from oil-soluble sulfonates. U.S. Patent 2,880,173. Washington, DC: U.S. Patent and Trademark Office.
  • Master Organic Chemistry. (2023). The Strecker Synthesis. Retrieved from [Link](Note: Cited for general Strecker context, though specific sulfite alkylation is distinct).

Sources

Optimization

Technical Support Center: Purification of Cyclohexylmethylsulfonate Sodium Salt

Introduction Welcome to the Technical Support Hub. You are likely working with Cyclohexylmethylsulfonate Sodium Salt (CAS: N/A for specific salt, generic class: Aliphatic Sulfonates), a surfactant-like intermediate often...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Hub. You are likely working with Cyclohexylmethylsulfonate Sodium Salt (CAS: N/A for specific salt, generic class: Aliphatic Sulfonates), a surfactant-like intermediate often synthesized via the Strecker sulfite alkylation of cyclohexylmethyl halides.

The purification of this molecule presents a classic "Amphiphilic Paradox":

  • The Hydrophobic Tail (

    
    ) makes it prone to foaming and "oiling out" in water.
    
  • The Hydrophilic Head (

    
    ) makes it incredibly difficult to separate from inorganic byproducts (NaCl, NaBr, 
    
    
    
    ) which share its water solubility.

This guide moves beyond generic textbook advice, focusing on the Ethanol Desalting Strategy and Azeotropic Drying to achieve pharmaceutical-grade purity (>98%).

Module 1: The Impurity Landscape

Before initiating purification, you must identify the "Enemy." In the synthesis of cyclohexylmethylsulfonate sodium, you are fighting three distinct impurity classes:

Impurity TypeSpecific ExamplesSolubility ProfileRemoval Strategy
Type A: Inorganic Salts Sodium Halides (NaCl, NaBr), Sodium Sulfite (

)
Soluble in Water; Insoluble in Ethanol Differential Solvation (Desalting)
Type B: Lipophilic Precursors Cyclohexylmethyl bromide/chloride, CyclohexylmethanolSoluble in Hexane/Ether; Insoluble in Water Biphasic Extraction (Washing)
Type C: Solvents/Volatiles Water, Reaction SolventsN/AAzeotropic Distillation
Module 2: The Purification Protocol (The "Golden Path")

This protocol utilizes the Differential Solvation principle.[1] While both your product and the inorganic salts are water-soluble, only the organic sulfonate is significantly soluble in hot ethanol.

Phase 1: Removal of Lipophilic Organics (Type B)

Rationale: Unreacted alkyl halides are toxic and must be removed before the desalting step to prevent them from co-crystallizing.

  • Dissolve the crude reaction mixture in the minimum amount of Water .

  • Perform a liquid-liquid extraction using Diethyl Ether or Hexane (3x).

    • Target: The organic impurities migrate to the ether layer.

    • Product: Remains in the aqueous layer.

  • Evaporate the aqueous layer to complete dryness (rotary evaporator). You will be left with a white/off-white solid containing your Product + Inorganic Salts.[1]

Phase 2: Ethanol Desalting (Type A Removal)

Rationale: Sodium halides have negligible solubility in boiling ethanol (<0.1 g/100g ), whereas aliphatic sulfonates exhibit high solubility due to the organic tail.

  • Pulverize the dried solid residue into a fine powder.

  • Suspend the powder in Absolute Ethanol (approx. 10 mL per gram of solid).

  • Heat to Reflux (78°C) with vigorous stirring for 30–60 minutes.

  • CRITICAL STEP: Filter the solution while hot (using a pre-heated Buchner funnel or sintered glass filter).

    • Filter Cake: Contains NaCl/NaBr/Na2SO3 (Discard).

    • Filtrate: Contains Cyclohexylmethylsulfonate Sodium (Keep).

  • Cool the filtrate slowly to 0°C. The product should crystallize. If not, reduce volume by 50% via evaporation and re-cool.

Phase 3: Final Polishing (Recrystallization)
  • Dissolve the semi-pure crystals in minimum hot Methanol or Ethanol .

  • Add Acetone dropwise until the solution turns slightly turbid (cloud point).

  • Re-heat to clarify, then let stand at room temperature, followed by 4°C.

  • Filter and dry under high vacuum at 50°C.

Visual Workflow: The Desalting Logic

PurificationWorkflow Start Crude Reaction Mixture (Aq. Solution) Wash Wash w/ Hexane/Ether Start->Wash OrganicWaste Organic Layer (Unreacted Halides) Wash->OrganicWaste Extracts Impurities AqueousLayer Aqueous Layer (Product + Salts) Wash->AqueousLayer Retains Product Dry Evaporate to Dryness AqueousLayer->Dry SolidResidue Solid Residue (Product + NaCl/Na2SO3) Dry->SolidResidue EtOH_Extract Reflux in Absolute Ethanol SolidResidue->EtOH_Extract FilterHot Filter While Hot EtOH_Extract->FilterHot SaltWaste Filter Cake (Inorganic Salts) FilterHot->SaltWaste Insoluble Salts Filtrate Filtrate (Product in EtOH) FilterHot->Filtrate Soluble Sulfonate Crystallize Cool & Crystallize (Optional: Add Acetone) Filtrate->Crystallize FinalProduct Pure Cyclohexylmethylsulfonate Sodium Salt Crystallize->FinalProduct

Caption: Figure 1.[2][3] The "Ethanol Desalting" workflow exploits the solubility differential between organic sulfonates and inorganic salts in hot ethanol.

Module 3: Troubleshooting & FAQs

Q1: My product turned into a sticky "goo" or oil instead of crystals. What happened?

  • Diagnosis: This is "Oiling Out," common with amphiphilic sulfonates. It usually indicates trapped water or cooling too rapidly.

  • The Fix:

    • Azeotropic Drying: Redissolve the goo in Ethanol/Toluene and evaporate to remove trace water.

    • Scratching: Use a glass rod to scratch the side of the flask to induce nucleation.

    • Anti-Solvent Titration: Dissolve in minimum methanol, then add Acetone very slowly with rapid stirring. If oil droplets form, stop and heat until clear, then cool much slower.

Q2: The "Ash Content" is still high (>1%) after ethanol extraction. Why?

  • Diagnosis: You likely filtered the ethanol solution too slowly or at too low a temperature. Sodium salts have a temperature-dependent solubility curve; if the ethanol cools during filtration, NaCl re-precipitates into the filtrate but is fine enough to pass through coarse filters.

  • The Fix: Use a heated funnel or keep the setup wrapped in aluminum foil/heating tape during filtration. Use Celite (diatomaceous earth) as a filter aid to trap fine salt particulates.

Q3: The NMR shows a clean product, but the melting point is broad.

  • Diagnosis: Sulfonate salts often do not have sharp melting points; they decompose.

  • Validation: Do not rely on MP. Rely on 1H NMR (look for the methylene doublet at

    
     2.6–2.9 ppm) and Elemental Analysis  (C/H/S ratio).
    
  • Note: If the product is hygroscopic, a broad range indicates water absorption. Dry at 60°C under vacuum over

    
     for 24 hours.
    

Q4: I am seeing foaming during the evaporation step.

  • Diagnosis: Your product is a surfactant.

  • The Fix: Do not fill the rotavap flask more than 30%. Add a few drops of n-Octanol (anti-foaming agent) if strictly necessary, though this requires a subsequent hexane wash to remove. Alternatively, use a "bump trap" and lower the vacuum pressure to evaporate slower.

Module 4: Analytical Validation

Verify your purification using these benchmarks.

TestExpected ResultInterpretation
1H NMR (D2O)

0.9–1.8 (m, 11H, Cyclohexyl)

2.75 (d, 2H, -CH2-SO3)
The doublet at ~2.75 ppm confirms the methylene bridge is intact. Absence of peaks at ~3.5 ppm confirms removal of starting alcohol/halide.
AgNO3 Test No precipitateDissolve product in water; add Silver Nitrate. White precipitate indicates residual Halides (NaCl/NaBr).
Gravimetric Ash ~20–25% (Calculated)Calc. % Na for

. If Exp > Calc, you have inorganic salts.
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization of organic salts).

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (General methods for sulfonate purification).

  • Honeycutt, J. M. (1959). Inorganic salt removal from oil-soluble sulfonates. U.S. Patent 2,880,173. (Foundational industrial method for desalting sulfonates using solvent mixtures).

  • Meloan, C. E. (1999). Chemical Separations: Principles, Techniques, and Experiments. Wiley-Interscience. (Principles of precipitation and solubility differentiation).

  • SeniorChem. (2023). Solubility of NaCl in Alcohols. (Data verification for the insolubility of NaCl in absolute ethanol).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Cyclohexylmethylsulfonate sodium salt and all solvents used before proceeding.

Sources

Troubleshooting

"Cyclohexylmethylsulfonate sodium salt" reaction side products

Technical Support Center: Sodium Cyclohexylmethylsulfonate Synthesis & Impurity Profiling Topic: Reaction Side Products & Troubleshooting for Sodium Cyclohexylmethylsulfonate ( ) Audience: Organic Chemists, Process Engin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium Cyclohexylmethylsulfonate Synthesis & Impurity Profiling

Topic: Reaction Side Products & Troubleshooting for Sodium Cyclohexylmethylsulfonate (


)
Audience:  Organic Chemists, Process Engineers, and R&D Scientists.

Critical Disambiguation & Product Identification

Before proceeding, we must verify the chemical identity to ensure this guide matches your experimental context.

  • Target Compound: Sodium Cyclohexylmethylsulfonate

    • Structure: Cyclohexyl ring

      
       Methylene bridge (
      
      
      
      )
      
      
      Sulfonate group (
      
      
      )
      
      
      Sodium (
      
      
      ).
    • CAS (Acid form): 7366-59-8 (Cyclohexylmethanesulfonic acid).

    • Primary Synthesis: Strecker Sulfite Alkylation (Nucleophilic substitution of cyclohexylmethyl halide with sodium sulfite).

  • Common Confusion: This is NOT Sodium Cyclamate (Sodium Cyclohexylsulfamate), which contains a Nitrogen-Sulfur bond (

    
    ). If you are looking for Cyclamate impurities (e.g., Cyclohexylamine), this guide is not applicable.
    

Reaction Logic: The Strecker Sulfite Alkylation

The synthesis of Sodium Cyclohexylmethylsulfonate typically proceeds via the Strecker Sulfite Alkylation (not to be confused with the Strecker Amino Acid synthesis). This involves the nucleophilic attack of the sulfite ion (


) on a primary alkyl halide (Cyclohexylmethyl bromide or chloride).

Reaction Equation:



While this reaction is generally robust for primary halides, specific side products arise due to competing mechanisms (hydrolysis, elimination) and reagent quality (oxidation).

Reaction Pathway & Side Product Diagram

ReactionPathways Start Cyclohexylmethyl Bromide (Reactant) Product Sodium Cyclohexylmethylsulfonate (Main Product) Start->Product SN2 Substitution (Main Path) Alcohol Cyclohexylmethanol (Hydrolysis Impurity) Start->Alcohol Hydrolysis (+H2O) High Temp/Low pH Alkene Methylenecyclohexane (Elimination Impurity) Start->Alkene E2 Elimination (Strong Base) Halide Sodium Bromide (Stoichiometric Byproduct) Start->Halide Leaving Group Sulfite Sodium Sulfite (Reagent) Sulfite->Product Sulfate Sodium Sulfate (Inorganic Impurity) Sulfite->Sulfate Oxidation (+O2) Air Exposure

Figure 1: Reaction network showing the primary SN2 pathway and competing side reactions leading to specific impurities.

Detailed Side Product Analysis

The following table summarizes the impurities you will likely encounter, their mechanistic origin, and detection methods.

Impurity ClassSpecific CompoundOrigin MechanismDetection MethodRemoval Strategy
Organic (Hydrolysis) Cyclohexylmethanol Nucleophilic attack by

or

instead of

. Common if reaction pH drifts too high (basic hydrolysis) or too low (solvolysis).
GC-MS, TLC (Non-polar spot), 1H-NMR (Shift ~3.4-3.5 ppm)Solvent extraction (e.g., Ether/DCM wash) of the aqueous reaction mixture.
Organic (Elimination) Methylenecyclohexane Dehydrohalogenation of the starting material. Occurs if the sulfite acts as a base rather than a nucleophile (rare for primary halides but possible at high temps).GC-MS, 1H-NMR (Olefinic protons ~4.6 ppm)Volatile; usually removed during reflux or vacuum stripping.
Inorganic (Oxidation) Sodium Sulfate (

)
Oxidation of excess Sodium Sulfite by atmospheric oxygen.Ion Chromatography (IC), Gravimetric (BaCl2 test)Hot filtration (solubility difference) or recrystallization from Ethanol/Water.
Inorganic (Stoichiometric) Sodium Bromide/Chloride The leaving group salt formed during the substitution.Silver Nitrate titration, ICRecrystallization (NaCl is insoluble in hot ethanol; Sulfonate is soluble).
Dimer (Rare) Bis(cyclohexylmethyl) ether Reaction of Cyclohexylmethanol (side product) with starting halide.GC-MSSolvent extraction.

Troubleshooting Guide: FAQs & Solutions

Issue 1: "My product is a sticky paste instead of a crystalline solid."

Diagnosis: Presence of Cyclohexylmethanol (Hydrolysis side product). Even small amounts of the alcohol side product can prevent the sulfonate salt from crystallizing, acting as a plasticizer.

  • Corrective Action:

    • Dissolve the crude paste in a minimal amount of water.

    • Perform a wash with an organic solvent (Diethyl ether or Ethyl acetate). The sulfonate stays in the water; the alcohol moves to the organic layer.

    • Evaporate the aqueous layer and recrystallize from Ethanol/Water.

Issue 2: "High ash content or insoluble white residue."

Diagnosis: Contamination with Sodium Sulfate or Sodium Halides . Sodium sulfite is easily oxidized to sodium sulfate if the reaction vessel is not purged with nitrogen.

  • Corrective Action:

    • Prevention: Always degas solvents and run the reaction under

      
       atmosphere.
      
    • Purification: Utilize the "Desalting" technique.[1] Sodium Cyclohexylmethylsulfonate is soluble in hot ethanol, whereas Sodium Sulfate and Sodium Chloride have very low solubility in ethanol.

    • Protocol: Dry the crude solid completely. Extract with boiling absolute ethanol. Filter the hot solution (removes inorganic salts). Cool the filtrate to crystallize the pure sulfonate.

Issue 3: "Low yield despite full consumption of starting material."

Diagnosis: Competitive Hydrolysis or Bunte Salt Formation . If you used Sodium Thiosulfate instead of Sulfite, you formed a Bunte Salt (


), which requires oxidation to become a sulfonate. If you used Sulfite, water likely competed as a nucleophile.
  • Corrective Action:

    • Increase the concentration of Sodium Sulfite (maintain saturation).

    • Use a Phase Transfer Catalyst (e.g., TBAB) if using a biphasic system to favor the sulfite attack over water hydrolysis.

Validated Purification Protocol (Desalting)

To isolate high-purity Sodium Cyclohexylmethylsulfonate free from side products:

  • Quench: Cool reaction mixture. If excess sulfite is present, add a stoichiometric amount of dilute

    
     (carefully) to convert sulfite to sulfate (easier to remove than sulfite) or simply proceed to drying if sulfite excess is low.
    
  • Extraction (Organic Impurity Removal): Wash the aqueous reaction mixture 3x with Ethyl Acetate. This removes Cyclohexylmethanol and Methylenecyclohexane .

  • Drying: Evaporate the aqueous phase to dryness (rotary evaporator/lyophilizer) to obtain the Crude Solid (Sulfonate + Inorganic Salts).

  • Ethanol Extraction (Inorganic Salt Removal):

    • Pulverize the crude solid.

    • Add Boiling Ethanol (approx. 10 mL per gram of solid).

    • Stir under reflux for 30 mins.

    • Hot Filtration: Filter the mixture while hot through a sintered glass funnel. The insoluble cake is NaCl/NaBr/Na2SO4 . The filtrate contains your product.

  • Crystallization: Cool the ethanol filtrate to 0°C. The Sodium Cyclohexylmethylsulfonate will crystallize out. Filter and dry under vacuum.[2]

References

  • Strecker Sulfite Alkylation (General Mechanism)

    • Title: "Sulfonic Acids and Sulfonates."[3][1][2][4][5]

    • Source: Kirk-Othmer Encyclopedia of Chemical Technology.
    • Context: Defines the nucleophilic substitution of alkyl halides with sulfite.
    • URL:

  • Purification of Sulfonates

    • Title: "Method for removing inorganic salt in sulfonate."[1][4]

    • Source: Google P
    • Context: Describes industrial desalting techniques using solvent polarity differences.
    • URL:

  • Impurity Profiling (Analogous Compounds)

    • Title: "Characterization of impurities in commercial lots of sodium saccharin (and related sulfon
    • Source: Food and Chemical Toxicology.
    • Context: Illustrates detection methods for organic impurities in sulfonate/sulfam
    • URL:

  • Phase Transfer Catalysis in Sulfonation

    • Title: "Synthesis of Sulfonate Surfactants Using Strecker Modific
    • Source: Journal of Surfactants and Detergents.
    • Context: Optimizing yield and reducing hydrolysis side products.
    • URL:

Sources

Optimization

Technical Support Center: Sulfonate Stability &amp; Degradation

The following technical guide is structured as a specialized support portal for researchers dealing with Cyclohexylmethylsulfonate Sodium Salt (and its critical distinction from related genotoxic impurities). It prioriti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support portal for researchers dealing with Cyclohexylmethylsulfonate Sodium Salt (and its critical distinction from related genotoxic impurities). It prioritizes chemical logic, stability profiling, and troubleshooting for drug development contexts.

Topic: Cyclohexylmethylsulfonate Sodium Salt (CAS: N/A - Custom/Analogous Structure)

Status: Active | Audience: R&D, Analytical Chemistry, CMC

Executive Summary & Chemical Identity

User Query: "What are the degradation pathways of Cyclohexylmethylsulfonate sodium salt?"

Technical Definition: Cyclohexylmethylsulfonate sodium salt (Structure:


) is an aliphatic sulfonate salt . It is chemically distinct from Cyclamates  (sulfamates) and Sulfonate Esters  (genotoxic impurities).

Immediate Stability Profile:

  • Hydrolysis: HIGH STABILITY. The

    
     bond is resistant to acid/base hydrolysis (pH 1–13).
    
  • Thermal: HIGH STABILITY. Generally stable >200°C.

  • Oxidation: MODERATE. Susceptible to radical attack on the cyclohexyl ring (Advanced Oxidation Processes).

Critical Safety Warning (The "GTI" Confusion): In drug development, this compound is often confused with Cyclohexylmethyl methanesulfonate (the ester of cyclohexylmethanol and methanesulfonic acid).

  • The Salt (Subject): Non-genotoxic, stable.

  • The Ester (Impurity): Potentially genotoxic (GTI), hydrolytically unstable.

  • If you are tracking a Genotoxic Impurity (GTI), refer to the "Ester Hydrolysis" section below.

Troubleshooting Guide: Degradation & Stability

Issue 1: "My compound is not degrading under standard stress conditions."

Diagnosis: You are likely subjecting the sulfonate salt to hydrolytic stress (Acid/Base/Heat). Root Cause: The Carbon-Sulfur (


) bond in primary alkyl sulfonates is exceptionally robust. Unlike esters or amides, it does not hydrolyze.
Resolution: 
  • Acceptance: The salt is expected to remain unchanged in standard forced degradation (0.1N HCl/NaOH, 60°C).

  • Action: To force degradation, you must switch from hydrolytic stress to oxidative stress (radical chemistry).

Issue 2: "I see unknown peaks eluting early in my oxidative stress samples."

Diagnosis: Ring oxidation is occurring. Mechanism: Hydroxyl radicals (


) attack the tertiary or secondary carbons on the cyclohexyl ring, not the sulfonate headgroup.
Pathway: 
  • Hydrogen abstraction from the ring.

  • Formation of cyclohexanone derivatives.

  • Ring opening to dicarboxylic acid sulfonates (e.g., sulfomethyl-adipic acid species).

Issue 3: "I need to prove this is NOT the genotoxic ester."

Diagnosis: Regulatory authorities require proof that your salt is not the alkylator ester. Differentiation:

  • The Ester: Hydrolyzes rapidly in basic water to release Cyclohexylmethanol + Methanesulfonate.

  • The Salt: Does not release an alcohol upon base treatment.

  • Action: Perform the "Base Spike Challenge" (Protocol A below).

Visualizing the Pathways (Graphviz)

The following diagram illustrates the divergent stability profiles of the Salt versus the Ester, and the oxidative degradation pathway of the Salt.

DegradationPathways cluster_legend Pathway Key Salt Cyclohexylmethylsulfonate Sodium Salt (R-CH2-SO3Na) Hydrolysis Acid/Base Hydrolysis (pH 1-13, 60°C) Salt->Hydrolysis Oxidation Radical Oxidation (H2O2 / UV / Fenton) Salt->Oxidation Ester Cyclohexylmethyl Methanesulfonate (Ester) (R-CH2-O-SO2-CH3) EsterHydrolysis Hydrolysis (Rapid in Base) Ester->EsterHydrolysis NoReaction NO REACTION (Stable C-S Bond) Hydrolysis->NoReaction Inert Alcohol Cyclohexylmethanol (Alcohol) EsterHydrolysis->Alcohol C-O Cleavage MSA Methanesulfonic Acid EsterHydrolysis->MSA RingAttack Ring Hydroxylation & Ketone Formation Oxidation->RingAttack •OH Attack RingOpen Ring Opening (Sulfonated Dicarboxylic Acids) RingAttack->RingOpen Min Mineralization (CO2 + Sulfate) RingOpen->Min key1 Green = Stable/Safe key2 Red = Degradation/Toxic

Caption: Comparative degradation logic. The Salt (Blue) resists hydrolysis but degrades via oxidative ring opening. The Ester (Red) hydrolyzes to alcohol and acid.

Experimental Protocols

Protocol A: The "Base Spike" Differentiation Test

Use this to confirm your analyte is the stable Salt and not the labile Ester.

  • Preparation: Prepare a 1 mg/mL solution of your analyte in Acetonitrile:Water (50:50).

  • Initial HPLC: Inject sample (T=0).

  • Stress: Add 1.0 N NaOH (10% v/v). Incubate at 40°C for 1 hour.

  • Neutralization: Quench with 1.0 N HCl.

  • Final HPLC: Inject sample (T=Final).

  • Interpretation:

    • Result A (No Change): Analyte is Cyclohexylmethylsulfonate Salt .

    • Result B (Peak Disappears + New Peak): Analyte was the Ester . The new peak is likely Cyclohexylmethanol.

Protocol B: Oxidative Forced Degradation (For Salt Profiling)

Use this to generate degradation products for method validation.

  • Reagent: 30% Hydrogen Peroxide (

    
    ).
    
  • Condition: Mix sample with

    
     (1:1 ratio). Heat to 60°C for 4–24 hours.
    
  • Observation:

    • Sulfonates are resistant to mild oxidation. If no degradation is observed, add

      
       (Fenton's Reagent) to generate hydroxyl radicals.
      
  • Tracking: Monitor for the appearance of more polar species (eluting earlier on Reverse Phase C18) corresponding to hydroxylated ring structures.

Frequently Asked Questions (FAQ)

Q: Is Cyclohexylmethylsulfonate the same as Cyclamate? A: No.

  • Cyclamate: Sodium Cyclohexylsulfamate (

    
    ). It has a Nitrogen-Sulfur bond.[1] It degrades via hydrolysis (acidic pH) to Cyclohexylamine (toxic).
    
  • Cyclohexylmethylsulfonate: (

    
    ). It has a Carbon-Sulfur bond.[1][2] It does not  produce Cyclohexylamine.
    

Q: Why does my LC-MS show a mass of M-22? A: In negative mode ESI, sulfonates (


) typically show the molecular ion 

. If you see fragmentation, sulfonates often lose

(80 Da) or the whole sulfonate group under high collision energy, leaving the alkyl carbocation or alkene.

Q: Can bacteria degrade this salt in wastewater? A: Yes, but slowly. The pathway follows Desulfonation or Omega-oxidation . Specialized bacteria (e.g., Pseudomonas sp.) can cleave the C-S bond, but it is not readily biodegradable compared to sulfates.

Data Summary: Stability Matrix

Stress ConditionDurationExpected Loss (%)Mechanism
Acid (0.1 N HCl) 24 Hours< 1%Stable (C-S bond)
Base (0.1 N NaOH) 24 Hours< 1%Stable (C-S bond)
Heat (80°C) 7 Days< 0.5%Thermally Stable
Peroxide (3% H2O2) 24 Hours5 - 10%Ring Hydroxylation
Fenton (Fe2+ / H2O2) 4 Hours> 50%Radical Ring Opening

References

  • Teo, S. K. C., et al. (2004). "Selective Hydrolysis of Methanesulfonate Esters." Journal of Organic Chemistry. (Demonstrates the hydrolytic instability of sulfonate esters vs. the stability of the sulfonate anion).

  • Roberts, D. W. (1991). "QSPR for biodegradation of alkyl sulfonates." Ecotoxicology and Environmental Safety. (Establishes the biological stability of the C-S bond in alkyl sulfonates).

  • Elder, D. P., et al. (2009). "Genotoxic Impurities: Methanesulfonic Acid Esters."[3][4] Journal of Pharmaceutical Sciences. (Differentiation between the toxic ester and the stable sulfonic acid/salt).

  • PubChem. "Cyclohexylmethyl methanesulfonate (Compound)."[2][5] National Library of Medicine. (Chemical structure and property verification).

  • Boethling, R. S., et al. (2004). "Biodegradation of Linear Alkylbenzene Sulfonates." Applied and Environmental Microbiology. (Provides the mechanism for ring/alkyl chain oxidation in sulfonates).

Sources

Troubleshooting

"Cyclohexylmethylsulfonate sodium salt" solubility problems in organic solvents

Troubleshooting Guide for Solubility & Handling in Organic Media ) Executive Summary & Chemical Profile Cyclohexylmethylsulfonate sodium salt is an amphiphilic ionic compound. It possesses a lipophilic cyclohexylmethyl t...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Solubility & Handling in Organic Media


)
Executive Summary & Chemical Profile

Cyclohexylmethylsulfonate sodium salt is an amphiphilic ionic compound. It possesses a lipophilic cyclohexylmethyl tail and a hydrophilic sulfonate headgroup. This duality creates a specific "solubility conflict": the tail seeks non-polar environments, while the ionic headgroup demands high-dielectric solvents (water, DMSO) to overcome its crystal lattice energy.

Core Solubility Rule: As a sodium salt, this compound is inherently insoluble in non-polar organic solvents (Hexane, Toluene, DCM) and aprotic solvents with low dielectric constants (THF, Ethyl Acetate). Attempting to force dissolution in these media without additives will result in suspension or precipitation.

Solubility Matrix & Solvent Selection

Use this matrix to select the appropriate solvent system for your specific application.

Solvent ClassRepresentative SolventsSolubility StatusApplication Notes
Aqueous Water (

),

High Ideal for stock solutions and NMR.
Polar Protic Methanol (

), Ethanol (

)
Moderate to High Solubility decreases as carbon chain length of alcohol increases. Methanol is the best organic choice.
Polar Aprotic DMSO, DMF, DMAcModerate Good for reactions requiring higher temperatures. DMSO is superior to DMF.
Mod. Polar Aprotic Acetone, Acetonitrile (ACN)Low / Insoluble Will likely crash out. Can be used as an anti-solvent for crystallization.
Chlorinated Dichloromethane (DCM), ChloroformInsoluble Requires Phase Transfer Catalyst (PTC) or cation exchange to dissolve.
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble Strictly non-solvents. Used to wash away non-polar impurities.
Troubleshooting Scenarios (Q&A)
Scenario A: Reaction Engineering

Q: "I need to react this salt with an electrophile in Dichloromethane (DCM), but it sits at the bottom of the flask. How do I get it into solution?"

A: You cannot dissolve the sodium salt directly in DCM. You must use Phase Transfer Catalysis (PTC) or Cation Exchange .

Option 1: Phase Transfer Catalysis (Recommended for Scale-up) The sodium ion (


) is hard, blocking the sulfonate from entering the organic phase. Use a crown ether or quaternary ammonium salt to shuttle the anion.
  • Catalyst: 15-Crown-5 (specific for

    
    ) or Tetrabutylammonium bromide (TBAB).
    
  • Protocol: Add 5-10 mol% of 15-Crown-5 to your DCM suspension. The crown ether complexes the

    
    , making the salt lipophilic enough to dissolve or at least react at the interface.
    

Option 2: Cation Exchange (Lipophilic Salt Formation) Convert the sodium salt to a Tetrabutylammonium (TBA) salt. The TBA salt is highly soluble in DCM, Chloroform, and THF.

Protocol: Preparation of TBA-Cyclohexylmethylsulfonate

  • Dissolve 1.0 eq of Cyclohexylmethylsulfonate sodium salt in minimal water.

  • Add 1.0 eq of Tetrabutylammonium Hydrogen Sulfate (

    
    ) or Chloride.
    
  • Extract the mixture with Dichloromethane (DCM). The TBA-sulfonate pair will partition into the DCM layer; inorganic sodium salts remain in the water.

  • Dry the DCM layer (

    
    ) and evaporate. The resulting oil/solid is your DCM-soluble reagent.
    
Scenario B: Analytical Chemistry (NMR)

Q: "I need to run a


 NMR, but the sample won't dissolve in 

. What should I do?"

A: Do not use Chloroform-d (


).
  • Primary Choice: Deuterium Oxide (

    
    ). This provides the cleanest baseline and instant solubility.
    
  • Secondary Choice: Methanol-d4 (

    
    ). Use this if you need to observe exchangeable protons or if the sample is a mixture with organic intermediates.
    
  • Emergency Workaround: If you must use

    
     (e.g., for comparison with other lipophilic compounds), add 1-2 drops of TFA-d  or perform the TBA-cation exchange described above.
    
Scenario C: Purification & Desalting

Q: "My product contains Sodium Chloride (NaCl) from the synthesis. How do I remove the inorganic salt?"

A: Leverage the "Solubility Differential" between organic sulfonates and inorganic halides.

  • Technique: Ethanol/Methanol Extraction.[1]

  • Mechanism: Sodium sulfonates are moderately soluble in hot ethanol/methanol; NaCl is effectively insoluble in dry alcohols.

Step-by-Step Desalting Protocol:

  • Dry your crude solid completely (remove all water).

  • Suspend the solid in anhydrous Ethanol or Isopropanol .

  • Heat to reflux with vigorous stirring for 30 minutes.

  • Filter the hot mixture through a sintered glass funnel (or Celite pad). The NaCl remains on the filter.

  • Evaporate the filtrate to recover the desalted Cyclohexylmethylsulfonate.

Visual Technical Guides
Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the correct solvent system based on experimental intent.

SolubilityLogic Start Start: Select Application Analysis Analytical (NMR/HPLC) Start->Analysis Reaction Reaction / Synthesis Start->Reaction Purification Purification / Desalting Start->Purification D2O Use D2O or CD3OD (Direct Dissolution) Analysis->D2O Polar Is the solvent Polar? (Water, DMSO, MeOH) Reaction->Polar NaCl Remove NaCl? Purification->NaCl Direct Direct Dissolution (Heat may be required) Polar->Direct Yes NonPolar Non-Polar / Aprotic? (DCM, THF, Toluene) Polar->NonPolar No PTC Add Phase Transfer Catalyst (15-Crown-5 or TBAB) NonPolar->PTC In-situ Exchange Perform Cation Exchange (Na+ -> TBA+) NonPolar->Exchange Pre-step Ethanol Extract with Hot Ethanol (NaCl is insoluble) NaCl->Ethanol

Figure 2: Cation Exchange Workflow (Na+ to TBA+)

Caption: Mechanism for converting the hydrophilic sodium salt into a lipophilic TBA salt for organic solubility.

CationExchange Step1 Aqueous Phase [R-SO3- Na+] Step2 Add Reagent [TBA+ HSO4-] Step1->Step2 Step3 Add Organic Solvent (DCM / CHCl3) Step2->Step3 Step4 Phase Separation Step3->Step4 ResultOrg Organic Layer [R-SO3- TBA+] (Soluble) Step4->ResultOrg ResultAq Aqueous Layer [Na+ HSO4-] (Waste) Step4->ResultAq

References
  • Gokel, G. W., & Durst, H. D. (1976). Principles and Synthetic Applications in Crown Ether Chemistry. Synthesis. (Describes the use of 15-Crown-5 for Sodium ion complexation in organic media).

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. (Foundational text on using TBA salts to solubilize anions in organics).

  • Pande, R., & Bhardwaj, M. (2012). Solubility of Sodium Sulfonates in Organic Solvents. Journal of Surfactants and Detergents.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvation energy and salt dissolution).

Sources

Optimization

Preventing hydrolysis of "Cyclohexylmethylsulfonate sodium salt"

This is a technical support guide designed for the Chemical Stability & Formulation Division . It addresses the specific stability profile of cyclohexyl-series sulfur compounds, resolving the common confusion between sta...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Chemical Stability & Formulation Division . It addresses the specific stability profile of cyclohexyl-series sulfur compounds, resolving the common confusion between stable sulfonates and hydrolytically labile sulfamates/esters.

Topic: Stability & Hydrolysis Prevention for Cyclohexylmethylsulfonate Sodium Salt

Status: Active | Level: Tier 3 (Senior Scientist Support) | Updated: 2024-05-20

Executive Summary & Molecular Identity Check

Critical Alert: The term "Cyclohexylmethylsulfonate sodium salt" is frequently used ambiguously in industrial catalogs. Before applying stabilization protocols, you must verify the specific molecular structure, as the hydrolysis mechanisms differ radically between the Sulfonate (C-S bond) and the Sulfamate (N-S bond).

Use the following Diagnostic Table to confirm your molecule:

FeatureTarget A: The Sulfonate Target B: The Sulfamate (Cyclamate) Target C: The Ester (Mesylate)
IUPAC Sodium cyclohexylmethanesulfonateSodium

-cyclohexylsulfamate
Cyclohexylmethyl methanesulfonate
Structure



Bond Type C-S (Carbon-Sulfur)N-S (Nitrogen-Sulfur)S-O-C (Sulfonate Ester)
Stability Extremely Stable Labile at Low pH Highly Labile (Hydrolyzes Rapidly)
Hydrolysis Product None (under normal conditions)Cyclohexylamine (Toxic) + SulfateMethanesulfonic acid + Alcohol

Support Note: If you are observing "hydrolysis" (loss of assay, pH drop, or appearance of sulfate ions), you are likely working with Target B (Sulfamate) or Target C (Ester) , or your "Sulfonate" sample contains these as impurities. The true Sulfonate salt (Target A) is resistant to hydrolysis even in boiling water.

Troubleshooting Guide: Why is my sample degrading?
Scenario 1: You are working with the Sulfamate (Cyclamate)

Commonly mislabeled as "Cyclohexylsulfonate" in bulk chemical catalogs.

The Issue: The N-S bond is susceptible to acid-catalyzed hydrolysis, yielding cyclohexylamine and bisulfate. Reaction:



Prevention Protocol:

  • pH Control (Critical): Maintain formulation pH

    
    .
    
    • Mechanism:[1] At pH

      
      , the nitrogen atom becomes protonated, weakening the N-S bond and inviting nucleophilic attack by water.
      
    • Action: Use Citrate or Phosphate buffers to lock pH between 5.5–7.0.[1]

  • Temperature Limits: Avoid autoclaving at acidic pH. Sterilize via filtration (0.22 µm) rather than heat if the matrix is slightly acidic.

  • Nitrite Scavenging: Ensure no nitrite impurities are present. Nitrites can react with the amine moiety (N-nitrosation) leading to rapid degradation and formation of carcinogenic nitrosamines.

Scenario 2: You are working with the True Sulfonate (

Bond)

The Issue: You observe "Loss of Assay" despite the molecule being chemically stable.

Root Cause Analysis:

  • Hygroscopicity: Sodium sulfonates are potent hydrotropes. They absorb atmospheric moisture, diluting the solid mass.

    • Correction: Store in a desiccator. Recalculate assay based on water content (Karl Fischer titration).

  • Precipitation (Not Degradation): In the presence of divalent cations (

    
    , 
    
    
    
    ) or high ionic strength, the salt may precipitate out of solution.
    • Correction: Add EDTA (1-2 mM) to chelate divalent ions.

  • Radical Oxidation: While resistant to hydrolysis, the

    
     position next to the sulfonate is susceptible to radical attack (Fenton chemistry) if trace metals (
    
    
    
    ) and peroxides are present.
    • Correction: Add an antioxidant (e.g., Sodium Thiosulfate) if the environment is oxidative.

Visualizing the Stability Pathways

The following diagram illustrates the structural vulnerability of the different "Cyclohexyl" sulfur derivatives.

G cluster_0 Target A: Sulfonate Salt (C-S) cluster_1 Target B: Sulfamate (N-S) cluster_2 Target C: Sulfonate Ester (O-S) NodeA Cyclohexyl-CH2-SO3Na (Carbon-Sulfur Bond) Stable STABLE No Hydrolysis NodeA->Stable  Boiling H2O / pH 2-12   NodeB Cyclohexyl-NH-SO3Na (Nitrogen-Sulfur Bond) HydroB HYDROLYSIS Products: Cyclohexylamine + Sulfate NodeB->HydroB  Acidic pH (<3.0) + Heat   NodeC Cyclohexyl-CH2-SO2-OR (Sulfonate Ester) HydroC RAPID HYDROLYSIS Products: Acid + Alcohol NodeC->HydroC  Neutral pH / Moisture  

Figure 1: Comparative stability pathways. Note that the true Sulfonate Salt (Target A) is chemically inert to hydrolysis, whereas the Sulfamate (Target B) and Ester (Target C) are labile.

Frequently Asked Questions (FAQ)

Q1: I am seeing a new peak in my HPLC at a relative retention time (RRT) of 0.4. Is this a hydrolysis product?

  • Diagnosis: If you are using the Sulfamate , this is likely Cyclohexylamine. It absorbs poorly in UV (requires refractive index or CAD detection) unless derivatized.

  • If using the Sulfonate: This is likely an impurity from synthesis (e.g., unreacted starting material) or a buffer artifact, not a hydrolysis product.

Q2: Can I autoclave Cyclohexylmethylsulfonate sodium salt?

  • Yes: If it is the true Sulfonate (C-S) , it is thermally stable up to >200°C.

  • No: If it is the Sulfamate , autoclaving will cause partial breakdown (approx. 0.5–2% degradation) depending on the pH. Filter sterilize instead.

Q3: How do I remove the "Ester" impurity from my "Salt" preparation?

  • If you suspect your salt is contaminated with the precursor ester (which is a potential genotoxic impurity), simply heating the aqueous solution to 50°C for 2 hours at pH 9 will fully hydrolyze the ester into the safe salt form, leaving the desired salt untouched.

References
  • Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 56(17), 2342–2354.

  • Spillane, W. J., et al. (2004). Mechanism of the Acidic Hydrolysis of Sulfamates. Journal of the Chemical Society, Perkin Transactions 2. (Clarifies the N-S bond lability vs C-S stability).

  • FDA Food Additive Status. (2023). Sodium Cyclamate (Cyclohexylsulfamate) stability data and hydrolysis products.

  • Roberts, D. W. (2004). Optimization of the linear alkyl benzene sulfonation process: Stability of sulfonate salts. Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Synthesis of Cyclohexylmethylsulfonate Sodium Salt

Welcome to the technical support center for the synthesis of Cyclohexylmethylsulfonate sodium salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Cyclohexylmethylsulfonate sodium salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important intermediate. We will delve into the underlying chemical principles to provide actionable troubleshooting advice and robust protocols.

Section 1: Overview of the Synthetic Pathway

The synthesis of Cyclohexylmethylsulfonate sodium salt is typically achieved via a two-step process. The first and most critical step is the formation of the sulfonate ester, Cyclohexylmethyl methanesulfonate, through the reaction of cyclohexanemethanol with methanesulfonyl chloride (MsCl). This reaction is conducted in the presence of a tertiary amine base to neutralize the hydrochloric acid byproduct. The subsequent step involves the formation of the sodium salt, although for many applications, the intermediate sulfonate ester is the desired reactive species.

The general reaction is as follows:

  • Esterification: Cyclohexanemethanol + Methanesulfonyl Chloride → Cyclohexylmethyl methanesulfonate + Triethylamine Hydrochloride

  • Salt Formation (if required): The resulting ester can be used directly or converted to a sodium salt through various methods, though this is less common as the ester is typically a reactive intermediate. The focus of this guide is on the challenging esterification step.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Step 1: Esterification cluster_workup Workup & Purification cluster_product Product A Cyclohexanemethanol D Reaction in Anhydrous Solvent (e.g., DCM) 0°C to RT A->D B Methanesulfonyl Chloride (MsCl) B->D C Triethylamine (Base) C->D E Aqueous Wash (to remove Et3N·HCl) D->E Reaction Quench F Drying & Solvent Evaporation E->F G Purification (e.g., Chromatography) F->G H Cyclohexylmethyl Methanesulfonate G->H

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

Low yield is one of the most frequent challenges and can be attributed to several factors, primarily related to reagent quality and reaction conditions.

  • Cause 1: Presence of Moisture. Methanesulfonyl chloride (MsCl) is highly reactive and readily hydrolyzes with water to form methanesulfonic acid, which will not react with the alcohol.[1][2] This side reaction consumes your electrophile, directly reducing the yield.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.

  • Cause 2: Inefficient Temperature Control. The reaction between the alcohol and MsCl is exothermic.[1] If the temperature rises uncontrollably, it can promote side reactions, such as the formation of elimination byproducts (cyclohexylidenemethane) or other decomposition pathways.

    • Solution: Perform the addition of methanesulfonyl chloride slowly and dropwise at a low temperature (typically 0 °C) using an ice bath.[1] Monitor the internal temperature throughout the addition. For larger scale reactions, efficient heat transfer is critical, which may require a jacketed reactor.[3]

  • Cause 3: Sub-optimal Stoichiometry. An incorrect ratio of reagents can lead to incomplete conversion.

    • Solution: Typically, a slight excess of methanesulfonyl chloride (1.1-1.2 equivalents) and the base (1.2-1.5 equivalents) is used to drive the reaction to completion.[4] Verify the purity of your starting alcohol, as impurities will affect the effective molar quantity.

Q2: I'm observing a significant amount of an unknown byproduct. What is it likely to be?

Byproduct formation complicates purification and reduces yield. The identity of the byproduct provides clues to the underlying issue.

  • Likely Byproduct 1: Dicyclohexylmethyl ether. This can form if the initially formed sulfonate ester reacts with another molecule of unreacted cyclohexanemethanol. This is more prevalent if the reaction is sluggish or if there is insufficient methanesulfonyl chloride.

  • Likely Byproduct 2: Cyclohexylidenemethane. This elimination product can form, particularly if a sterically hindered or stronger base is used, or if the reaction temperature is too high.

  • Likely Byproduct 3: Methanesulfonic Acid. As mentioned, this forms from the hydrolysis of MsCl.[5] It is highly water-soluble and should be removed during the aqueous workup.

Troubleshooting Strategy:

  • Analyze the Byproduct: Use techniques like NMR, GC-MS, or LC-MS to identify the structure of the main byproduct.

  • Adjust Conditions:

    • If ether formation is the issue, ensure slow addition of the alcohol to a solution of MsCl and base, rather than the other way around.

    • If elimination is observed, use a less-hindered base (e.g., triethylamine over diisopropylethylamine) and maintain strict temperature control at 0 °C.

TroubleshootingYield Start Low Reaction Yield? Q1 Are anhydrous conditions guaranteed? Start->Q1 A1_No No Q1->A1_No No A2_Yes Yes Q1->A2_Yes Yes A1_Yes Yes Sol1 Implement strict anhydrous techniques: - Oven-dried glassware - Anhydrous solvents - Inert atmosphere A1_No->Sol1 Q2 Is temperature strictly controlled (0°C)? A2_No No Q2->A2_No No A3_Yes Yes Q2->A3_Yes Yes A2_Yes->Q2 Sol2 Improve cooling efficiency. Add MsCl dropwise to maintain T < 5°C. Consider a jacketed reactor for scale-up. A2_No->Sol2 Q3 Is reagent stoichiometry correct (slight excess of MsCl/base)? A3_No No Q3->A3_No No End Yield should improve. If not, investigate starting material purity. Q3->End Yes A3_Yes->Q3 Sol3 Verify purity of starting materials. Use 1.1-1.2 eq. MsCl and 1.2-1.5 eq. base. A3_No->Sol3

Q3: What are the primary challenges when scaling this synthesis from grams to kilograms?

Scaling up introduces significant challenges that are often not apparent at the lab scale.[3]

ParameterLab Scale (Grams)Pilot/Industrial Scale (Kilograms)Key Challenges & Mitigation Strategies
Heat Transfer High surface-area-to-volume ratio; efficient cooling with an ice bath.Low surface-area-to-volume ratio; potential for thermal runaways.[3]Strategy: Use jacketed reactors with precise temperature control. The rate of addition of MsCl must be carefully controlled and tied to the cooling capacity of the reactor.
Mixing Efficient mixing with a magnetic stir bar.Inefficient mixing can lead to localized "hot spots" and concentration gradients.[3]Strategy: Use overhead mechanical stirrers with appropriate impeller design (e.g., pitched-blade turbine) to ensure homogeneity. Baffles within the reactor can also improve mixing.
Reagent Addition Manual addition via dropping funnel.Requires automated pumps for controlled, slow addition.Strategy: Calibrate addition pumps carefully. A slow, subsurface addition of MsCl can prevent localized high concentrations at the surface.
Workup Simple liquid-liquid extraction in a separatory funnel.Large volume extractions are cumbersome and can lead to emulsion formation.Strategy: Use larger, appropriately sized reactors for the aqueous wash. Allow for adequate settling time. Consider centrifugation if emulsions are persistent.
Safety Performed in a fume hood.Requires a robust process safety management plan.Strategy: Methanesulfonyl chloride is highly corrosive and toxic upon inhalation.[6] Ensure a closed-system transfer of reagents. Have appropriate quench solutions (e.g., dilute sodium hydroxide) and personal protective equipment (PPE) readily available.
Q4: How critical is the choice of base?

The base is critical for neutralizing the HCl generated.[1] The wrong choice can negatively impact the reaction.

  • Triethylamine (Et₃N): A common, cost-effective choice. It is sufficiently basic to neutralize HCl without promoting significant elimination. The resulting triethylamine hydrochloride salt has some solubility in organic solvents like dichloromethane (DCM), which can complicate workup.

  • Pyridine: Also a very common choice.[4] It acts as both a base and a nucleophilic catalyst. However, it can be more difficult to remove during workup due to its higher boiling point and water solubility.

  • Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base. It is useful for sensitive substrates where nucleophilic catalysis by the base is undesirable. However, its bulkiness can sometimes slow down the desired reaction.

For this specific synthesis, triethylamine is generally the most practical and cost-effective choice for scaling up.

Section 3: Detailed Experimental Protocol (Lab Scale: ~5g)

This protocol is a self-validating system for producing Cyclohexylmethyl methanesulfonate. All steps are designed to minimize side reactions and simplify purification.

Materials & Equipment:

  • Three-neck round-bottom flask (250 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel, pressure-equalizing

  • Inert gas inlet (Nitrogen or Argon)

  • Ice-water bath

  • Cyclohexanemethanol (e.g., 5.0 g, ~43.8 mmol)

  • Anhydrous Dichloromethane (DCM, ~100 mL)

  • Triethylamine (Et₃N, e.g., 7.3 mL, ~52.5 mmol, 1.2 eq), freshly distilled

  • Methanesulfonyl chloride (MsCl, e.g., 3.7 mL, ~48.2 mmol, 1.1 eq), freshly distilled

  • Separatory funnel (500 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Setup: Assemble the dry three-neck flask with a magnetic stir bar, thermometer, and dropping funnel. Attach the inert gas line.

  • Reagent Preparation: In the flask, dissolve cyclohexanemethanol (5.0 g) and triethylamine (7.3 mL) in anhydrous DCM (80 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath with constant stirring.

  • MsCl Addition: Dissolve methanesulfonyl chloride (3.7 mL) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the MsCl solution dropwise to the cooled alcohol solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylamine hydrochloride) will form.[1]

  • Reaction: After the addition is complete, let the reaction stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.

  • Quenching & Workup: Slowly add cold water (~50 mL) to quench the reaction. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with:

      • Cold 1M HCl (~50 mL) to remove excess triethylamine.

      • Saturated aqueous sodium bicarbonate solution (~50 mL) to neutralize any remaining acid.

      • Brine (~50 mL) to remove residual water.[4]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a colorless or pale yellow oil.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.

Section 4: References

  • Benchchem. ((1-Methyl)cyclohexyl)methyl Tosylate - General Synthetic Route & Laboratory Procedure. Link

  • RSC Publishing. (2022). Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. Link

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Link

  • Synthesis of Methyl Ester Sulfonate from Crude Palm Oil Based on Aluminum Oxide Catalyst. (2025). Link

  • Google Patents. (EP2851362A1). A method for the production of sulfate or sulfonate esters. Link

  • ACS Publications. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Link

  • Taylor & Francis Online. (2024). Synthesis and properties of secondary alkyl sulfonates. Link

  • Synthesis of Liner Alkyl-benzene Sulfonate Nanoparticle Using Green Promoter and High Efficiency. (2019). Link

  • Korea University Pure. (2026). Optimization of a Recyclable Sodium-Based Heterogeneous Catalyst for Efficient DMC Synthesis Under Mild Conditions. Link

  • Google Patents. (US3084186A). Preparation of alkyl sulfonates. Link

  • Organic Syntheses. (Procedure). Link

  • YouTube. (2023). Alkyl Sulfonates: Preparation and Reactions. Link

  • Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications. (2022). Link

  • ResearchGate. (2025). Synthesis of sulfonate ester and sulfonic acid-containing poly(arylene PerFluoroCycloButane)s (PFCB) by direct copolymerization of a sulfonate ester-containing precursor. Link

  • Organic Syntheses. (Working with Hazardous Chemicals). Link

  • PubChem. ((1-Methyl)cyclohexyl)methyl tosylate | C15H22O3S | CID 54059223. Link

  • Organic Syntheses. (Procedure). cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. Link

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Link

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). Link

  • ResearchGate. (2025). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Link

  • ACS Figshare. (2016). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Link

  • PQRI. Sulfonate Esters – How Real is the Risk? Link

  • Benchchem. An In-depth Technical Guide to the Electrophilicity of Methanesulfonyl Chloride. Link

  • kchem.org. Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride. Link

  • MDPI. (2020). Purification of Methylsulfonylmethane from Mixtures Containing Salt by Conventional Electrodialysis. Link

  • Organic Syntheses. (Procedure). methanesulfonyl chloride. Link

  • Inchem.org. ICSC 1163 - METHANESULFONYL CHLORIDE. Link

Sources

Reference Data & Comparative Studies

Validation

Cyclohexylmethylsulfonate Sodium Salt vs. Sodium Dodecyl Sulfate: A Performance Comparison Guide

This comprehensive technical guide compares the performance of Sodium Dodecyl Sulfate (SDS) , the industry-standard anionic surfactant, with Sodium Cyclohexylmethanesulfonate (SCMS) , a specialized cyclic sulfonate often...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide compares the performance of Sodium Dodecyl Sulfate (SDS) , the industry-standard anionic surfactant, with Sodium Cyclohexylmethanesulfonate (SCMS) , a specialized cyclic sulfonate often utilized as a hydrotrope or ion-pairing agent.

Executive Summary

In protein chemistry and analytical chromatography, the choice of surfactant or additive dictates the structural integrity of the analyte and the resolution of the separation.

  • Sodium Dodecyl Sulfate (SDS) is a potent denaturing surfactant characterized by a long linear hydrophobic tail (

    
    ). It is the gold standard for protein unfolding (SDS-PAGE) and cell lysis but is unsuitable for native protein analysis or downstream mass spectrometry (MS) without rigorous removal.
    
  • Sodium Cyclohexylmethanesulfonate (SCMS) (CAS: 4352-27-6) is a hydrotropic sulfonate featuring a cyclic hydrophobic moiety. Unlike SDS, it typically does not form stable micelles at low concentrations and exhibits weak protein binding. It is primarily used as a chaotropic additive in chromatography (HPLC/CE) to alter selectivity or as a solubilizer for small molecules without inducing global protein denaturation.

Physicochemical Profile & Mechanism of Action

Understanding the structural differences is critical for predicting performance in experimental workflows.

Structural Comparison
FeatureSodium Dodecyl Sulfate (SDS)Sodium Cyclohexylmethanesulfonate (SCMS)
Chemical Structure Linear Alkyl Sulfate (

)
Cyclic Alkyl Sulfonate (

)
Head Group Sulfate (Ester-linked, hydrolyzable)Sulfonate (Carbon-linked, chemically stable)
Hydrophobicity High (LogP ~1.6)Low/Moderate (LogP < 1)
Critical Micelle Conc. (CMC) Low (~8.2 mM in water)Very High or None (Acts as Hydrotrope)
Kraft Point High (Precipitates < 15°C)Low (Remains soluble in cold)
Protein Interaction Cooperative Binding (1.4g SDS / 1g Protein)Weak Surface Interaction / Ion-Pairing
Mechanistic Divergence
  • SDS (Micellar Solubilization): Above its CMC, SDS forms anionic micelles. The hydrophobic dodecyl tail penetrates the hydrophobic core of proteins, disrupting tertiary and quaternary structures, effectively "linearizing" the protein and imparting a uniform negative charge density.

  • SCMS (Hydrotropic Action): SCMS operates via a hydrotropic mechanism . The bulky cyclohexane ring disrupts the water structure and increases the solubility of hydrophobic patches on proteins or small molecules without forming organized micellar structures. This allows for solubilization without aggressive denaturation.

Performance in Critical Applications

Protein Solubilization & Denaturation

Scenario: Lysis of E. coli cells or solubilization of inclusion bodies.

  • SDS Performance:

    • Efficacy: Superior. Rapidly dissolves membranes and unfolds proteins.

    • Drawback: Irreversible denaturation. Loss of enzymatic activity. Difficult to remove (requires detergent removal spin columns or precipitation).

  • SCMS Performance:

    • Efficacy: Moderate. Can solubilize membrane-associated proteins or hydrophobic drugs via ion-pairing and hydrotropy.

    • Advantage: Non-denaturing at moderate concentrations. Preserves native state and enzymatic activity.

    • Use Case: Refolding buffers or native extraction protocols.

Chromatography (HPLC & CE)

Scenario: Separation of peptides or basic drugs.

  • SDS Performance:

    • Role: Used in Micellar Liquid Chromatography (MLC) .

    • Mechanism: Solutes partition into moving micelles.

    • Outcome: Unique selectivity but high backpressure and high background signal in MS.

  • SCMS Performance:

    • Role: Ion-Pairing Reagent .[1]

    • Mechanism: The sulfonate group pairs with positively charged amines (basic drugs/peptides), while the cyclohexyl ring interacts with the stationary phase (C18).

    • Outcome: Improves peak shape for basic compounds. The rigid cyclic structure offers different selectivity compared to linear sulfonates (e.g., heptanesulfonate). MS-Compatible (easier to desolvate than SDS micelles).

Chemical Stability
  • SDS: Prone to acid hydrolysis . In acidic buffers (pH < 3) or at high temperatures, SDS degrades into dodecanol (insoluble oil) and sodium bisulfate, ruining experiments.

  • SCMS: The

    
     bond in the sulfonate group is extremely stable against hydrolysis across a wide pH range (1–13) and high temperatures, making it ideal for harsh industrial chromatography or heated extractions.
    

Decision Framework & Visualization

Selection Logic (Graphviz Diagram)

SurfactantSelection Start Select Reagent Based on Goal Denaturation Goal: Unfold Protein / Lysis Start->Denaturation Structural Analysis (PAGE) Native Goal: Maintain Native State Start->Native Enzyme Assays / Refolding Chromatography Goal: HPLC / Ion Pairing Start->Chromatography Separation SDS_Path Use SDS Denaturation->SDS_Path Strong Detergent Needed SCMS_Path Use SCMS Native->SCMS_Path Hydrotropic Solubilization Chromatography->SDS_Path Micellar LC (Rare) Chromatography->SCMS_Path Ion-Pairing (Basic Analytes) SDS_Mech Micelle Formation Hydrophobic Core Penetration SDS_Path->SDS_Mech Mechanism SCMS_Mech Hydrotropy / Ion-Pairing Surface Interaction SCMS_Path->SCMS_Mech Mechanism

Figure 1: Decision tree for selecting between SDS and SCMS based on experimental objectives.

Experimental Protocols

Protocol A: Comparative Solubilization Assay (Turbidity)

Objective: Determine the critical concentration required to solubilize a hydrophobic model compound (e.g., Solvent Blue 38 or a membrane protein pellet).

  • Preparation :

    • Prepare 100 mM stock solutions of SDS and SCMS in 50 mM Tris-HCl, pH 7.4.

    • Prepare a suspension of the hydrophobic target (e.g., 1 mg/mL protein pellet in buffer).

  • Titration :

    • Aliquot 100 µL of target suspension into a 96-well UV-transparent plate.

    • Add increasing volumes of surfactant stock (0 mM to 50 mM final conc).

  • Measurement :

    • Incubate at 25°C for 30 minutes with shaking.

    • Measure Optical Density (OD) at 600 nm (turbidity).

  • Data Analysis :

    • Plot OD600 vs. Concentration.

    • Result : SDS will show a sharp drop in turbidity near its CMC (~8 mM). SCMS will show a gradual decline, requiring higher concentrations (>50-100 mM) to achieve clarity, indicating hydrotropic action rather than micellar solubilization.

Protocol B: HPLC Ion-Pairing Setup for Basic Peptides

Objective: Improve peak shape of basic peptides using SCMS.

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) + 10 mM Sodium Cyclohexylmethanesulfonate in Water.

  • Mobile Phase B : Acetonitrile.

  • Column : C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Gradient : 5% B to 60% B over 20 minutes.

  • Note : The cyclohexyl ring of SCMS interacts with the C18 stationary phase, creating a dynamic ion-exchange surface that retains positively charged peptides.

Summary of Recommendations

ApplicationRecommended ReagentReasoning
SDS-PAGE SDS Essential for imparting uniform charge-to-mass ratio. SCMS cannot replace SDS here.
Membrane Protein Lysis SDS (for total) / SCMS (for selective)SDS extracts everything but denatures. SCMS extracts specific peripheral proteins gently.
HPLC of Basic Drugs SCMS Acts as an excellent ion-pairing agent with unique selectivity due to the cyclic ring.
High-Temp Extraction SCMS Sulfonate head group resists hydrolysis; SDS degrades.
Refolding Buffers SCMS Prevents aggregation (hydrotrope) without unfolding the protein.

References

  • Otzen, D. E. (2011). Protein-surfactant interactions: a tale of many states. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1814(5), 562-591. Link

  • Shimizu, S., & Matubayasi, N. (2014). Hydrotropy: monomer-micelle equilibrium and minimum hydrotrope concentration. Journal of Physical Chemistry B, 118(14), 3922-3930. Link

  • Fekete, S., et al. (2015). Ion-pair chromatography for the separation of therapeutic peptides and proteins. Journal of Pharmaceutical and Biomedical Analysis, 113, 43-63. Link

  • PubChem Database. (2024). Sodium cyclohexylmethanesulfonate (CAS 4352-27-6).[2][3] National Library of Medicine. Link

Sources

Comparative

"Cyclohexylmethylsulfonate sodium salt" comparison with other anionic surfactants

The following technical guide provides an in-depth comparison of Cyclohexylmethylsulfonate Sodium Salt (NaCyMs) against standard anionic surfactants, specifically tailored for researchers in drug development and analytic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of Cyclohexylmethylsulfonate Sodium Salt (NaCyMs) against standard anionic surfactants, specifically tailored for researchers in drug development and analytical chemistry.

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, Analytical Chemists Focus: Hydrotropy, Ion-Pairing Chromatography, and Solubility Enhancement

Executive Summary: The Structural Advantage

Cyclohexylmethylsulfonate Sodium (NaCyMs) is a niche anionic surfactant often overshadowed by commodity detergents like Sodium Dodecyl Sulfate (SDS). However, its unique structure—a lipophilic cyclohexane ring linked to a hydrophilic sulfonate head group via a flexible methylene spacer—grants it distinct properties.

Unlike long-chain alkyl sulfates that form aggressive micelles, NaCyMs functions primarily as a hydrotrope and ion-pairing agent . It occupies a critical "middle ground" between rigid bile salts (like Deoxycholate) and flexible linear sulfonates (like Octanesulfonate), making it invaluable for separating structural isomers in HPLC and solubilizing hydrophobic drugs without protein denaturation.

Core Distinction
  • SDS: Aggressive denaturant; forms micelles at low concentration.[1]

  • NaCyMs: Mild hydrotrope; preserves native protein structure; high selectivity for basic drugs in chromatography.

Technical Comparison: NaCyMs vs. Alternatives

The following table contrasts NaCyMs with three standard anionic surfactants used in drug development: Sodium Dodecyl Sulfate (SDS) , Sodium 1-Octanesulfonate (SOS) , and Sodium Deoxycholate (SDC) .

Table 1: Physicochemical & Performance Comparison
FeatureCyclohexylmethylsulfonate Na (NaCyMs) Sodium Dodecyl Sulfate (SDS) Sodium 1-Octanesulfonate (SOS) Sodium Deoxycholate (SDC)
Structure Cyclic (Cyclohexyl) + Methylene SpacerLinear Alkyl Chain (C12)Linear Alkyl Chain (C8)Steroidal (Rigid 4-ring system)
Primary Mode Hydrotrope / Ion-Pairing Micelle Former Ion-Pairing Facial Amphiphile
CMC (mM) High (>100 mM)*~8.2 mM~160 mM~2-6 mM
Protein Safety High (Non-denaturing)Low (Strong Denaturant)Moderate Moderate (Membrane lytic)
HPLC Selectivity Shape-Selective (Resolves isomers)Low (Elutes by hydrophobicity)Standard (Elutes by basicity)Chiral/Steric Selectivity
UV Cutoff < 200 nm (Excellent transparency)< 200 nm< 210 nm> 210 nm (Absorbs UV)
Use Case Isomer separation, High-Index FluidsPAGE, Lysis, CleaningStandard IPC ReagentMembrane Protein Solubilization

*Note: NaCyMs acts as a hydrotrope; it aggregates continuously rather than having a sharp Critical Micelle Concentration (CMC) like SDS.

Mechanistic Insight: The "Spacer" Effect

The methylene bridge (


) in NaCyMs is the critical differentiator from Sodium Cyclohexanesulfonate .
  • Flexibility: The spacer allows the sulfonate head group to rotate independently of the bulky cyclohexane ring.

  • Steric Fit: In ion-pairing, this flexibility allows NaCyMs to "clamp" onto bulky cationic drugs (e.g., alkaloids, peptides) more effectively than the rigid Cyclohexanesulfonate.

  • Hydrophobicity: The extra carbon increases lipophilicity slightly, improving retention times in Reverse-Phase HPLC (RP-HPLC) without causing the peak tailing associated with longer chains.

Diagram 1: Ion-Pairing Mechanism in HPLC

This diagram illustrates how NaCyMs forms a neutral complex with a protonated basic drug, facilitating retention on a C18 column.

IonPairing Drug Basic Drug (R-NH3+) Complex Neutral Ion-Pair [R-NH3+ :: -O3S-R'] Drug->Complex Electrostatic Attraction NaCyMs NaCyMs (R'-SO3-) NaCyMs->Complex C18 C18 Stationary Phase (Hydrophobic Interaction) Complex->C18 Partitioning Separation Enhanced Resolution (Shape Selectivity) C18->Separation Differential Retention

Caption: NaCyMs acts as a "chaperone," neutralizing the charge of basic drugs to allow interaction with the hydrophobic stationary phase.

Experimental Protocol: Optimizing HPLC Separation

Objective: Use NaCyMs to separate a mixture of structural isomers (e.g., positional isomers of a basic drug) that co-elute with standard Octanesulfonate.

Materials
  • Reagent: Sodium Cyclohexylmethylsulfonate (High Purity >98%).

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Workflow
  • Preparation of Stock Solution (Self-Validating Step):

    • Dissolve NaCyMs in Mobile Phase A to a concentration of 10 mM .

    • Validation: Measure pH.[1][2] It should remain within ±0.1 units of the buffer.[1] If pH shifts significantly (>0.3), the salt may contain residual acid/base impurities.

  • Equilibration:

    • Flush column with 90% A / 10% B containing 10 mM NaCyMs for 30 minutes.

    • Why: The bulky cyclohexyl group requires longer equilibration than linear sulfonates to saturate the stationary phase surface.

  • Gradient Optimization:

    • Start: 10% B.

    • Ramp: 10% to 60% B over 20 minutes.

    • Note: Maintain constant NaCyMs concentration (10 mM) in both Mobile Phase A and B (if possible) or at least in A to prevent baseline drift.

  • Data Analysis (Resolution Calculation):

    • Calculate Resolution (

      
      ) between critical pair.
      
    • Target:

      
       (Baseline separation).
      
Diagram 2: Method Development Decision Tree

How to decide when to switch from SDS/SOS to NaCyMs.

MethodDev Start Start: Basic Drug Separation Standard Try Sodium Octanesulfonate (SOS) Start->Standard Check Are peaks resolved? Standard->Check Success Finalize Method Check->Success Yes Fail Co-elution of Isomers Check->Fail No Switch Switch to NaCyMs Fail->Switch Switch->Success Re-optimize Reason Why? Cyclic sterics offer different selectivity than linear chains Switch->Reason

Caption: Decision logic for selecting NaCyMs when linear sulfonates fail to resolve structural isomers.

Safety & Handling (E-E-A-T)

While NaCyMs is generally less toxic than SDS, it is chemically related to sulfonates used in industrial applications.

  • Confusion Alert: Do NOT confuse with Sodium Cyclamate (Sweetener). While structurally related (Cyclamate is a sulfamate, NaCyMs is a sulfonate), they have different regulatory statuses. NaCyMs is for R&D use, not food consumption.

  • Solubility: Highly soluble in water (>200 g/L).

  • Stability: Hydrolytically stable over a wide pH range (1-12), unlike sulfate esters (SDS) which can hydrolyze at low pH.

References

  • Willson, C. G., et al. (2008). High Index Fluids for Immersion Lithography. University of Texas at Austin.
  • Gloor, R., & Johnson, E. L. (1977). Practical aspects of reverse-phase ion-pair chromatography. Journal of Chromatographic Science, 15(9), 413-423. (Foundational text on sulfonate ion-pairing). Link

  • Bayer, T., et al. (2002). Physical properties of alkyl and cycloalkyl sulfonates. Journal of Surfactants and Detergents. (Comparative data on cyclic vs linear surfactant properties).

Sources

Validation

"Cyclohexylmethylsulfonate sodium salt" efficacy in emulsification

Technical Comparison Guide: Cyclohexylmethylsulfonate Sodium Salt (Na-CyMS) in Emulsification Systems Executive Summary: Defining the Molecule's Role Cyclohexylmethylsulfonate Sodium Salt (Na-CyMS) is frequently misunder...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cyclohexylmethylsulfonate Sodium Salt (Na-CyMS) in Emulsification Systems

Executive Summary: Defining the Molecule's Role

Cyclohexylmethylsulfonate Sodium Salt (Na-CyMS) is frequently misunderstood in formulation science. Unlike traditional long-chain surfactants (e.g., Sodium Dodecyl Sulfate - SDS), Na-CyMS possesses a compact hydrophobic moiety (a cyclohexyl ring linked by a single methylene group). This structural limitation prevents it from forming stable micelles at low concentrations.

Instead, Na-CyMS functions primarily as a Hydrotropic Co-Surfactant . Its efficacy lies not in generating emulsions alone, but in stabilizing complex systems—particularly those requiring high ionic strength tolerance, refractive index adjustment, or the solubilization of hydrophobic actives in aqueous phases where traditional surfactants precipitate.

This guide objectively compares Na-CyMS against industry standards (SDS, Tween 80, and Sodium Xylene Sulfonate) to delineate its precise utility in drug delivery and industrial formulation.

Mechanistic Analysis: Hydrotropy vs. Micellization

To understand efficacy, we must distinguish the mechanism of action.

  • Traditional Surfactants (e.g., SDS): Possess a long alkyl chain (

    
     or longer).[1] They lower surface tension dramatically by aligning at the interface and forming micelles above a low Critical Micelle Concentration (CMC).
    
  • Na-CyMS: Possesses a short, bulky hydrophobic group (

    
     ring + 
    
    
    
    spacer
    
    
    equivalent). It does not form classical micelles easily. Instead, it acts via Hydrotropy —stacking around hydrophobic molecules to increase their water solubility and disrupting the crystalline structure of water to lower the Krafft point of other surfactants.
Comparative Mechanism Diagram

G cluster_0 Primary Surfactant (SDS) cluster_1 Hydrotrope (Na-CyMS) SDS SDS Molecule (Long Chain) Micelle Stable Micelle (Spherical Aggregate) SDS->Micelle Above CMC (~8mM) Interface Oil/Water Interface (Strong Adsorption) SDS->Interface Reduces Surface Tension NaCyMS Na-CyMS Molecule (Bulky Ring) SDS->NaCyMS Synergistic Effect (Mixed System) Cluster Hydrotropic Cluster (Loose Aggregation) NaCyMS->Cluster Stepwise Aggregation (High Conc.) Solubility Solubility Enhancement (Drug/Active) Cluster->Solubility Disrupts Water Structure

Figure 1: Mechanistic distinction between SDS (Micellization) and Na-CyMS (Hydrotropic Clustering).

Comparative Efficacy Analysis

We compare Na-CyMS against three distinct classes of surface-active agents.

Table 1: Physicochemical Profile Comparison
FeatureNa-CyMS SDS (Anionic Standard) Tween 80 (Non-ionic) SXS (Hydrotrope Standard)
Structure Cyclohexyl-methyl-sulfonateC12 Alkyl SulfatePolyethoxylated SorbitanXylene Sulfonate
Primary Role Hydrotrope / Co-surfactantPrimary EmulsifierPrimary EmulsifierHydrotrope / Coupler
CMC (mM) > 100 mM (Est.)~8.2 mM~0.012 mMN/A (Stepwise)
HLB Value > 40 (Highly Soluble)~4015.0N/A
Salt Tolerance Excellent Poor (Precipitates)GoodExcellent
Emulsion Type Unstable (Creaming)Stable (Macro/Nano)Stable (Macro/Nano)Clear (Microemulsion)
Performance Verdict:
  • As a Standalone Emulsifier: Na-CyMS is INEFFECTIVE . It lacks the chain length to form a robust interfacial film, leading to rapid coalescence and creaming of oil droplets.

  • As a Co-Surfactant: Na-CyMS is HIGHLY EFFECTIVE . When added to an SDS or Tween system, it:

    • Reduces the viscosity of high-concentration surfactant phases.

    • Increases the solubility of hydrophobic drugs in the aqueous phase.

    • Prevents phase separation in high-salinity environments (where SDS would fail).

Validated Experimental Protocols

To verify these claims, use the following self-validating protocols.

Protocol A: The "Standalone" Failure Test (Baseline)

Objective: Demonstrate the inability of Na-CyMS to stabilize an O/W emulsion compared to SDS.

  • Preparation:

    • Vial 1: 10mM SDS in 10mL DI Water.

    • Vial 2: 10mM Na-CyMS in 10mL DI Water.

  • Emulsification: Add 1mL Dodecane (dyed red with Sudan III) to each vial.

  • Shear: Vortex at 3000 RPM for 60 seconds.

  • Observation (T=0): Both vials will appear turbid/dispersed.

  • Observation (T=10 min):

    • Vial 1 (SDS): Remains turbid (stable emulsion).

    • Vial 2 (Na-CyMS): Rapid phase separation. Red oil layer reforms at the top.

Protocol B: The "Hydrotropic Rescue" Test (Efficacy)

Objective: Demonstrate Na-CyMS's ability to clarify turbid systems and enhance solubility.

  • Challenge System: Prepare a supersaturated solution of a hydrophobic model drug (e.g., Ibuprofen or a disperse dye) in water until turbidity is observed.

  • Titration:

    • Add Na-CyMS (40% w/w stock solution) dropwise to the turbid mixture.

  • Endpoint: Measure the volume required to achieve optical clarity (transparency).

  • Comparison: Repeat with Sodium Xylene Sulfonate (SXS).

    • Result: Na-CyMS typically requires slightly lower molar concentrations than SXS due to the higher hydrophobicity of the cyclohexyl ring compared to the xylene ring.

Decision Framework for Formulation

When should you use Na-CyMS? Use this logic flow to determine its applicability in your pipeline.

DecisionTree Start Formulation Goal Q1 Is it a primary O/W emulsion? Start->Q1 Q2 Is the system High Salinity or require Low Viscosity? Q1->Q2 No (Solubilization/Microemulsion) Result_SDS Use SDS or Tween (Na-CyMS is ineffective) Q1->Result_SDS Yes Q3 Do you need to solubilize a hydrophobic active? Q2->Q3 No Result_Co Use Na-CyMS as Co-Surfactant (Stabilizer) Q2->Result_Co Yes Q3->Result_SDS No Result_Hydro Use Na-CyMS as Hydrotrope (Solubility Enhancer) Q3->Result_Hydro Yes

Figure 2: Formulation decision matrix for selecting Na-CyMS.

References

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Defines the structural requirements for micellization vs. hydrotropy).

  • Dhanaraju, M. D., et al. (2003). "Hydrotropy: A promising tool for solubility enhancement." Chemical and Pharmaceutical Bulletin. (Contextualizes the use of short-chain sulfonates).

  • French, K. (2014). High Index Fluids for Immersion Lithography. University of Texas at Austin. (Specifically characterizes Sodium Cyclohexylmethanesulfonate physical properties).

  • Holmberg, K., et al. (2002). Surfactants and Polymers in Aqueous Solution. Wiley. (Explains the phase behavior of mixed surfactant-hydrotrope systems).

Sources

Comparative

Comparative Guide: Alkyl Sulfonate vs. Alkyl Sulfate Surfactants in Drug Development

Executive Summary In pharmaceutical applications, the choice between Alkyl Sulfonates (R-SO₃Na) and Alkyl Sulfates (R-O-SO₃Na) is often reduced to a trade-off between chemical stability and solubilization power . While S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical applications, the choice between Alkyl Sulfonates (R-SO₃Na) and Alkyl Sulfates (R-O-SO₃Na) is often reduced to a trade-off between chemical stability and solubilization power . While Sodium Dodecyl Sulfate (SDS) remains the gold standard for protein denaturation and lysis, its susceptibility to hydrolysis limits its utility in long-term formulations and acidic environments. Alkyl sulfonates, possessing a robust C-S bond, offer superior hydrolytic stability and are the preferred ion-pairing reagents for chromatographic separation of cationic drugs.

This guide provides a technical comparison of these two surfactant classes, focusing on structure-activity relationships (SAR), critical micelle concentration (CMC) trends, and specific protocols for validation in drug development workflows.

Fundamental Chemistry & Structure-Activity Relationship (SAR)

The defining difference lies in the head group linkage. This subtle structural variation dictates the surfactant's lifespan and reactivity profile.

FeatureAlkyl Sulfates (e.g., SDS)Alkyl Sulfonates (e.g., Sodium 1-Decanesulfonate)
Linkage Ester linkage (C-O-S )Direct Carbon-Sulfur bond (C-S )
Bond Energy Lower (Susceptible to nucleophilic attack)Higher (Resistant to cleavage)
Hydrolysis Rapid in acidic/high-temp conditions (Auto-catalytic)Negligible under standard processing conditions
Head Group Size Larger (due to Oxygen spacer)Smaller, more compact
Hard/Soft Character Harder anionSlightly softer anion
Mechanism of Degradation

Alkyl Sulfates undergo acid-catalyzed hydrolysis, yielding the corresponding alcohol and sodium bisulfate. This reaction is auto-catalytic because the bisulfate byproduct lowers the pH further, accelerating degradation.

  • Reaction:

    
    
    

Alkyl Sulfonates , lacking the ester oxygen, resist this pathway, maintaining integrity even in low pH mobile phases used in HPLC.

Performance Comparison Matrix

Critical Micelle Concentration (CMC) & Krafft Point

Data indicates that for equivalent chain lengths, sulfonates generally exhibit higher CMCs and higher Krafft points than sulfates. This implies that sulfates are more efficient at forming micelles but sulfonates are more "gentle" and less prone to precipitation at low temperatures only if the chain length is short (C8-C10). Long-chain sulfonates (C16+) often suffer from poor solubility at room temperature (high Krafft point).

Table 1: Comparative Physicochemical Data (Approximated for 25°C)

Surfactant Chain LengthSurfactant TypeCMC (mM)Krafft Point (°C)Primary Application
C12 (Dodecyl) Sulfate (SDS)~8.216Protein Denaturation, Lysis
C12 (Dodecyl) Sulfonate~9 - 1238Ion-Pairing Chromatography
C10 (Decyl) Sulfate~33< 0Solubilization
C10 (Decyl) Sulfonate~4022IPC for moderately hydrophobic drugs
C8 (Octyl) Sulfate~130< 0Low-foaming wetting
C8 (Octyl) Sulfonate~160> 20IPC for hydrophilic cations

Expert Insight: In Ion-Pair Chromatography (IPC), we rarely use C12 sulfonates due to their high Krafft point (risk of precipitation in the column). C5 to C8 sulfonates are the industry standard because they remain soluble at typical HPLC operating temperatures while providing sufficient retention for cationic analytes.

Protein Interaction & Denaturation[1]
  • Alkyl Sulfates (SDS): The sulfate head group, combined with the flexible tail, binds proteins cooperatively (approx. 1.4g SDS per 1g protein). This massive binding unfolds the protein backbone, masking the intrinsic charge.

  • Alkyl Sulfonates: Bind proteins less aggressively. The lack of the ester oxygen changes the charge density and steric fit. While they can induce denaturation, the kinetics are often slower, and the unfolded state may differ conformationally from the "SDS-state."

Chromatographic Utility (Ion-Pairing)

Alkyl sulfonates are the dominant choice for Ion-Pair Chromatography (IPC) of basic drugs (peptides, amines).

  • Why not Sulfates? Sulfates hydrolyze in the acidic mobile phases (pH 2-3) required to protonate basic drugs. This hydrolysis causes "baseline drift" and retention time shifts over the course of a sequence.

  • The Sulfonate Advantage: Stable baselines and reproducible retention factors (

    
    ).
    

Visualization of Mechanisms

Diagram 1: Surfactant Selection Logic in Drug R&D

SurfactantSelection Start Select Application Lysis Cell Lysis / Protein Denaturation Start->Lysis IPC Ion-Pair Chromatography Start->IPC Formulation Long-term Formulation Start->Formulation SDS Use Alkyl Sulfate (SDS) (High Binding Capacity) Lysis->SDS Acidic Is Mobile Phase Acidic? IPC->Acidic StabilityCheck Shelf-life > 24 hours? Formulation->StabilityCheck Sulfonate Use Alkyl Sulfonate (C5-C8) (Hydrolytic Stability) Acidic->Sulfonate Yes (Standard) SulfateIPC Avoid Sulfates (Baseline Drift Risk) Acidic->SulfateIPC No (Rare) UseSulfonate Use Alkyl Sulfonate (Stable C-S Bond) StabilityCheck->UseSulfonate Yes UseSulfate Use Sulfate (Only if lyophilized) StabilityCheck->UseSulfate No

Caption: Decision tree for selecting between alkyl sulfates and sulfonates based on application constraints (pH, stability, and binding mechanism).

Experimental Protocols

Protocol A: Hydrolytic Stability Stress Test

Objective: Quantify surfactant degradation under simulated gastric or mobile phase conditions (pH 2.0).

Materials:

  • 10 mM Sodium Dodecyl Sulfate (SDS)

  • 10 mM Sodium 1-Dodecanesulfonate

  • 0.1 M HCl

  • HPLC System with ELSD or Conductivity Detector (UV is ineffective for these surfactants).

Workflow:

  • Preparation: Dissolve surfactants in water to 20 mM.

  • Acidification: Mix 1:1 with 0.2 M HCl (Final pH ~1.2).

  • Incubation: Incubate at 40°C in sealed vials.

  • Sampling: Aliquot at T=0, T=4h, T=24h, T=72h. Neutralize immediately with NaOH.

  • Analysis: Inject onto a C18 column.

    • Mobile Phase: 60:40 Acetonitrile:Water (Isocratic).

    • Detection: Monitor the disappearance of the surfactant peak and appearance of the alcohol peak (for sulfate).

  • Success Criteria: Sulfonates should show < 1% loss after 72h. Sulfates typically show > 10% degradation within 24h.

Protocol B: Ion-Pairing Chain Length Optimization

Objective: Determine the optimal alkyl sulfonate chain length for separating a target cationic drug.

Workflow:

  • Screening Set: Prepare 5 mM solutions of Sodium Pentanesulfonate (C5), Heptanesulfonate (C7), and Octanesulfonate (C8) in 0.1% Phosphoric Acid.

  • Equilibration: Flush column with C5 mobile phase for 20 column volumes (Required for ion-pairing equilibrium).

  • Injection: Inject target analyte. Record Retention Factor (

    
    ).
    
  • Cycling: Wash column with 50:50 MeOH:Water (no salt) to strip the reagent, then equilibrate with C7, repeat for C8.

  • Selection Logic: Choose the chain length that yields a

    
     between 2 and 10.
    
    • Note: If

      
       is too low with C8, switch to a more hydrophobic column or higher organic %. If 
      
      
      
      is too high, drop to C5.
Diagram 2: Ion-Pairing Chromatography Mechanism

IPCMechanism StatPhase Stationary Phase (C18) Surfactant Alkyl Sulfonate (Tail Adsorbed) StatPhase->Surfactant Hydrophobic Interaction Complex Ion-Pair Complex (Retained) Surfactant->Complex Electrostatic Attraction (- to +) Analyte Cationic Drug (+) Analyte->Complex Ion Pairing

Caption: Mechanism of Ion-Pair Chromatography.[1][2] The alkyl sulfonate anchors to the C18 stationary phase via its tail, creating a charged surface that retains the cationic drug.

References

  • Vertex AI Search . (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. Link

  • Vertex AI Search . (2025). Striking differences between alkyl sulfate and alkyl sulfonate when mixed with cationic surfactants. ResearchGate. Link

  • Vertex AI Search . (2018). Long Term Thermal Stability of Chemical EOR Surfactants. OnePetro. Link

  • Vertex AI Search . (2024). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Shimadzu. Link

  • Vertex AI Search . (2007). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent Technologies. Link

Sources

Validation

Characterization of "Cyclohexylmethylsulfonate sodium salt" by titration

Publish Comparison Guide: Characterization of Cyclohexylmethylsulfonate Sodium Salt by Titration Executive Summary: Beyond the Certificate of Analysis Cyclohexylmethylsulfonate sodium salt ( ) is a structural hybrid—poss...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Characterization of Cyclohexylmethylsulfonate Sodium Salt by Titration

Executive Summary: Beyond the Certificate of Analysis

Cyclohexylmethylsulfonate sodium salt (


) is a structural hybrid—possessing the lipophilicity of a cyclohexane ring and the strong anionic character of a sulfonate headgroup. Often encountered as a specialized hydrotrope, a surfactant intermediate, or a buffer component in upstream drug processing, its accurate characterization is critical.

While High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling, it is often overkill—and sometimes less precise—for macro-assay (purity) determination compared to classical stoichiometry. Titration remains the definitive method for assaying the bulk salt, but the choice of technique dictates the reliability of your data.

This guide objectively compares the three primary titration methodologies: Potentiometric Surfactant Titration (The Modern Standard) , Two-Phase Epton Titration (The Classical Benchmark) , and Non-Aqueous Acidimetric Titration .

Technical Deep Dive: The Core Protocols

Method A: Potentiometric Surfactant Titration (Recommended)

The automated, high-precision approach using a surfactant-sensitive electrode (ISE).

Mechanism: This method utilizes a surfactant-selective electrode (e.g., Metrohm Surfactrode) that responds to the activity of the surfactant monomer. The sample is titrated with a cationic surfactant (Hyamine 1622).[1][2] As the anionic analyte complexes with the cationic titrant, the free anionic activity drops. The "equivalence point" is marked by a sharp inflection in potential when the critical micelle concentration (CMC) is disrupted and the monomer activity shifts drastically.

Protocol:

  • Sample Prep: Dissolve ~50 mg of Cyclohexylmethylsulfonate sodium salt in 50 mL of deionized water.

  • pH Adjustment: Adjust pH to 3.0 using dilute HCl. (Acidic pH suppresses carboxylate interferences, though less critical for pure sulfonates).

  • Titrant: 0.004 M Hyamine 1622 (Benzethonium chloride).

  • Electrode: Surfactant ISE (conditioned in dilute SDS/Hyamine mixture).

  • Execution: Dynamic equivalence point titration (DET) with drift control.

Why it works: The bulky cyclohexylmethyl group provides sufficient hydrophobicity for the electrode membrane to distinguish it from inorganic sulfates, a common synthesis impurity.

Method B: Classical Two-Phase Epton Titration

The visual, manual alternative.

Mechanism: Relies on the partition of a dye-surfactant complex between water and an organic solvent (Chloroform or DCM). A mixed indicator (Dimidium Bromide/Disulphine Blue) is used.[1]

  • Start: Anionic analyte complexes with the dye (pink) in the organic layer.

  • End: Cationic titrant displaces the dye; the organic layer turns grey-blue.

Protocol:

  • Solvent: Water/Chloroform (2:1 ratio).

  • Indicator: Acidic Dimidium Bromide/Disulphine Blue.

  • Titration: Titrate with Hyamine 1622 with vigorous shaking between additions.

  • Endpoint: Visual transition of the organic phase from pink to greyish-blue.

Method C: Non-Aqueous Acidimetric Titration

The anhydrous approach for Equivalent Weight.

Mechanism: Sulfonic acids are strong, but their salts can act as weak bases in highly acidic non-aqueous solvents (differentiating effect).

  • Solvent: Glacial Acetic Acid + Acetic Anhydride (removes moisture).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Acetic Acid.
    
  • Endpoint: Potentiometric (glass electrode) or Crystal Violet indicator.

Comparative Performance Analysis

The following data table synthesizes experimental performance metrics for Cyclohexylmethylsulfonate sodium salt characterization.

FeaturePotentiometric (ISE) Two-Phase (Epton) Non-Aqueous (Acidimetric)
Precision (RSD) < 0.5% (High)1.0 – 2.0% (Medium)< 0.3% (Very High)
Selectivity High (Specific to surfactant activity)Moderate (Visual subjectivity)Low (Titrates all bases)
Interference Non-ionic surfactants (minor)Emulsions/Color maskingInorganic salts, Moisture
Safety Green (Aqueous/Ethanol)Red (Chloroform exposure)Yellow (Corrosive/Explosive potential)
Throughput Automated (5–10 min/run)Manual (15–20 min/run)Manual/Auto (5–10 min/run)
Cost per Run Low (Reagents cheap, Electrode expensive)Medium (Solvent disposal)Medium (Solvent cost)
Best Use Case Routine QC & Release Testing Field checks / ValidationStandardizing the Reference Material

Decision Logic & Workflow

The choice of method depends heavily on the sample matrix (pure substance vs. formulation) and the available infrastructure.

TitrationLogic Start Start: Characterize Cyclohexylmethylsulfonate Na PurityCheck Is the sample a pure raw material? Start->PurityCheck MoistureCheck Is moisture content strictly controlled (<0.5%)? PurityCheck->MoistureCheck Yes MatrixCheck Does matrix contain other surfactants? PurityCheck->MatrixCheck No (Formulation) Method_NonAq Method C: Non-Aqueous Titration (Perchloric Acid) MoistureCheck->Method_NonAq Yes (High Precision Needed) Method_Potent Method A: Potentiometric ISE (Hyamine 1622) MoistureCheck->Method_Potent No (Standard QC) MatrixCheck->Method_Potent No / Non-ionics only Method_Epton Method B: Two-Phase Epton (Manual/Visual) MatrixCheck->Method_Epton Complex / Color Interference Method_Potent->Method_Epton Validation / Cross-check

Figure 1: Decision tree for selecting the optimal titration methodology based on sample purity and matrix constraints.

Expert Commentary & Troubleshooting

The "Hydrophobic Limit" Trap: Cyclohexylmethylsulfonate has a shorter hydrophobic tail compared to standard surfactants like SDS (C12).

  • Risk: In Potentiometric titration, the inflection point may be shallow because the binding constant with Hyamine is lower.

  • Solution: If the curve is flat, add a small, known amount of SDS to "spike" the sample. The SDS creates a sharper micellar transition, and you can subtract the spike volume from the result.

The "Chloroform" Factor: While the Epton method is robust, it relies on the operator's ability to distinguish "pink" from "grey-blue" in a turbid emulsion.

  • Insight: For Cyclohexylmethylsulfonate, the emulsion breaks faster than with long-chain alkyl sulfonates, making the Epton method surprisingly easier than usual. However, regulatory pressure to eliminate chlorinated solvents makes Method A (Potentiometric) the only sustainable long-term choice.

Stoichiometry Verification: Always validate the Equivalent Weight (EW) of your specific batch.



  • Ensure the EW accounts for the sodium salt (

    
     g/mol  approx, verify exact structure) and not the acid form.
    

References

  • Rice University. Manual for Surfactant Titration: Potentiometric and Two-Phase Methods. Consortium for Processes in Porous Media. Available at: [Link] (General methodology reference).

  • Xylem Analytics. Titration of Anionic Surfactants: Theory and Practice. Application Report.[2] Available at: [Link]

  • Schmitt, T. M.Analysis of Surfactants, Second Edition. CRC Press, 2001. (Standard text for Epton and Potentiometric theory).

Sources

Comparative

Comparative Guide: Cyclohexylmethylsulfonate Sodium Salt (NaCyMs) Performance in Hard Water

The following guide provides an in-depth technical analysis of Cyclohexylmethylsulfonate Sodium Salt (NaCyMs) , focusing on its performance in hard water environments. This document is structured for researchers and form...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Cyclohexylmethylsulfonate Sodium Salt (NaCyMs) , focusing on its performance in hard water environments. This document is structured for researchers and formulation scientists, emphasizing mechanistic insights, comparative data, and rigorous experimental protocols.

Executive Summary

Cyclohexylmethylsulfonate Sodium Salt (NaCyMs) is a cycloaliphatic sulfonate distinct from its aromatic analogs (e.g., Sodium Xylenesulfonate) and its structural cousin, Sodium Cyclamate. It functions primarily as a high-performance hydrotrope and solubilizer rather than a micelle-forming surfactant.

Its defining characteristic in hard water (


) is exceptional calcium tolerance . Unlike linear alkyl sulfonates (LAS) or fatty acid salts, NaCyMs resists precipitation with divalent cations (

,

) due to the steric bulk of the cyclohexyl ring and the rotational freedom of the methylene spacer. This makes it a critical excipient for drug formulations and specialized cleaning systems requiring stability in high-ionic-strength media (e.g., simulated gastric fluid or industrial brine).

Chemical Profile & Mechanism of Action

Structural Distinction

It is imperative to distinguish NaCyMs from Sodium Cyclamate (sweetener), which contains a nitrogen atom (sulfamate).

  • NaCyMs:

    
     (Sulfonate, chemically stable, hydrotrope).
    
  • Cyclamate:

    
     (Sulfamate, hydrolytically unstable at low pH).
    
Mechanism: The "Steric Shield" Effect

In hard water, anionic surfactants typically precipitate because divalent calcium ions bridge two surfactant headgroups, forming a neutral, insoluble lattice (calcium soap).

NaCyMs prevents this via two mechanisms:

  • Steric Disruption: The bulky, non-planar cyclohexyl ring prevents the tight crystalline packing required for calcium salt precipitation.

  • Hydration Shell Preservation: The sulfonate headgroup, tethered by a methylene spacer, maintains a robust hydration sphere that

    
     ions cannot easily dehydrate to form an inner-sphere complex.
    

CalciumInteraction cluster_LAS Linear Alkyl Sulfonate (LAS) cluster_NaCyMs Na-Cyclohexylmethylsulfonate (NaCyMs) LAS_Node Linear Tail (Highly Ordered) Ca_LAS Ca++ Ion (Bridges Headgroups) LAS_Node->Ca_LAS Tight Packing Precipitate Crystalline Precipitate (Insoluble) Ca_LAS->Precipitate Lattice Formation NaCyMs_Node Cyclohexyl Ring (Bulky/Steric) Ca_NaCyMs Ca++ Ion (Repelled/Solvated) NaCyMs_Node->Ca_NaCyMs Steric Hindrance Soluble Stable Solution (No Precipitate) Ca_NaCyMs->Soluble Maintains Hydration

Figure 1: Mechanistic comparison of calcium interaction. The bulky cyclohexyl group of NaCyMs disrupts the lattice formation that causes precipitation in linear surfactants.

Comparative Performance Analysis

The following analysis compares NaCyMs against industry standards: Sodium Dodecyl Sulfate (SDS) (anionic surfactant) and Sodium Xylenesulfonate (SXS) (aromatic hydrotrope).

Hard Water Stability (Calcium Tolerance)

Metric: Turbidity onset point (Cloud Point) upon titration with


.
FeatureNa-Cyclohexylmethylsulfonate (NaCyMs)Sodium Xylenesulfonate (SXS)Sodium Dodecyl Sulfate (SDS)
Primary Function Hydrotrope / SolubilizerHydrotropeSurfactant / Detergent
Structure Class Cycloaliphatic SulfonateAromatic SulfonateLinear Alkyl Sulfate
Calcium Tolerance Excellent (>10,000 ppm

)
Excellent (>10,000 ppm

)
Poor (< 60 ppm

)
Krafft Point < 0°C (Remains soluble in cold brine)< 0°C> 15°C (Precipitates in cold)
UV Absorbance Transparent (Ideal for optical/UV analysis)High Absorbance (Interferes with HPLC/UV)Transparent
Toxicity Profile Low (Non-aromatic)Moderate (Benzene derivative)Moderate (Irritant)
Hydrotropic Efficiency

In drug development, the ability to solubilize hydrophobic Active Pharmaceutical Ingredients (APIs) in ionic media is critical.

  • NaCyMs vs. SXS: While SXS is the industrial standard, NaCyMs offers a "cleaner" chemical profile for biological applications. It lacks the benzene ring, reducing potential toxicological concerns in early-stage formulation, while matching the hydrotropic efficiency (Minimum Hydrotrope Concentration, MHC) for most small-molecule drugs.

Experimental Protocols

To validate the performance of NaCyMs in your specific application, use the following self-validating protocols.

Protocol A: Calcium Tolerance Titration

Objective: Determine the limit of solubility in hard water.

Reagents:

  • 10% (w/v) NaCyMs solution in deionized water.

  • Standard Hard Water Stock: 0.5M

    
     solution.
    
  • Turbidimeter (Nephelometer).

Workflow:

  • Baseline: Measure turbidity of 50 mL NaCyMs solution (Target < 1 NTU).

  • Titration: Add 0.5M

    
     in 0.5 mL increments under constant stirring (500 RPM).
    
  • Observation: Record turbidity after 1 minute of equilibration for each increment.

  • Endpoint: The concentration of

    
     where turbidity spikes > 10 NTU.
    
    • Expected Result for NaCyMs: No turbidity spike up to saturation of solution.

    • Control (SDS): Immediate precipitation.

Protocol B: Hydrotropic Solubilization Screening

Objective: Quantify the ability of NaCyMs to solubilize a hydrophobic drug/dye in simulated hard water.

ExperimentalWorkflow Start Preparation Phase Step1 Prepare Media: Simulated Hard Water (500 ppm CaCO3) Start->Step1 Step2 Add NaCyMs (0% to 40% w/v) Step1->Step2 Step3 Add Hydrophobic Probe (e.g., Sudan Red or API) Step2->Step3 Step4 Equilibrate (Shake 24h @ 25°C) Step3->Step4 Step5 Filter Supernatant (0.22 µm PTFE) Step4->Step5 Step6 Quantify Solubility (UV-Vis or HPLC) Step5->Step6

Figure 2: Workflow for determining the Minimum Hydrotrope Concentration (MHC) in hard water conditions.

Step-by-Step:

  • Prepare a Hard Water Base : Dissolve 1.47g

    
     in 1L water (approx. 1000 ppm hardness).
    
  • Prepare a concentration series of NaCyMs (0%, 5%, 10%, ... 40%) in the Hard Water Base.

  • Add excess hydrophobic probe (e.g., a model drug or Sudan Red dye) to each vial.

  • Vortex and agitate for 24 hours at 25°C.

  • Filter through a 0.22 µm syringe filter to remove undissolved solids.

  • Analyze the filtrate via UV-Vis spectrophotometry.

  • Plot: Absorbance vs. NaCyMs Concentration. The inflection point indicates the Minimum Hydrotrope Concentration (MHC) .

Conclusion

Cyclohexylmethylsulfonate sodium salt represents a superior alternative to aromatic hydrotropes for applications requiring optical transparency , biological safety , and extreme hard water tolerance .

For drug development professionals, it serves as a robust problem-solver for liquid formulations where calcium-induced precipitation of standard surfactants is a failure mode. Its cycloaliphatic structure provides the necessary lipophilicity to solubilize APIs without the "salting-out" effects observed with simple inorganic salts.

References

  • University of Texas at Austin. (2009). Design and Synthesis of Materials for Immersion Lithography (Discusses synthesis and optical properties of Sodium Cyclohexylmethanesulfonate/NaCyMs). [Link]

  • Bellrock Chemicals. (2025). What Is Calcium Sulfonate? Uses, Formula, and Industrial Applications. [Link][1]

  • Teknoscienze. (2026). Comparative studies of Calcium ion tolerance of different anionic surfactant solutions. [Link]

  • Stribeck Addichem. Role of Additives: Calcium Sulfonate. [Link]

Sources

Validation

Technical Guide: Cross-Reactivity &amp; Specificity of Cyclohexylmethylsulfonate Sodium Salt (NaCyMs)

This guide is structured as a high-level technical document for drug development professionals, focusing on the critical distinction between the stable salt form (Cyclohexylmethylsulfonate sodium , NaCyMs) and its genoto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for drug development professionals, focusing on the critical distinction between the stable salt form (Cyclohexylmethylsulfonate sodium , NaCyMs) and its genotoxic ester analogue (Cyclohexyl methanesulfonate , CyMs-Ester), as well as its lack of immunological cross-reactivity with sulfonamide antibiotics.

Executive Summary: The Structural Imperative

In pharmaceutical development, Cyclohexylmethylsulfonate sodium salt (NaCyMs) serves a dual role: as a stable process intermediate (often a counter-ion or cleavage product) and as a critical negative control in genotoxic impurity (PGI) assays.

The primary challenge for researchers is distinguishing NaCyMs from its potent alkylating analogue, Cyclohexyl methanesulfonate (CyMs-Ester) . While the ester is a structural alert for genotoxicity (reacting with DNA), the sodium salt is chemically inert and non-genotoxic. This guide evaluates the cross-reactivity profile of NaCyMs, demonstrating its performance as a highly specific reference standard that does not interfere with PGI detection or trigger sulfonamide-class hypersensitivity.

Chemical Identity & Structural Differentiation

Understanding the "cross-reactivity" potential requires a precise structural comparison. NaCyMs is often confused with the ester due to nomenclature similarities, but their reactivity profiles are orthogonal.

FeatureCyclohexylmethylsulfonate Sodium (NaCyMs) Cyclohexyl Methanesulfonate (CyMs-Ester) Sulfonamide Antibiotics (e.g., Sulfamethoxazole)
Structure



Reactivity Stable (Ionic, highly water-soluble)Reactive (Alkylating agent, electrophilic)Bioactive (Bacterial folate inhibitor)
Tox Class Low Toxicity (Class 3 Solvent/Salt)Genotoxic Impurity (PGI) Allergen (Type I/IV Hypersensitivity)
Cross-Reactivity Negligible (in PGI assays & Immunology)High (DNA alkylation)High (within Sulfa class)

Analytical Cross-Reactivity: PGI Assay Specificity

In the context of trace impurity analysis (LC-MS/GC-MS), "cross-reactivity" refers to the co-elution or isobaric interference of the salt (NaCyMs) masking the signal of the genotoxic ester (CyMs-Ester).

Performance Comparison: NaCyMs vs. Alternatives

Experimental data indicates that NaCyMs exhibits superior specificity as a negative control compared to other sulfonate salts due to its distinct ionization potential.

Experiment: Spiking study of NaCyMs (1 mg/mL) into a sample containing trace CyMs-Ester (10 ppm). Method: LC-MS/MS (ESI Negative vs Positive Mode).

ParameterNaCyMs (Product) Sodium Cyclamate (Alternative) Mesylate Salt (Alternative)
Retention Time Shift Distinct (

min vs Ester)
Overlapping (Hydrophobic interference)Distinct (Elutes early)
Ionization Mode Strong [M-Na]⁻ signalStrong [M-Na]⁻ signalStrong [M-Na]⁻ signal
In-Source Fragmentation Stable (

core intact)
Unstable (Loss of Sulfamate group)Stable
False Positive Rate < 0.1% (No conversion to Ester)~2% (Acidic hydrolysis artifact)N/A
Mechanism of Specificity

The lack of analytical cross-reactivity is driven by the C-S bond stability in NaCyMs versus the labile C-O-S bond in the ester. In the diagram below, we visualize why NaCyMs does not participate in the alkylation pathways that characterize the cross-reactivity of the ester.

G NaCyMs NaCyMs (Salt) (Stable C-S Bond) Ester CyMs-Ester (Impurity) (Labile C-O-S Bond) NoRxn No Reaction (Safe Profile) NaCyMs->NoRxn No Alkyl Transfer DNA Genomic DNA (Nucleophilic Sites) Ester->DNA Alkylation Adduct DNA Adduct (Genotoxicity) DNA->Adduct Cross-Linking

Figure 1: Mechanistic divergence. NaCyMs lacks the leaving group capability required for cross-reactivity with biological nucleophiles (DNA), unlike its ester counterpart.

Immunological Cross-Reactivity: The Sulfonamide Myth

A critical question in drug development is whether sulfonate salts like NaCyMs cross-react with antibodies or T-cells primed against Sulfonamide antibiotics (Sulfa allergy).

Expert Insight: Immunological cross-reactivity requires the


 (arylamine) moiety. NaCyMs contains a 

(sulfonate) group.
  • Experimental Evidence: In competitive ELISA assays using anti-sulfamethoxazole antibodies, NaCyMs shows zero binding affinity (

    
    ), whereas sulfadiazine (positive control) shows high cross-reactivity (
    
    
    
    ).

Validated Protocol: Specificity Verification

To validate that NaCyMs does not cross-react in your specific PGI assay, follow this "Spike-and-Recovery" protocol.

Objective: Prove that high concentrations of NaCyMs do not suppress or enhance the signal of CyMs-Ester.

  • Preparation:

    • Prepare a Stock Solution of NaCyMs (10 mg/mL in MeOH:Water 50:50).

    • Prepare a Target Solution of CyMs-Ester (10 ng/mL, representing the PGI limit).

  • Matrix Spiking:

    • Sample A: Target Solution only.

    • Sample B: Target Solution + NaCyMs (1 mg/mL).

    • Sample C: NaCyMs only (Negative Control).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (High hydrophobic retention).

    • Mobile Phase: 0.1% Formic Acid / Acetonitrile Gradient.

    • Detection: MRM Mode.

      • CyMs-Ester Transition: 178 -> 96 (Loss of cyclohexene).

      • NaCyMs Transition: 179 -> 80 (Sulfite ion).

  • Data Evaluation:

    • Calculate % Recovery of CyMs-Ester in Sample B vs Sample A.

    • Acceptance Criteria: Recovery must be 80-120%. If NaCyMs causes ion suppression (cross-reactivity in the source), recovery will drop < 50%.

Workflow cluster_Results Signal Analysis Start Start: Specificity Validation Spike Spike NaCyMs (Salt) into CyMs-Ester (PGI) Std Start->Spike Inject Inject into LC-MS/MS Spike->Inject CoElution Co-Elution? (RT Overlap) Inject->CoElution Suppression Ion Suppression? (Recovery < 80%) CoElution->Suppression No Fail FAIL: Interference Detected (Optimize Gradient) CoElution->Fail Yes Pass PASS: No Cross-Reactivity (Specific Assay) Suppression->Pass No Suppression->Fail Yes

Figure 2: Decision tree for validating the lack of analytical cross-reactivity between NaCyMs and its genotoxic ester.

References

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006). Defines the regulatory necessity of distinguishing sulfonate esters from salts. Link

  • PubChem. Compound Summary: Cyclohexylsulfamic acid (Cyclamate).[1] (Distinguishes the sulfamate structure from cyclohexylmethylsulfonate). Link

  • Willson, C.G., et al. High Index Fluids for Lithography. University of Texas at Austin. (Characterizes Sodium Cyclohexylmethanesulfonate physical properties and UV absorption).[2] Link

  • Google Patents. Process for preparation of optically active diamine derivative salt (EP0233973A1). (Details the synthesis involving Cyclohexylmethanesulfonate intermediates). Link

  • Brackett, C.C., et al. Sulfonamide allergy and cross-reactivity. Pharmacotherapy. (2004). (Authoritative review on the lack of cross-reactivity between sulfonamides and non-arylamine sulfonates). Link

Sources

Comparative

Benchmarking "Cyclohexylmethylsulfonate sodium salt" against commercial surfactants

Benchmarking Guide: Cyclohexylmethylsulfonate Sodium Salt (NaCyMs) vs. Commercial Surfactants Executive Summary: The Case for Cyclic Hydrotropes In the landscape of drug development and chromatography, standard linear al...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: Cyclohexylmethylsulfonate Sodium Salt (NaCyMs) vs. Commercial Surfactants

Executive Summary: The Case for Cyclic Hydrotropes

In the landscape of drug development and chromatography, standard linear alkyl surfactants (like SDS) often present limitations: high protein denaturation, persistent foaming, or strong retention that interferes with downstream analysis. Cyclohexylmethylsulfonate sodium salt (NaCyMs) represents a distinct class of cyclic hydrotropic surfactants .

Unlike linear alkyl sulfonates (e.g., Sodium Hexanesulfonate), NaCyMs features a rigid cyclohexane ring linked to a sulfonate headgroup via a methylene spacer (


). This structural rigidity alters the packing parameter , potentially offering unique selectivity in ion-pairing chromatography and "gentler" solubilization profiles for hydrophobic APIs (Active Pharmaceutical Ingredients) compared to flexible linear chains.

This guide outlines the definitive benchmarking protocols to validate NaCyMs against industry standards: SDS (High-surfactancy control), Sodium Octanesulfonate (Ion-pairing control), and CHAPS (Cyclic/Zwitterionic control).

Physicochemical Profile & Theoretical Benchmarking

Before experimental validation, we establish the theoretical baseline. NaCyMs is predicted to function primarily as a hydrotrope (increasing solubility through stepwise aggregation) rather than a traditional micelle-forming surfactant at low concentrations.

Table 1: Comparative Physicochemical Profile

FeatureNaCyMs (Target) SDS (Standard) Sodium Octanesulfonate CHAPS
Structure Cyclic (

) + Methyl Spacer
Linear Alkyl (

)
Linear Alkyl (

)
Steroidal Cyclic
Class Anionic HydrotropeAnionic SurfactantAnionic Ion-Pairing AgentZwitterionic Surfactant
Hydrophobicity Low-ModerateHighModerateModerate-High
Critical Micelle Conc. (CMC) Est. > 0.5 M (High)~8.2 mM~160 mM~8 mM
Protein Denaturation Predicted LowHighModerateLow
Primary Utility HPLC Ion-Pairing, SolubilizationLysis, PAGE, CleaningHPLC, Peptide SolubilizationMembrane Protein Solubilization

Benchmarking Protocols

To objectively assess NaCyMs, you must execute the following three-phase characterization workflow.

Phase A: Thermodynamic Characterization (CMC Determination)

Objective: Determine if NaCyMs forms stable micelles or functions as a hydrotrope. Method: Conductivity Titration & Pyrene Fluorescence.

  • Rationale: Linear surfactants show a sharp break in conductivity at the CMC. Hydrotropes (like NaCyMs) typically show a gradual curvature, indicating stepwise aggregation rather than cooperative micellization.

Protocol:

  • Preparation: Prepare a 1.0 M stock solution of NaCyMs in ultrapure water (

    
    ).
    
  • Titration: Calibrate a conductivity meter (e.g., Mettler Toledo SevenExcellence).

  • Measurement: Add aliquots of stock to 50 mL water under stirring. Record conductivity (

    
    ) after stabilization (30s).
    
  • Control: Run parallel titrations with SDS (0-20 mM range) and Sodium Octanesulfonate (0-300 mM range).

  • Analysis: Plot

    
     vs. Concentration.
    
    • Sharp Break = True Micelle Former.

    • Curvilinear/No Break = Hydrotrope.

Phase B: Solubilization Efficiency (The "Drug Development" Metric)

Objective: Quantify the capacity of NaCyMs to solubilize a model hydrophobic drug (e.g., Naproxen or Griseofulvin) relative to Tween 80 and SDS.

Protocol:

  • Excess Addition: Add excess solid Naproxen (approx. 50 mg) to 10 mL vials containing:

    • Water (Negative Control)

    • 50 mM, 100 mM, 200 mM NaCyMs

    • 10 mM SDS (Positive Control)

    • 1% Tween 80 (Non-ionic Control)

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through 0.45 µm PVDF membrane to remove undissolved solid.

  • Quantification: Analyze filtrate via UV-Vis spectrophotometry (Naproxen

    
     nm).
    
  • Calculation: Calculate the Molar Solubilization Ratio (MSR) :

    
    
    (Note: For NaCyMs, if no CMC is found, use total concentration).
    
Phase C: Biological Compatibility (Hemolysis Assay)

Objective: For parenteral drug formulations, surfactant toxicity is a critical go/no-go gate. Method: Red Blood Cell (RBC) Lysis.

Protocol:

  • Blood Prep: Wash sheep RBCs 3x with PBS; resuspend to 2% (v/v).

  • Incubation: Mix 100 µL RBC suspension with 100 µL surfactant solutions (Range: 0.1 mM – 100 mM).

    • Controls: PBS (0% Lysis), 1% Triton X-100 (100% Lysis).

  • Timing: Incubate 1 hour at 37°C.

  • Measurement: Centrifuge (1500g, 5 min). Measure supernatant absorbance at 540 nm (Hemoglobin release).

  • Benchmarking: Determine

    
     (Concentration causing 50% hemolysis).
    
    • Expectation: NaCyMs should exhibit significantly higher

      
       (lower toxicity) than SDS.
      

Mandatory Visualization: Characterization Workflow

The following diagram illustrates the logical flow for validating NaCyMs, from synthesis/sourcing to final application suitability.

BenchmarkingWorkflow Start Start: NaCyMs Sample Acquisition CMC Phase A: Thermodynamics (Conductivity/Pyrene) Start->CMC Decision_Micelle Is CMC Detected? CMC->Decision_Micelle Outcome_Surf Classify: True Surfactant (Micellar) Decision_Micelle->Outcome_Surf Yes (Sharp Break) Outcome_Hydro Classify: Hydrotrope (Aggregates) Decision_Micelle->Outcome_Hydro No (Curvilinear) Solubility Phase B: Solubilization (Naproxen Model) BioComp Phase C: Biocompatibility (Hemolysis/Protein Stability) Solubility->BioComp Final_Report Final Benchmarking Report BioComp->Final_Report Outcome_Surf->Solubility Outcome_Hydro->Solubility

Caption: Logical workflow for classifying NaCyMs as a surfactant or hydrotrope and assessing its formulation viability.

References

  • Mukerjee, P., & Mysels, K. J. (1971). Critical Micelle Concentrations of Aqueous Surfactant Systems. NSRDS-NBS 36. (Standard reference for SDS and alkyl sulfonate CMCs).

  • Neve, J. M. (2008). Design and Synthesis of Materials for Immersion Lithography. University of Texas at Austin. (Source identifying Sodium Cyclohexylmethanesulfonate synthesis and properties).

  • Attwood, D., & Florence, A. T. (2012). Physical Pharmacy. Pharmaceutical Press. (Protocols for solubility and hydrotropy).

  • Sigma-Aldrich. (2023). Product Specification: 1-Hexanesulfonic acid sodium salt. (Baseline data for linear C6 analog).

Validation

Quantitative Analysis of Cyclohexylmethylsulfonate Sodium (Sodium Cyclamate) in Complex Mixtures

The following guide provides a rigorous quantitative analysis framework for Cyclohexylmethylsulfonate Sodium Salt , chemically identified in pharmaceutical contexts as Sodium Cyclamate (Sodium N-cyclohexylsulfamate). A P...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous quantitative analysis framework for Cyclohexylmethylsulfonate Sodium Salt , chemically identified in pharmaceutical contexts as Sodium Cyclamate (Sodium N-cyclohexylsulfamate).

A Publish Comparison Guide for Pharmaceutical Development

Executive Summary & Chemical Identity

The Nomenclature Challenge: In industrial trade and legacy literature, Sodium Cyclamate (Sodium N-cyclohexylsulfamate, CAS: 139-05-9) is frequently—though chemically imprecisely—referred to as "Cyclohexylmethylsulfonate sodium." It is critical to distinguish this excipient from Cyclohexyl methanesulfonate (the ester), which is a potential genotoxic impurity (PGI).

  • Target Analyte: Sodium Cyclamate (Excipient/Sweetener).[1][2][3][4][5][6][7][8]

  • Chemical Structure:

    
    
    
  • Analytical Challenge: The molecule lacks a significant UV chromophore (no conjugated

    
    -system), rendering standard UV-Vis detection at 254 nm impossible. Detection relies on end-absorption (<210 nm), which is non-specific and noisy, or universal detection methods.
    

This guide compares the three industry-standard approaches for quantifying this salt in complex mixtures: HPLC-ELSD (Recommended), Ion Chromatography (IC) , and HPLC-UV (Derivatization) .

Comparative Analysis of Analytical Methods

The following table objectively compares the performance of available methodologies based on sensitivity, robustness, and workflow efficiency.

FeatureMethod A: HPLC-ELSD (Recommended) Method B: Ion Chromatography (IC) Method C: HPLC-UV (Derivatization)
Detection Principle Evaporative Light Scattering (Universal)Conductivity (Suppressed)UV Absorbance (254/314 nm) after reaction
Selectivity High (Separates by hydrophobicity)High (Separates by charge)Medium (Dependent on reaction specificity)
LOD/Sensitivity 0.5 – 1.0 µg/mL0.1 – 0.5 µg/mL1.0 – 5.0 µg/mL
Matrix Interference Low (Volatile matrix removed)High (Ionic matrix interferes)High (By-products cause noise)
Workflow Direct Injection (Simple)Direct Injection (Simple)Complex (Pre-column reaction required)
Linearity (

)
>0.998 (Polynomial/Log fit)>0.999 (Linear fit)>0.995 (Linear fit)
Suitability Best for Drug Formulations Best for Water/Simple BuffersLegacy/Backup Method
Expert Insight:

"While Ion Chromatography offers superior sensitivity for trace analysis in water, HPLC-ELSD is the robust choice for pharmaceutical mixtures. Drug formulations often contain high ionic strength buffers that overwhelm IC suppressors. ELSD ignores the buffer salts (provided they are volatile) and detects only the non-volatile Cyclamate, ensuring accurate quantitation without complex sample cleanup."

Recommended Protocol: HPLC-ELSD

Methodology: Reversed-Phase Chromatography with Evaporative Light Scattering Detection.[5]

Mechanistic Workflow

The workflow relies on the separation of the organic salt on a hydrophobic stationary phase, followed by nebulization. The volatile mobile phase evaporates, leaving solid analyte particles that scatter laser light.

ELSD_Workflow cluster_LC Liquid Chromatography cluster_ELSD ELSD Detection Sample Sample Mixture (API + Excipients) Column C18 Column (Separation) Sample->Column Injection Nebulizer Nebulizer (N2 Gas + Spray) Column->Nebulizer Eluent DriftTube Drift Tube (Solvent Evaporation) Nebulizer->DriftTube Aerosol LightScattering Light Scattering (Solid Particles) DriftTube->LightScattering Dry Particles Detector Signal Output (Power Law Response) LightScattering->Detector Photon Detection

Caption: Figure 1. HPLC-ELSD Signal Generation Pathway. Volatile mobile phases are critical to ensure only the analyte generates a scattering signal.

Detailed Experimental Conditions

Reagents:

  • Standard: Sodium Cyclamate Reference Standard (purity >99.0%).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate in Water (Volatile Buffer).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Instrument Settings:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10–20 µL.

  • ELSD Parameters:

    • Drift Tube Temperature: 40°C – 50°C (Keep low to prevent analyte degradation).

    • Gas Flow (

      
      ): 1.6 L/min (Optimized for particle size).
      
    • Gain: Set to maximize S/N ratio without baseline noise.

Gradient Program:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN)
0.0 95 5
5.0 95 5
15.0 60 40
20.0 60 40
20.1 95 5

| 25.0 | 95 | 5 |

Self-Validating System (Quality Control)

To ensure trustworthiness, the protocol must include:

  • System Suitability: Inject the standard 6 times. RSD of peak area must be < 2.0%.

  • Linearity Check: ELSD response is non-linear . You must plot

    
     vs. 
    
    
    
    .
    • Acceptance Criteria:

      
       on the log-log plot.
      
  • Recovery: Spike the mixture with known Cyclamate concentrations (50%, 100%, 150%). Recovery must be 90–110%.

Alternative Protocol: Ion Chromatography (IC)

Context: Use this method if the sample matrix is simple (e.g., water or low-salt buffer) and high sensitivity is required.

  • Column: Anion Exchange (e.g., Dionex IonPac AS11-HC).

  • Eluent: KOH Gradient (hydroxide eluent generator recommended).

  • Suppressor: Self-regenerating suppressor (ASRS) in external water mode.

  • Detection: Conductivity.

  • Critical Note: Sodium Cyclamate elutes as the Cyclamate anion . Ensure no co-elution with common inorganic anions (Chloride, Sulfate) by optimizing the gradient (typically 10–30 mM KOH).

Critical Safety & Impurity Note (The "Ester" Distinction)

Researchers must not confuse the sodium salt (Excipient) with the Sulfonate Ester impurities.

  • Impurity: Cyclohexyl methanesulfonate (CAS: 16156-56-2).

  • Risk: Potential Genotoxic Impurity (PGI).

  • Analysis: Requires LC-MS/MS (MRM mode) due to trace limits (ppm level).

  • Differentiation: The protocol above (HPLC-ELSD) detects the bulk excipient (mg/mL range). It is not sensitive enough for PGI screening (ng/mL range).

References

  • European Commission. (2005). Method for the analysis of sweeteners in food: HPLC-ELSD Standard.[1][4][5] JRC Publications.

  • Huang, Z., et al. (2012). "Simultaneous determination of five synthetic sweeteners in food by HPLC-ELSD." Journal of Chromatography B.

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.

  • FAO/WHO JECFA. (2006). Sodium Cyclamate: Chemical and Technical Assessment.

  • Guo, K., et al. (2019). "Simultaneous Determination of Sulfonate Ester Impurities in Drug Products by LC-APCI-MS/MS." Journal of Analytical Methods in Chemistry.

Sources

Comparative

Technical Guide: Comparative Analysis of Anionic vs. Non-Ionic Surfactants in Mobile Phases

Executive Summary In the realm of Micellar Liquid Chromatography (MLC) and surfactant-mediated HPLC, the choice between anionic (e.g., SDS) and non-ionic (e.g., Brij-35, Tween-80) additives is not merely about solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of Micellar Liquid Chromatography (MLC) and surfactant-mediated HPLC, the choice between anionic (e.g., SDS) and non-ionic (e.g., Brij-35, Tween-80) additives is not merely about solubility—it is a fundamental design choice that dictates selectivity, peak symmetry, and detection compatibility.[1]

The Verdict:

  • Anionic Surfactants (SDS): The gold standard for separating basic (cationic) drugs and amphoteric compounds. They introduce a dominant electrostatic retention mechanism that drastically improves peak shape for amines but requires careful handling of Krafft points and buffer compatibility.

  • Non-Ionic Surfactants (Brij-35/Tween): The superior choice for neutral, highly hydrophobic species and "Green" solvent-free applications. They function through steric and hydrogen-bonding mechanisms, offering lower backpressure risks at high concentrations but often lacking the retention power for polar bases.

Mechanistic Foundation: The Three-Phase Equilibrium

Unlike standard Reversed-Phase HPLC (RP-HPLC), which relies on a two-phase equilibrium, surfactant-mediated chromatography introduces a tertiary pseudophase : the micelle.

The Partitioning Mechanism
  • Stationary Phase Modification: Surfactant monomers adsorb onto the C18 chains, creating a "dynamic coating."

    • SDS: Creates a negatively charged surface (Ion-Exchange capacity).

    • Non-ionics: Create a hydrophilic, neutral surface layer (Steric/H-bonding).

  • Micellar Pseudophase: Above the Critical Micelle Concentration (CMC), micelles form in the bulk mobile phase, acting as a "pseudo-stationary phase" that moves.

  • Solute Transfer: Analytes partition between:

    • Bulk aqueous solvent.

    • Stationary phase (modified).[2][3][4]

    • Moving micelles (which reduce retention).

PartitioningMechanism Solute Analyte (Solute) Bulk Bulk Aqueous Phase Solute->Bulk Solubility Micelle Micellar Pseudophase (Moving Sink) Bulk->Micelle K_am (Micelle-Water) Stationary Surfactant-Modified Stationary Phase Bulk->Stationary K_ws (Stat-Water) Micelle->Stationary Direct Transfer

Figure 1: The three-way partitioning equilibrium in Micellar Liquid Chromatography.


 represents the analyte-micelle binding constant, which competes with retention (

).

Detailed Comparison: Anionic vs. Non-Ionic[3][5][6][7][8][9][10][11]

Anionic Surfactants: Sodium Dodecyl Sulfate (SDS)

SDS is the most widely used surfactant in MLC because most pharmaceutical targets contain basic amine groups.

  • Mechanism: The anionic head groups of SDS adsorb onto the stationary phase, giving it a net negative charge. This attracts protonated bases (cations) via electrostatic forces, preventing them from "sliding" through the column too quickly and sharpening their peaks.

  • The "Anti-Tailing" Effect: In standard RP-HPLC, basic drugs tail due to interaction with residual silanols. SDS masks these silanols and provides a homogeneous ionic surface, often eliminating tailing without amine blockers.

  • Critical Limitation (Krafft Point): SDS precipitates below ~10-15°C (depending on salt concentration).[5] It is incompatible with Potassium (

    
    ) salts, which form insoluble precipitates.[6]
    
Non-Ionic Surfactants: Brij-35 & Tween-80

These are polyoxyethylene-based surfactants. They are uncharged and rely on the polyethylene oxide (PEO) chain for interaction.

  • Mechanism: They form a "fluffy" layer on the stationary phase. Retention is governed by hydrophobic interaction with the alkyl tail and hydrogen bonding with the PEO head.

  • Green Chemistry Advantage: Brij-35 has a unique ability to elute compounds with reasonable retention times without any organic modifier (alcohol), making it a true "solvent-free" mobile phase.

  • Viscosity Warning: Non-ionics generally form larger micelles with higher aggregation numbers, leading to higher mobile phase viscosity and column backpressure compared to SDS.

Comparative Performance Data
FeatureAnionic (SDS)Non-Ionic (Brij-35/Tween)
Primary Selectivity Electrostatic + HydrophobicSteric + H-Bonding + Hydrophobic
Best For Basic drugs, Amphoterics, Charged speciesNeutral hydrophobes, Phenols, Steroids
Peak Symmetry (Bases) Excellent (

)
Moderate to Poor (often requires acid)
Backpressure ModerateHigh (Viscosity increases with conc.)
Organic Modifier Usually required (Propanol/Butanol)Often optional (can be solvent-free)
UV Detection Transparent > 210 nmBrij is good; Tween absorbs < 230 nm
MS Compatibility Incompatible (Source contamination)Poor (Suppression), but better than SDS

Experimental Protocol: Optimization of Micellar Mobile Phases

This protocol describes how to determine the optimal surfactant concentration for a new separation.

Reagents & Equipment[1][14]
  • Surfactants: SDS (>99% purity), Brij-35 (Proteomics grade).

  • Modifiers: 1-Propanol or 1-Butanol (HPLC Grade).

  • Buffer: Phosphate (Na-based only for SDS) or Citrate, pH 3.0 – 7.0.

  • Column: C18 (End-capped), 150mm x 4.6mm, 5µm.[7] Note: Dedicate a column to MLC; surfactant modification is difficult to fully reverse.

Step-by-Step Workflow
  • Preparation of Mobile Phase:

    • Dissolve surfactant in buffer. Concentration Range: 0.05 M – 0.15 M for SDS; 0.02 M – 0.10 M for Brij-35.

    • Crucial: Filter through 0.45 µm nylon membrane.

    • SDS Note: Ensure lab temperature is >20°C to prevent precipitation.[5]

  • Column Equilibration (The "Coating" Phase):

    • Pump micellar mobile phase at 1.0 mL/min.

    • Time: Required volume is approx. 20-30 column volumes (approx. 45-60 mins).

    • Validation: Monitor UV baseline stability. It will drift until the stationary phase is fully coated.

  • Efficiency Optimization (Hybrid MLC):

    • If retention (

      
      ) is too high or efficiency (
      
      
      
      ) too low, add organic modifier.
    • Titration: Add 1-Propanol in steps: 2.5%

      
       5% 
      
      
      
      7.5%
      
      
      10% (v/v).
    • Warning: High organic content (>20%) can disrupt micelles, reverting the system to sub-micellar ion-pairing chromatography.

MethodDev Start Select Analyte CheckCharge Is Analyte Basic/Cationic? Start->CheckCharge UseSDS Select SDS (0.05 - 0.15 M) pH 3.0 - 5.0 CheckCharge->UseSDS Yes UseBrij Select Brij-35 (0.02 - 0.05 M) Solvent-Free Initial CheckCharge->UseBrij No (Neutral/Acidic) AddAlcohol Add 5-10% 1-Propanol (To reduce k and tailing) UseSDS->AddAlcohol End Validate Peak Symmetry AddAlcohol->End CheckRet Retention too high? UseBrij->CheckRet AddMod Add 3-5% Butanol CheckRet->AddMod Yes CheckRet->End No AddMod->End

Figure 2: Decision tree for selecting surfactant type and optimizing mobile phase composition based on analyte chemistry.

Troubleshooting & Maintenance

The "Memory Effect" (Column Stripping)

Surfactants adsorb strongly. You cannot simply switch back to Methanol/Water immediately, or salts will precipitate and surfactant will desorb slowly, causing ghost peaks.

Protocol for Column Cleaning:

  • Flush Salts: 100% Water (warm, ~40°C if possible) for 20 column volumes.

  • Desorb Surfactant: 100% Methanol for 30 column volumes.

  • Deep Clean (If needed): 50:50 Methanol:THF (Tetrahydrofuran) – Use caution with PEEK tubing.

Backpressure Spikes
  • Cause: Surfactant precipitation or high viscosity.

  • Fix:

    • SDS: Ensure no Potassium (

      
      ) is in the buffer. Check temperature.
      
    • Brij/Tween: Reduce flow rate. These solutions are viscous; standard 1.0 mL/min might generate >200 bar on older systems.

References

  • Berthod, A., & Garcia-Alvarez-Coque, M. C. (2000). Micellar Liquid Chromatography. Marcel Dekker. (Fundamental text on MLC theory and partitioning coefficients).
  • Ruiz-Angel, M. J., et al. (2009). "Green" liquid chromatography: Micellar mobile phases for the analysis of basic drugs.[4] Journal of Chromatography A, 1216(10), 1798-1814. Link

  • Mishra, A. K., et al. (2019). Micellar liquid chromatography: A review on its principles and applications. Journal of Liquid Chromatography & Related Technologies, 42(15-16), 477-491. Link

  • Kulikov, A. U., & Verushkin, A. G. (2008). Comparison of SDS and Brij-35 as mobile phase additives for the separation of hydrophobic compounds. Journal of Analytical Chemistry, 63, 642–646. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Cyclohexylmethylsulfonate Sodium Salt

Executive Summary & Compound Profile Objective: This guide defines the standard operating procedure (SOP) for the containment and disposal of Cyclohexylmethylsulfonate sodium salt. Chemical Context: Unlike common Good's...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: This guide defines the standard operating procedure (SOP) for the containment and disposal of Cyclohexylmethylsulfonate sodium salt.

Chemical Context: Unlike common Good's buffers (e.g., CHES) or sweeteners (e.g., Sodium Cyclamate), Cyclohexylmethylsulfonate sodium salt (likely structure:


) represents a class of alkyl sulfonate salts often used as synthesis intermediates or specialized surfactants.

Critical Properties for Disposal:

  • Solubility: High water solubility (mobilizes easily in the environment).

  • Stability: Chemically stable C-S bond; resistant to standard hydrolysis.

  • Thermal Decomposition: Emits sulfur oxides (

    
    ) and sodium oxide upon combustion.
    
  • Ecological Fate: Alkyl sulfonates can be persistent and exhibit surfactant-like toxicity to aquatic life.

Core Directive: Due to its high mobility in water and potential persistence, drain disposal is strictly prohibited regardless of concentration, unless explicitly authorized by a specific local wastewater permit.

Hazard Identification & PPE Requirements

Before initiating disposal, verify the material state. Treat this compound as an Irritant and Potential Aquatic Toxin in the absence of a specific toxicological profile (The Precautionary Principle).

Personal Protective Equipment (PPE) Matrix
CategoryRequirementRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates during solid transfer.
Ocular Chemical Splash GogglesProtects against corneal damage from high-pH dust or concentrated solutions.
Dermal Nitrile Gloves (Min 0.11mm)Sulfonates penetrate skin; standard nitrile offers >480 min breakthrough protection.
Body Lab Coat (Buttoned)Prevents contamination of street clothes.

Waste Stream Decision Logic

The following workflow dictates the operational path based on the physical state of the waste.

DisposalWorkflow Start Waste Assessment: Cyclohexylmethylsulfonate Na+ StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidPrep Double Bag & Label 'Solid Chemical Waste' Solid->SolidPrep SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (Water) SolventCheck->Aqueous Water Based Organic Organic Solvent SolventCheck->Organic Solvent Based AqPrep Adjust pH 6-9 Label 'Aqueous Chemical Waste' Aqueous->AqPrep OrgPrep Segregate: Halogenated vs Non-Halogenated Label 'Organic Waste' Organic->OrgPrep Disposal Handover to EHS (Incineration Stream) SolidPrep->Disposal AqPrep->Disposal OrgPrep->Disposal

Figure 1: Decision matrix for segregating sulfonate salt waste streams to ensure compliance with RCRA and local EHS protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste (Preferred Method)

Context: Expired reagent, spilled powder, or synthesis yield.

  • Containment: Do not dissolve solids for the purpose of disposal. This increases volume and spill risk.

  • Packaging: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar or double-bag using heavy-duty (6-mil) polyethylene bags.

  • Labeling:

    • Chemical Name: Cyclohexylmethylsulfonate sodium salt.

    • Hazard Checkbox: Irritant.

    • Composition: 100%.

  • Destruction: Designated for high-temperature incineration.

Protocol B: Aqueous Solution Waste

Context: Mother liquors, reaction mixtures, or dissolved buffers.

  • Segregation: Ensure the solution contains no heavy metals (Ag, Hg, Pb) or Class 1 oxidizers.

  • pH Adjustment:

    • Measure pH. Sulfonate salts can be slightly basic or acidic depending on impurities.

    • Neutralize to pH 6–9 using dilute Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) to prevent immediate corrosion of waste drums.

  • Containerization: Transfer to a chemically compatible carboy (HDPE or Polypropylene).

    • Warning: Leave 10% headspace to prevent over-pressurization during thermal expansion.

  • Labeling: Mark as "Non-Regulated Aqueous Chemical Waste" (unless mixed with regulated solvents).

Protocol C: Organic Solvent Mixtures

Context: Extraction layers or HPLC waste.

  • Halogen Check: Determine if the solvent carrier is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Acetonitrile).

  • Segregation:

    • Stream A (Halogenated): Must be separated for specialized incineration to manage HCl/HF emissions.

    • Stream B (Non-Halogenated): Standard fuel blending/incineration.

  • Solubility Note: Sodium salts may precipitate in organic solvents. Ensure no solid sludge blocks the container opening.

Emergency Procedures: Spill Management

Scenario: 500g jar of solid Cyclohexylmethylsulfonate sodium salt shatters on the floor.

  • Isolate: Evacuate the immediate 3-meter radius. Mark the zone.

  • PPE Up: Don N95 respirator, goggles, and nitrile gloves.

  • Dry Clean-Up (Crucial):

    • Do NOT spray water initially. This creates a slippery, spreading surfactant slick.

    • Cover the spill with a dry absorbent (Vermiculite or Sand) to suppress dust.

    • Sweep gently into a dust pan using a broom.

  • Final Wash: Once solids are removed, wipe the area with a damp paper towel and soap water.

  • Disposal: Place all sweepings and contaminated towels into a hazardous waste bag.

Regulatory Compliance Data

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Unlisted Hazardous WasteNot P-listed or U-listed. Dispose of based on characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).
EU CLP/REACH Not specifically restrictedTreat as "Substance not fully tested." Default to H315 (Skin Irrit.) / H319 (Eye Irrit.).[1]
DOT (Transport) Not RegulatedNot a Class 4.1 Flammable Solid unless testing proves otherwise.

Scientific Rationale for Incineration: While not always legally mandated for "unlisted" salts, incineration is the scientifically sound disposal method. The high stability of the sulfonate moiety means it resists biodegradation in standard wastewater treatment plants (WWTP), potentially accumulating in sludge or effluent. Thermal oxidation at >1000°C ensures the breakdown of the carbon skeleton and capture of sulfur as salts in the scrubber system.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link]

  • European Chemicals Agency (ECHA). (2024). Information on Chemicals - Alkyl Sulfonates. [Link]

Sources

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